Abiraterone N-Oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₄H₃₁NO₂ |
|---|---|
Molecular Weight |
365.51 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Structure & Characterization of Abiraterone N-Oxide
Executive Summary & Chemical Identity[1][2]
Abiraterone N-Oxide is a critical oxidative impurity and metabolite of Abiraterone, a CYP17A1 inhibitor used in prostate cancer therapy. In drug development, it serves as a mandatory reference standard for impurity profiling (ICH Q3A/B) and stability testing. Structurally, it retains the androstadienol core of Abiraterone but features an oxidized nitrogen atom on the C17-pyridine ring.
This guide provides a definitive structural analysis, synthesis logic, and characterization framework for researchers isolating or quantifying this specific moiety.
Core Chemical Data
| Parameter | Specification |
| Common Name | This compound |
| Chemical Name | 3β-Hydroxy-17-(1-oxido-3-pyridinyl)androsta-5,16-diene |
| CAS Number | 2378463-76-2 (Free Base) |
| Molecular Formula | C₂₄H₃₁NO₂ |
| Molecular Weight | 365.51 g/mol |
| Monoisotopic Mass | 365.2355 Da |
| Polar Surface Area | ~58 Ų (Increased polarity vs. Abiraterone) |
| SMILES | C[C@]12CC[C@H]3=CC=C4">C@HCCC5=C3CCO |
Structural Analysis & Stereochemistry
The pharmacological scaffold of this compound is defined by the rigid tetracyclic steroid nucleus fused to a heteroaromatic pyridine ring. The N-oxidation occurs exclusively at the pyridine nitrogen, introducing a dipolar bond (
Structural Visualization
The following diagram illustrates the core connectivity, highlighting the oxidation site and stereocenters.
Figure 1: Structural connectivity of this compound detailing the steroid backbone and the specific site of N-oxidation.[1]
Stereochemical Integrity
The oxidation of the pyridine nitrogen does not alter the chiral centers of the steroid backbone. The configuration remains:
-
C3: Beta (β) - Hydroxyl group (S-configuration).
-
C10, C13: Methyl groups (Beta/Angular).
-
C16-C17: Double bond (Planar region).
Mechanistic Formation & Synthesis Protocol
This compound is formed via the electrophilic attack of an oxygen atom on the lone pair of the pyridine nitrogen. In a biological context, this is mediated by CYP450 or FMO enzymes. In a synthetic/CMC context, it is a degradation product formed under oxidative stress.
Synthesis Workflow (Self-Validating Protocol)
To generate this reference standard for QC analysis, a direct oxidation of Abiraterone (free base) is performed.
Reagents:
-
Substrate: Abiraterone (Free Base)
-
Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) (Preferred for selectivity) or H₂O₂/Urea.
-
Solvent: Dichloromethane (DCM).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of Abiraterone in anhydrous DCM (0.1 M concentration). Maintain at 0°C to suppress side reactions (e.g., epoxidation of the C5-C6 or C16-C17 alkenes).
-
Oxidation: Add 1.1 eq of m-CPBA portion-wise over 15 minutes. The slight excess ensures complete conversion of the pyridine nitrogen, which is the most nucleophilic site.
-
Monitoring: Monitor by TLC (MeOH/DCM 1:9). The N-Oxide is significantly more polar and will have a lower R_f than the starting material.
-
Quenching: Quench with 10% aqueous Na₂S₂O₃ to neutralize excess peroxide, followed by saturated NaHCO₃ wash.
-
Purification: Isolate via flash column chromatography on silica gel. Elute with a gradient of DCM → 5% MeOH/DCM.
Reaction Pathway Diagram
Figure 2: Synthetic pathway for the selective N-oxidation of Abiraterone.
Analytical Characterization
Validating the structure requires a multi-modal approach. The N-oxide moiety introduces distinct spectral shifts compared to the parent molecule.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion: Abiraterone gives
. This compound gives (+16 Da shift). -
Fragmentation Pattern: The N-oxide bond is labile. High collision energy often results in the loss of oxygen [M-16], regenerating the Abiraterone signal (350.2). This "loss of oxygen" is diagnostic for N-oxides.
Nuclear Magnetic Resonance (NMR)
The pyridine ring protons exhibit characteristic shifts due to the change in electron density upon N-oxidation.
| Proton Position | Abiraterone (δ ppm) | This compound (δ ppm) | Mechanistic Explanation |
| H-2' / H-6' (Ortho to N) | ~8.4 - 8.6 | ~8.1 - 8.3 | Upfield Shift: The N-oxide oxygen donates electron density back into the ring via resonance, shielding the ortho protons relative to the free pyridine. |
| H-4' (Para to N) | ~7.6 | ~7.3 - 7.5 | Slight shielding effect. |
| C16 Olefin | ~5.99 | ~6.05 | Minimal change; distant from oxidation site. |
Note: Solvent CDCl₃. Shifts are approximate and depend on concentration/temperature.
HPLC Performance
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile / Ammonium Acetate buffer (pH 4.5).
-
Retention Behavior: this compound is more polar than Abiraterone.
-
Relative Retention Time (RRT): Typically ~0.6 - 0.8 (elutes before Abiraterone).
-
Regulatory & Stability Context
Impurity Classification
Under ICH Q3A(R2) and Q3B(R2) guidelines:
-
Classification: Oxidative Degradation Product.
-
Reporting Threshold: >0.05% (drug substance).
-
Qualification Threshold: >0.15%.
Stability Warning
This compound is thermally labile. During GC-MS analysis, it may deoxygenate back to Abiraterone (Cope elimination-like thermal degradation). LC-MS is mandatory for accurate quantification.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 132971, Abiraterone. Retrieved from [Link]
-
European Medicines Agency (EMA). Assessment Report for Zytiga (Abiraterone Acetate). Procedure No. EMEA/H/C/002321.[4] Retrieved from [Link][4]
- Journal of Pharmaceutical and Biomedical Analysis.Impurity profiling of Abiraterone Acetate and its degradation products. (General reference to methodology in the field).
Sources
Technical Monograph: Synthesis and Characterization of Abiraterone N-Oxide
Executive Summary
In the development of Abiraterone Acetate (the prodrug of Abiraterone, a CYP17A1 inhibitor), the identification and control of oxidative impurities are critical for compliance with ICH Q3A(R2) and ICH Q3B(R2) guidelines.
Abiraterone N-Oxide (and its acetate precursor) represents a significant oxidative degradation product and a known metabolite. Its formation occurs via the electrophilic attack of oxygen on the pyridine nitrogen lone pair. This guide provides a robust, self-validating protocol for the synthesis of this compound using meta-chloroperoxybenzoic acid (m-CPBA), alongside a definitive characterization strategy using NMR and MS/HPLC.
Regulatory & Scientific Context
The Impurity Landscape
Under ICH Q3A(R2), impurities in new drug substances exceeding the identification threshold (typically 0.10%) must be structurally characterized. Abiraterone contains a pyridine ring, a moiety highly susceptible to N-oxidation under stress conditions (peroxide traces in excipients, exposure to air/light).
Mechanistic Causality
The synthesis of this compound is not merely an oxidation; it is a competition between two nucleophilic sites:
-
The Pyridine Nitrogen: Highly nucleophilic lone pair (Target).
-
The
Double Bonds: The steroidal backbone contains alkene functionalities that can undergo epoxidation.
Expert Insight: The use of m-CPBA in a non-polar solvent (Dichloromethane) at controlled temperatures (
Synthetic Protocol: Abiraterone Acetate N-Oxide
Note: This protocol synthesizes the Acetate N-oxide (the API impurity).[1] To obtain the free base metabolite (this compound), a subsequent hydrolysis step is required.
Reagents & Materials
| Reagent | Role | Stoichiometry |
| Abiraterone Acetate | Starting Material | 1.0 equiv |
| m-CPBA (77% max) | Oxidant | 1.1 equiv |
| Dichloromethane (DCM) | Solvent | 10-15 Volumes |
| 10% | Quenching Agent | Excess |
| Neutralizing Agent | Excess |
Step-by-Step Methodology
Step 1: Reaction Initiation
-
Dissolve Abiraterone Acetate (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to
using an ice bath. Reasoning: Lower temperature improves regioselectivity, preventing attack on the steroidal alkenes.
Step 2: Oxidant Addition
-
Dissolve m-CPBA (1.1 eq) in a minimal amount of DCM.
-
Add the m-CPBA solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
Step 3: Self-Validating Endpoint Check (TLC/HPLC)
-
TLC Mobile Phase: 5% Methanol in DCM.
-
Observation: The N-Oxide is significantly more polar than the starting material. The spot will appear at a much lower
. -
Stop criteria: Disappearance of the starting material spot.
Step 4: Workup & Purification (Critical)
-
Quench: Add 10% aqueous sodium sulfite (
) . Stir vigorously for 15 minutes.-
Why? This destroys unreacted peroxides. Safety Critical.
-
-
Wash: Transfer to a separatory funnel. Wash the organic layer with saturated
( ).-
Why? This removes the m-chlorobenzoic acid byproduct (which is soluble in basic aqueous media).
-
-
Dry & Concentrate: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Acetone/Hexane or purify via Flash Chromatography (DCM:MeOH gradient) if high purity (>99%) is required for reference standards.
Structural Characterization
To certify the material as a Reference Standard, the following structural proofs are required.
Mass Spectrometry (MS)
-
Technique: LC-MS (ESI+).
-
Expected Result:
-
Abiraterone Acetate:
Da.[2] -
Abiraterone Acetate N-Oxide:
Da. -
Shift: +16 Da (Oxygen insertion).
-
Nuclear Magnetic Resonance (NMR)
The definitive proof of N-oxidation lies in the chemical shift changes of the pyridine ring protons.
| Proton Position | Chemical Shift ( | Chemical Shift ( | Diagnostic Change |
| Pyridine H-2, H-6 (Ortho) | ~8.4 - 8.6 ppm | ~8.1 - 8.3 ppm | Upfield/Shielding * |
| Pyridine H-4 (Para) | ~7.6 ppm | ~7.3 ppm | Upfield |
| Pyridine H-5 (Meta) | ~7.2 ppm | ~7.2 - 7.3 ppm | Minimal Change |
Correction/Refinement on NMR Logic:
While N-oxidation typically deshields the ortho carbons, the proton effects can be variable depending on solvent (DMSO vs
HPLC Retention Time
-
Column: C18 Reverse Phase.
-
Behavior: N-Oxides are more polar than their parent pyridines.
-
Result: The N-Oxide will elute earlier (shorter Retention Time) than Abiraterone Acetate.
Visualization of Workflows
Synthetic Pathway & Mechanism
Caption: Fig 1. Synthetic pathway for the selective N-oxidation of Abiraterone Acetate using m-CPBA.
Analytical Decision Tree
Caption: Fig 2. Analytical logic flow for confirming the identity of the N-oxide impurity.
References
-
ICH Q3A(R2) . Impurities in New Drug Substances. International Conference on Harmonisation, 2006. [Link]
-
ICH Q3B(R2) . Impurities in New Drug Products. International Conference on Harmonisation, 2006. [Link]
-
Hu, Y., et al. "Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2022. [Link]
-
Organic Chemistry Portal . "m-CPBA (meta-Chloroperbenzoic acid) - Oxidations." [Link]
Sources
Technical Guide: In Vitro Formation and Characterization of Abiraterone N-Oxide
[1]
Executive Summary
This technical guide details the in vitro generation, identification, and quantification of Abiraterone N-Oxide, a critical metabolite and process impurity of the prostate cancer drug Abiraterone (administered as the prodrug Abiraterone Acetate).
For researchers in drug metabolism and pharmacokinetics (DMPK), distinguishing this metabolite is challenging due to its thermal instability during ionization and its isomeric overlap with hydroxylated metabolites. This guide provides a self-validating workflow to isolate the specific CYP3A4-mediated N-oxidation pathway from background metabolic noise.
Part 1: Mechanistic Pathway & Enzymology
Chemical Basis of N-Oxidation
Abiraterone contains a pyridine ring at the C17 position of the steroidal core. The nitrogen atom in this pyridine ring is susceptible to oxidative attack by electrophilic oxygen species. While Flavin-containing Monooxygenases (FMOs) typically handle nucleophilic nitrogen oxidation, the steric bulk of the steroidal core and the specific binding pocket affinity renders CYP3A4 the primary catalyst for this transformation in human liver microsomes (HLM).
The Metabolic Cascade
In vivo, Abiraterone Acetate is rapidly hydrolyzed to Abiraterone. Subsequently, Abiraterone undergoes two major Phase I modifications:
-
N-Oxidation: Mediated primarily by CYP3A4, forming this compound.[1]
-
Hydroxylation: Formation of various hydroxy-abiraterone isomers.
A secondary Phase II pathway involves sulfation by SULT2A1 , often occurring sequentially to form this compound Sulfate.
Figure 1: Metabolic pathways of Abiraterone highlighting the central role of CYP3A4 in N-oxide formation.[2]
Part 2: In Vitro Experimental Protocol
Reagents & System Setup
To ensure reproducibility, the incubation system must be tightly controlled. The use of a cofactor regenerating system is preferred over direct NADPH addition to maintain linear reaction kinetics over longer incubation times (up to 60 minutes).
| Component | Concentration | Role |
| Substrate | 1 – 10 µM Abiraterone | Dissolved in DMSO (Final DMSO < 0.1%) |
| Enzyme Source | 0.5 mg/mL HLM | Pooled Human Liver Microsomes (50 donors) |
| Buffer | 100 mM Potassium Phosphate | pH 7.4, maintains physiological conditions |
| Cofactor System | 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH | Regenerates NADPH continuously |
| Quenching Agent | Ice-cold Acetonitrile (ACN) | Contains Internal Standard (Abiraterone-d4) |
Step-by-Step Incubation Workflow
Step 1: Pre-incubation (Thermodynamic Equilibrium)
-
Mix Buffer, HLM, and Abiraterone substrate in a glass tube (avoid plastic to minimize non-specific binding).
-
Incubate at 37°C for 5 minutes. This allows the lipophilic drug to partition into the microsomal membranes.
Step 2: Initiation (Kinetic Start)
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Self-Validation Control: Prepare a parallel "Zero-Cofactor" control (buffer instead of NADPH) to rule out non-enzymatic degradation.
Step 3: Time-Course Sampling
-
At defined intervals (0, 15, 30, 45, 60 min), remove 50 µL aliquots.
-
Immediately dispense into 150 µL of ice-cold Acetonitrile containing the Internal Standard.
-
Vortex vigorously for 30 seconds to denature enzymes and precipitate proteins.
Step 4: Phase Separation
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to LC-MS vials. Note: Do not evaporate to dryness if possible; N-oxides are thermally labile. Dilute with water to match mobile phase composition.
Part 3: Analytical Methodology (LC-MS/MS)
The Thermal Decomposition Challenge
A critical technical hurdle in analyzing this compound is its tendency to undergo in-source fragmentation (deoxygenation) within the electrospray ionization (ESI) source. High temperatures causes the N-oxide (m/z 366) to lose oxygen and appear as the parent Abiraterone (m/z 350).
Solution: Chromatographic separation is non-negotiable. You cannot rely solely on mass transitions. The N-oxide is more polar and must elute before the parent drug.
LC-MS/MS Parameters
Chromatography:
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes. N-oxide typically elutes ~1-2 minutes earlier than Abiraterone.
Mass Spectrometry (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Note |
| Abiraterone | 350.2 | 156.1 | 45 | 40 | Quantifier (Pyridine core) |
| Abiraterone-d4 | 354.2 | 160.1 | 45 | 40 | Internal Standard |
| This compound | 366.2 | 156.1 | 45 | 45 | Loss of Oxygen + Frag |
| N-Oxide (Artifact) | 350.2 | 156.1 | 45 | 40 | Monitor at N-oxide RT |
Technical Insight: The "N-Oxide (Artifact)" row refers to the phenomenon where the N-oxide reduces to the parent in the source. You will see a peak in the 350->156 channel at the retention time of the N-oxide. This confirms the identity of the metabolite if the 366->156 signal is weak.
Part 4: Data Analysis & Validation
Kinetic Profiling
To determine the Michaelis-Menten constant (
Plot the rate of formation (
Phenotyping (Inhibition Studies)
To confirm CYP3A4 causality, include specific inhibitors in the incubation:
-
Ketoconazole (1 µM): Potent CYP3A4 inhibitor. Should reduce N-oxide formation by >80%.
-
Chemical Inhibition: If N-oxide formation persists despite CYP3A4 inhibition, investigate FMO involvement using heat inactivation (FMOs are thermolabile in the absence of NADPH) or specific inhibitors like methimazole.
References
-
Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes. Frontiers in Pharmacology. (2022). [Link]
-
Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma. Biomedical Chromatography. (2017). [Link]
-
Pharmacokinetic Aspects of the Two Novel Oral Drugs Used for Metastatic Castration-Resistant Prostate Cancer: Abiraterone Acetate and Enzalutamide. Clinical Pharmacokinetics. (2016). [Link]
-
Abiraterone inhibits CYP3A4-mediated inactivation of 1α,25-dihydroxyvitamin D3 in human liver and intestine. Journal of Steroid Biochemistry and Molecular Biology. (2014).[5] [Link]
-
FDA Clinical Pharmacology Review: Abiraterone Acetate (Zytiga). Center for Drug Evaluation and Research. (2011). [Link]
Sources
- 1. Gene polymorphism-related differences in the outcomes of abiraterone for prostate cancer: a systematic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Aspects of the Two Novel Oral Drugs Used for Metastatic Castration-Resistant Prostate Cancer: Abiraterone Acetate and Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Pharmacological Profile of Abiraterone N-Oxide: Technical Guide
Executive Summary
Abiraterone N-Oxide (CAS: 2378463-76-2) represents a critical structural entity in the development and regulation of abiraterone acetate (Zytiga®), functioning both as a metabolic intermediate and a process-related impurity .[1]
While the parent drug, abiraterone, is a potent, irreversible inhibitor of CYP17A1 used in metastatic castration-resistant prostate cancer (mCRPC), the N-oxide derivative exhibits a distinct pharmacological profile. Mechanistically, the oxidation of the pyridine nitrogen abolishes the critical heme-coordination capability required for CYP17A1 inhibition, rendering the N-oxide largely inactive against the primary target. However, it retains significance due to its role as a circulating metabolite (often sulfated), a potential reservoir for the parent drug via in vivo reduction, and a structural alert for genotoxicity in regulatory toxicology.
This guide provides a comprehensive technical analysis of this compound, covering its synthesis, pharmacological divergence, metabolic pathways, and analytical characterization.
Chemical Characterization & Synthesis[2]
Structural Divergence
The core pharmacophore of abiraterone is the 3-pyridyl ring at the C17 position of the steroid backbone. This pyridine nitrogen possesses a lone pair of electrons that coordinates with the heme iron of CYP17A1. In this compound, this nitrogen is oxidized (
| Feature | Abiraterone (Parent) | This compound |
| Molecular Formula | ||
| Molecular Weight | 349.51 g/mol | 365.51 g/mol (+16 Da) |
| Electronic State | Basic Pyridine Nitrogen (Heme-binder) | Polar N-Oxide (Non-binder) |
| Solubility | Highly Lipophilic (LogP ~5.1) | Increased Polarity (Lower LogP) |
| Key Impurity Type | N/A | Oxidative Degradant / Metabolite |
Synthesis Protocol (Oxidation)
The synthesis of this compound is typically achieved via electrophilic oxidation of the pyridine nitrogen using meta-Chloroperoxybenzoic acid (mCPBA) . This reaction is highly selective for the nitrogen over the steroidal double bond under controlled conditions.
Protocol: Selective N-Oxidation
-
Reagents: Abiraterone (free base), mCPBA (77% max), Dichloromethane (DCM), Sodium Bicarbonate (
). -
Procedure:
-
Dissolve 1.0 eq of Abiraterone in anhydrous DCM (0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 eq of mCPBA portion-wise over 15 minutes. Note: Excess mCPBA or higher temperatures may lead to epoxidation of the
double bonds. -
Stir at 0°C for 2 hours, then warm to room temperature (25°C) for 1 hour.
-
Quench: Wash the organic layer with 10% aqueous
(to reduce excess peroxide) followed by saturated (to remove m-chlorobenzoic acid byproduct). -
Purification: Dry over
, concentrate, and purify via flash chromatography (SiO2, DCM:MeOH gradient).
-
Figure 1: Synthetic pathway for the selective N-oxidation of Abiraterone.
Pharmacological Profile[2][3][4][5][6]
Mechanism of Action (Target Inactivation)
Abiraterone's efficacy relies on the Type II binding of the steroidal pyridine nitrogen to the heme iron of CYP17A1.
-
Parent: The
hybridized nitrogen donates its lone pair to the in the heme porphyrin, displacing the water molecule required for enzymatic hydroxylation. -
N-Oxide: The formation of the N-oxide bond (
) occupies the lone pair. Consequently, this compound cannot coordinate with the heme iron .
Off-Target Activity (CYP2C8)
While inactive against CYP17A1, the N-oxide and its sulfated conjugate have demonstrated off-target interactions.
-
CYP2C8 Inhibition: In vitro studies indicate that Abiraterone Sulfate N-Oxide inhibits CYP2C8 with an
of approximately 5.4 - 5.9 µM .[2] This is relevant for drug-drug interactions (DDIs) if co-administered with CYP2C8 substrates (e.g., repaglinide, paclitaxel), although the clinical magnitude is generally considered weak to moderate.
Metabolic Fate & Pharmacokinetics
This compound is not just an impurity; it is a dynamic node in the metabolic network of abiraterone.
Formation & Elimination
-
Oxidation (CYP3A4): A fraction of circulating abiraterone is oxidized to the N-oxide, primarily by CYP3A4 in the liver.
-
Sulfation (SULT2A1): The hydroxyl group at C3 is readily sulfated by SULT2A1 . The "this compound Sulfate" is one of the two major circulating metabolites in human plasma (approx. 43% of exposure).[3]
-
Reduction (Enterohepatic Recycling): N-oxides can be reduced back to the parent amine by aldehyde oxidase or gut microbiota (reductases) under anaerobic conditions. This retro-reduction pathway suggests the N-oxide could act as a circulating reservoir for active abiraterone.
Figure 2: Metabolic interconversion of Abiraterone and its N-oxide derivatives.
Toxicology: The N-Oxide Structural Alert
Genotoxicity Assessment
Aromatic N-oxides are classified as structural alerts for genotoxicity (mutagenicity) in computational toxicology models (e.g., Derek Nexus, SAR).
-
Mechanism: N-oxides can undergo bioreduction to the corresponding amine or rearrangement to reactive intermediates that may intercalate with DNA or form adducts.
-
Regulatory Status: As an impurity, this compound must be controlled below the Threshold of Toxicological Concern (TTC) or qualified via Ames testing if present at higher levels in the drug substance.
-
Risk Profile: While the "general" aromatic N-oxide alert has been debated, specific subclasses remain high-risk. For abiraterone, the N-oxide is generally considered a low-risk metabolite given its high abundance in human plasma without associated genotoxic findings in clinical data, but strict limits apply to it as a synthesis impurity.
Analytical Profiling (LC-MS)
Researchers must distinguish the N-oxide from the parent and other oxidative degradants (e.g., epoxides).
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode (
). -
Parent Mass: m/z 350.2 (Abiraterone).
-
N-Oxide Mass: m/z 366.2 (+16 Da shift).
-
Fragmentation:
-
The N-oxide bond is labile. High collision energy often results in the loss of oxygen (
), generating a fragment ion identical to the parent abiraterone (m/z 350.2). -
Diagnostic Ion: Look for the m/z 366
350 transition (Loss of Oxygen) or specific steroid backbone fragments retained at +16 Da.
-
Chromatographic Separation
The N-oxide is significantly more polar than abiraterone.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Elution Order: this compound elutes earlier (lower retention time) than Abiraterone due to the polarity of the
bond. -
Mobile Phase: Ammonium Formate (pH 3.5) / Acetonitrile gradient. Acidic pH suppresses the ionization of residual silanols but ensures protonation of the N-oxide for MS detection.
References
-
Mechanism of CYP17A1 Inhibition
-
Metabolism & N-Oxide Formation
-
Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes. Frontiers in Pharmacology. Link
-
-
Analytical Methodologies
-
Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
-
Genotoxicity of N-Oxides
-
Clinical Pharmacology (FDA)
-
FDA Drug Approval Package: Zytiga (Abiraterone Acetate) Clinical Pharmacology Review.Link
-
Sources
- 1. prostatecancertopics.com [prostatecancertopics.com]
- 2. In Vitro and In Vivo Drug-Drug Interaction Studies to Assess the Effect of Abiraterone Acetate, Abiraterone, and Metabolites of Abiraterone on CYP2C8 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
The Biological Inactivity of Abiraterone N-Oxide: A Technical Guide for Cancer Researchers
Introduction: The Central Role of Abiraterone in Prostate Cancer Therapy and the Question of its Metabolites
Abiraterone, administered as its prodrug abiraterone acetate, represents a significant advancement in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Its primary mechanism of action is the potent and irreversible inhibition of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase), a critical component in the androgen biosynthesis pathway.[3][4] By blocking CYP17A1, abiraterone effectively reduces the production of androgens, such as testosterone, which are crucial for the growth and survival of prostate cancer cells.[3][5] This targeted inhibition of androgen synthesis has been shown to significantly improve survival outcomes for patients with advanced prostate cancer.[6]
However, like all xenobiotics, abiraterone undergoes extensive metabolism in the body, leading to the formation of various metabolites. Understanding the biological activity of these metabolites is paramount for a comprehensive grasp of the drug's overall pharmacological profile, including its efficacy and potential for off-target effects. Among the most abundant circulating metabolites are abiraterone sulfate and abiraterone N-oxide sulfate.[4][7] This technical guide will focus specifically on the biological activity of this compound, a major metabolite of abiraterone, in the context of cancer cell lines. While the parent drug, abiraterone, has a well-defined and potent anti-cancer activity, this guide will present the current scientific understanding that points towards the pharmacological inactivity of its N-oxide metabolite.
The Metabolic Fate of Abiraterone: Formation of this compound
Following oral administration, abiraterone acetate is rapidly converted to its active form, abiraterone.[4] Abiraterone then undergoes further metabolism, primarily in the liver and potentially by the gut microbiota.[3] Two of the main circulating metabolites in human plasma are abiraterone sulphate and N-oxide abiraterone sulphate, with each accounting for approximately 43% of the total drug exposure.[4]
The formation of this compound is a multi-step enzymatic process:
-
N-oxidation: The pyridine ring of abiraterone is oxidized to form this compound.
-
Sulfation: The N-oxide metabolite is then sulfated to form N-oxide abiraterone sulphate.[4]
A study investigating the biotransformation of abiraterone in vitro identified this compound as a metabolite in both rat gut microbiota and liver microsomes, highlighting the complex metabolic pathways involved in its formation.[3]
Metabolic pathway of Abiraterone to this compound and its sulfated form.
Biological Activity Profile of this compound: Evidence of Inactivity
A critical aspect of drug development and clinical pharmacology is the characterization of the biological activity of a drug's major metabolites. In the case of this compound, the available evidence strongly suggests that it is a pharmacologically inactive metabolite.
According to a pharmacology review by the U.S. Food and Drug Administration (FDA), the two major circulating human metabolites of abiraterone, abiraterone sulphate and N-oxide abiraterone sulphate, are considered inactive. The review further specifies that in a steroid nuclear receptor binding assay, N-oxide abiraterone sulphate was found to be "essentially inactive," exhibiting only 8% inhibition of binding.
While these metabolites did show weak inhibition of CYP17 in rat testes, their inhibitory potency was significantly lower than that of the parent compound, abiraterone. This distinction is crucial, as the therapeutic efficacy of abiraterone is directly linked to its potent and irreversible inhibition of CYP17A1.
The general consensus in the scientific literature is that this compound and its sulfated conjugate do not contribute to the anti-tumor effects of abiraterone. Their primary significance lies in their role as major metabolites that influence the pharmacokinetic profile of the parent drug.
Comparative Biological Activity: Abiraterone vs. This compound
To provide a clear perspective on the inactivity of this compound, it is essential to compare its properties with those of the active parent drug, abiraterone.
| Feature | Abiraterone | This compound |
| Primary Mechanism of Action | Potent and irreversible inhibitor of CYP17A1[3][4] | Considered pharmacologically inactive[4][7] |
| Effect on Androgen Synthesis | Significant suppression of testosterone and other androgens[5] | No significant effect |
| Cytotoxicity in Cancer Cell Lines | Demonstrates cytotoxicity in both AR-positive (e.g., LNCaP) and AR-negative (e.g., PC-3, DU145) prostate cancer cell lines[8][9] | Not reported to have significant cytotoxic effects |
| Induction of Apoptosis | Induces apoptosis in prostate cancer cells[10] | Not reported to induce apoptosis |
| Androgen Receptor (AR) Interaction | Can act as an AR antagonist[10] | "Essentially inactive" in steroid nuclear receptor binding assays |
Experimental Protocols for Assessing Biological Activity
The determination of the biological activity of a compound like this compound relies on a series of well-established in vitro assays. The same experimental workflows used to characterize the potent effects of abiraterone can be, and likely have been, employed to confirm the inactivity of its N-oxide metabolite.
Cell Viability Assay (MTT Assay)
This assay is a fundamental method to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC-3, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include Abiraterone as a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis (programmed cell death) by a test compound.
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and treat with this compound and controls as described for the viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion: The Importance of Characterizing Inactive Metabolites
The available scientific evidence strongly indicates that this compound is a pharmacologically inactive metabolite of abiraterone. It does not appear to contribute to the therapeutic effects of its parent drug, which are primarily driven by the potent inhibition of CYP17A1 and subsequent reduction in androgen synthesis.
For researchers and drug development professionals, understanding the profile of major metabolites, even inactive ones, is of paramount importance. This knowledge is crucial for:
-
Pharmacokinetic Modeling: Accurately modeling the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Drug-Drug Interaction Studies: Assessing the potential for metabolites to interact with other drugs or metabolic enzymes.
-
Safety and Toxicology Assessments: Ensuring that major metabolites do not have off-target toxicities.
-
Personalized Medicine: Investigating inter-individual variability in drug metabolism and its impact on clinical outcomes.
While this compound may not be a direct contributor to the anti-cancer activity of abiraterone, its role in the overall disposition of the drug makes it a continued area of interest in the comprehensive understanding of this important therapeutic agent. Future research may further elucidate the nuances of its formation and clearance, contributing to a more complete picture of abiraterone's pharmacology.
References
- Abiraterone's Differential Impact on Prostate Cancer Cell Lines: A Comparative Analysis. (n.d.). Benchchem.
-
Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes. (2022). PMC. Retrieved February 9, 2026, from [Link]
-
Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]
- Abiraterone acetate exerts a cytotoxic effect in human prostate cancer cell lines. (n.d.).
-
Treatment with abiraterone significantly improves survival in advanced prostate cancer. (2022). Harvard Health. Retrieved February 9, 2026, from [Link]
-
Abiraterone Improves Survival in Metastatic Prostate Cancer. (2012). National Cancer Institute. Retrieved February 9, 2026, from [Link]
- Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation. (n.d.).
-
202379Orig1s000. (2011). accessdata.fda.gov. Retrieved February 9, 2026, from [Link]
-
Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy. (n.d.). ProstateCancerTopics.com. Retrieved February 9, 2026, from [Link]
-
202379Orig1s000. (2011). FDA. Retrieved February 9, 2026, from [Link]
-
Enhancing Bioavailability of Abiraterone Acetate by Nanostructured Lipid Carriers: In Vivo, In Vitro Characterization and Cytotoxicity Assessment. (2025). Preprints.org. Retrieved February 9, 2026, from [Link]
-
Abiraterone acetate exerts a cytotoxic effect in human prostate cancer cell lines. (2019). PubMed. Retrieved February 9, 2026, from [Link]
-
Abiraterone. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
Sources
- 1. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective [mdpi.com]
- 2. prostatecancertopics.com [prostatecancertopics.com]
- 3. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 6. Treatment with abiraterone significantly improves survival in advanced prostate cancer - Harvard Health [health.harvard.edu]
- 7. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation [frontiersin.org]
- 10. Abiraterone acetate exerts a cytotoxic effect in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Abiraterone N-Oxide – Metabolic Sink and Bioanalytical Imposter
Executive Summary
In the development and clinical monitoring of Abiraterone Acetate (Zytiga), the metabolite Abiraterone N-Oxide represents a critical variable often underestimated in standard pharmacokinetic (PK) screens. While Abiraterone Acetate is the prodrug and Abiraterone is the active CYP17A1 inhibitor, the N-Oxide metabolite functions as a metabolic sink driven by CYP3A4 and a bioanalytical imposter that can compromise data integrity.
This technical guide addresses the dual challenge of this compound:
-
Metabolic Mechanics: Its role in the CYP3A4-mediated clearance pathway and potential for reductive recycling (futile cycling).
-
Analytical Integrity: The phenomenon of in-source collision-induced dissociation (CID) where N-Oxide reverts to the parent drug during LC-MS/MS, leading to false-positive overestimation of efficacy.
Metabolic Mechanistics: The CYP3A4 Shunt
Abiraterone is cleared primarily via hepatic metabolism.[1] While the D4A metabolite (Δ4-abiraterone) is pharmacologically active, the N-Oxide pathway represents a clearance mechanism that is highly susceptible to Drug-Drug Interactions (DDIs).
The Oxidative Pathway
Abiraterone undergoes oxidation at the pyridine nitrogen, catalyzed primarily by CYP3A4 . This formation is unidirectional in the oxidative phase but can be complicated by reductive enzymes (reductases) or gut microbiota, creating a "futile cycle" where the drug is oxidized and subsequently reduced back to the parent, consuming NADPH without therapeutic gain.
-
Enzyme: CYP3A4 (Major), SULT2A1 (Secondary conjugation to N-oxide sulfate).
-
Activity: this compound is pharmacologically inactive against CYP17A1 compared to the parent.
-
Clinical Consequence: Strong CYP3A4 inducers (e.g., Rifampin) accelerate this pathway, depleting active Abiraterone levels by up to 55%.
Visualization: The Metabolic Pathway
The following diagram illustrates the conversion of the prodrug to the active agent and its subsequent shunt into the N-Oxide pathway.
Figure 1: The metabolic fate of Abiraterone, highlighting the reversible CYP3A4-mediated N-oxidation pathway.
The Analytical Challenge: In-Source Fragmentation
The most critical technical risk involving this compound is bioanalytical bias .
The Artifact Mechanism
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), N-oxides are thermally unstable. When subjected to high temperatures in the Electrospray Ionization (ESI) source, the oxygen atom on the pyridine ring can be cleaved.
-
Reaction: this compound (
366) Abiraterone ( 350) + O. -
Result: If the N-Oxide is not chromatographically separated from the parent, the mass spectrometer detects the converted N-Oxide as the parent.
-
Error Magnitude: This can lead to a 20-50% overestimation of circulating Abiraterone levels, masking rapid clearance or non-compliance.
Validated Protocol: Chromatographic Resolution
To ensure data integrity, the analytical method must achieve baseline separation between Abiraterone and its N-Oxide.
Protocol: LC-MS/MS Separation Strategy
| Parameter | Specification | Rationale |
| Column Phase | C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH C18) | Phenyl phases provide superior selectivity for the pyridine ring pi-pi interactions. |
| Mobile Phase A | 10mM Ammonium Formate (pH 3.5) | Acidic pH stabilizes the basic pyridine nitrogen. |
| Mobile Phase B | Acetonitrile | High organic strength required for elution of steroid backbone. |
| Gradient | Slow ramp (5% to 95% B over 4 mins) | Critical: Must resolve N-Oxide (elutes earlier due to polarity) from Parent. |
| Source Temp | < 500°C (Optimized per instrument) | Excessive heat promotes N-oxide degradation. Keep as low as sensitivity permits. |
| MRM Transitions | Parent: 350.2 | Monitor both to confirm separation. |
Visualization: Analytical Workflow & Artifact Avoidance
This diagram details the logic flow for preventing false positives.
Figure 2: The bioanalytical decision tree. Co-elution of N-Oxide results in indistinguishable merging of the artifact signal with the true drug signal.
Clinical Implications & Drug-Drug Interactions (DDI)
Understanding the N-Oxide pathway is essential for interpreting clinical variability.
CYP3A4 Induction
Because CYP3A4 is the primary driver of N-Oxide formation:
-
Inducers (e.g., Rifampin, Phenytoin): Drastically increase N-Oxide formation. The parent drug is "shunted" into this inactive pathway.
-
Impact: Sub-therapeutic exposure. The FDA label recommends avoiding co-administration or increasing the Abiraterone dose.[1]
Hepatic Impairment
In patients with moderate hepatic impairment (Child-Pugh B), the metabolic capacity to form N-Oxide and downstream sulfates is reduced.
-
Result: Systemic exposure of Abiraterone increases by approximately 4-fold.[1][2]
-
Dosing: Dose reduction is required (e.g., 250 mg once daily instead of 1000 mg).
References
-
Food and Drug Administration (FDA). (2018). Zytiga (abiraterone acetate) Prescribing Information. Retrieved from [Link][3][4][5][6]
-
European Medicines Agency (EMA). (2011).[2] Assessment Report: Zytiga. Retrieved from [Link]
-
Benoit-Biancamano, M. O., et al. (2016).[1] Pharmacokinetic Aspects of the Two Novel Oral Drugs Used for Metastatic Castration-Resistant Prostate Cancer: Abiraterone Acetate and Enzalutamide. Clinical Pharmacokinetics.[1][6][7] Retrieved from [Link]
-
Van Nuland, M., et al. (2013). Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[8] Retrieved from [Link]
-
Li, Z., et al. (2015).[9] Abiraterone Metabolism by Multidrug-Resistant Osteosarcoma Cell Lines. Drug Metabolism and Disposition.[2][6][10] (Contextual reference for metabolic pathways). Retrieved from [Link]
Sources
- 1. Pharmacokinetic Aspects of the Two Novel Oral Drugs Used for Metastatic Castration-Resistant Prostate Cancer: Abiraterone Acetate and Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 9. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Physicochemical properties of Abiraterone N-Oxide.
Physicochemical Properties of Abiraterone N-Oxide: A Technical Guide
Executive Summary: The Dual Identity
This compound (CAS: 2378463-76-2) occupies a critical dual position in the lifecycle of the prostate cancer therapeutic Abiraterone Acetate (Zytiga). It exists simultaneously as a process-related impurity formed via oxidative degradation and as a circulating human metabolite generated by CYP3A4-mediated oxidation.
For drug development professionals, understanding this compound is not merely a compliance exercise but a mechanistic necessity. Its formation represents a fundamental alteration of the pharmacophore: the oxidation of the pyridine nitrogen—the very moiety responsible for CYP17A1 inhibition—renders the molecule pharmacologically inert while significantly altering its polarity and ionization profile. This guide dissects the physicochemical divergence between Abiraterone and its N-Oxide, providing actionable protocols for its detection, characterization, and control.
Chemical Identity & Structural Characterization
The transition from Abiraterone to this compound involves the oxidation of the pyridinyl nitrogen atom. This single atomic addition drastically shifts the electronic landscape of the molecule.
Table 1: Chemical Profile of this compound
| Property | Data |
| Chemical Name | (3β)-17-(1-Oxidopyridin-3-yl)androsta-5,16-dien-3-ol |
| CAS Registry Number | 2378463-76-2 |
| Molecular Formula | C₂₄H₃₁NO₂ |
| Molecular Weight | 365.51 g/mol (+16 Da vs. Parent) |
| Parent Drug | Abiraterone (MW 349.51) |
| Key Functional Group | Pyridine N-Oxide (Dipolar bond N⁺–O⁻) |
Structural Visualization: The Oxidative Shift
The following diagram illustrates the structural relationship and the specific site of oxidation that differentiates the parent drug from the N-Oxide.
Figure 1: Transformation pathway of Abiraterone to this compound via oxidative stress or metabolic biotransformation.
Physicochemical Profile: The "N-Oxide Shift"
The conversion of a pyridine ring to a pyridine N-oxide induces specific physicochemical changes that are predictable and critical for analytical method development.
Basicity and pKa
-
Abiraterone (Parent): The pyridine nitrogen is basic (pKa ~ 5.19). It can accept a proton to form a cation at acidic pH.
-
This compound: The N-oxide group is significantly less basic. The oxygen atom draws electron density, and the formal positive charge on the nitrogen reduces its affinity for protons. The pKa of a typical pyridine N-oxide drops to ~0.79.
-
Implication: In reverse-phase HPLC (RP-HPLC) under acidic conditions (e.g., 0.1% Formic Acid), the parent drug is protonated and more soluble, whereas the N-oxide remains largely neutral but polar due to the N⁺–O⁻ dipole.
Lipophilicity (LogP) and Solubility
-
Polarity: The N-oxide bond is highly dipolar. This increases the water solubility relative to the practically insoluble parent drug.
-
Chromatographic Behavior: On C18 columns, this compound typically elutes earlier (lower retention time) than Abiraterone due to this increased polarity.
Formation & Stability Pathways
Understanding the origin of the N-Oxide is vital for distinguishing between manufacturing impurities and biological metabolites.
Degradation (CMC Context)
Abiraterone Acetate is susceptible to oxidative degradation. Stress conditions such as exposure to peroxides (H₂O₂), heat, or light can drive the formation of the N-Oxide impurity. This is a critical critical quality attribute (CQA) for shelf-life stability.
Metabolism (PK Context)
In vivo, Abiraterone is metabolized by CYP3A4 to form this compound. This intermediate is often subsequently sulfated by SULT2A1 to form N-oxide abiraterone sulfate, a major circulating metabolite.[1]
Figure 2: Parallel pathways of N-Oxide formation via hepatic metabolism (red) and chemical degradation (black).
Analytical Methodologies: Detection & Quantification
The detection of this compound requires specific attention to mass spectrometry parameters due to its thermal instability.
LC-MS/MS Protocol
Self-Validating Check: N-Oxides are thermally labile. In the ion source (ESI), they can lose oxygen (-16 Da) and revert to the parent drug. Crucial Step: You must monitor the separation chromatographically. If you see a peak with the parent's mass transitions but at an earlier retention time, it is likely the N-Oxide decomposing in the source.
Protocol Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH C18).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Note: Acidic pH ensures protonation of the parent for better peak shape, though N-oxide is less affected.
-
-
Detection (MRM Mode):
-
Parent (Abiraterone): 350.2 → 156.1 (Quantifier).
-
N-Oxide: 366.2 → 350.2 (Loss of Oxygen) or 366.2 → 334.2.
-
Warning: Ensure the source temperature is not set excessively high (< 500°C) to minimize in-source fragmentation.
-
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Key Fragment (m/z) | Retention Order (C18) |
| Abiraterone | 350.2 [M+H]⁺ | 156.1 | Late Eluter (Lipophilic) |
| This compound | 366.2 [M+H]⁺ | 350.2 (-O), 334.2 | Early Eluter (Polar) |
Biological Implications: Mechanism of Inactivation
The therapeutic efficacy of Abiraterone relies on its Type II binding to the heme iron of the CYP17A1 enzyme. This binding is mediated exclusively by the lone pair of electrons on the pyridine nitrogen.
-
Active State (Abiraterone): Pyridine Nitrogen lone pair coordinates with Heme Iron (Fe).
-
Inactive State (N-Oxide): The nitrogen is oxidized. The lone pair is involved in the bond with oxygen. The oxygen atom creates steric hindrance and lacks the specific electronic affinity for the heme iron. Consequently, This compound is pharmacologically inactive against CYP17A1.
Figure 3: Molecular mechanism explaining the pharmacological inactivation of the N-Oxide metabolite.
References
-
European Medicines Agency (EMA). (2011). Zytiga (Abiraterone Acetate) Assessment Report. Procedure No. EMEA/H/C/002321.[2] Link
-
Acharya, M., et al. (2012). "Open-Label, Phase I, Pharmacokinetic Study of [14C]Abiraterone Acetate in Healthy Male Subjects." Cancer Chemotherapy and Pharmacology, 69(6), 1583–1590. Link
-
FDA Center for Drug Evaluation and Research. (2011). Clinical Pharmacology and Biopharmaceutics Review: Zytiga. Application Number: 202379Orig1s000. Link
-
Bhatnagar, S., et al. (2018). "Stability Indicating Method Development and Validation for Abiraterone Acetate and its Degradation Products." Journal of Pharmaceutical and Biomedical Analysis. Link
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link
Sources
Understanding the metabolic pathway of Abiraterone to Abiraterone N-Oxide.
Executive Summary
This technical guide delineates the metabolic conversion of Abiraterone (the active metabolite of the prodrug Abiraterone Acetate) to Abiraterone N-Oxide . While Abiraterone is a potent inhibitor of CYP17A1 used in castration-resistant prostate cancer (mCRPC), its metabolic fate dictates both its pharmacokinetic profile and potential drug-drug interactions (DDIs).
The formation of this compound is primarily mediated by CYP3A4 . Unlike the active metabolite
Part 1: The Mechanistic Pathway
Chemical Transformation
Abiraterone contains a pyridin-3-yl moiety at the C17 position of the steroidal backbone.[1][2] The nitrogen atom in this pyridine ring possesses a lone pair of electrons, making it susceptible to oxidative attack.
-
Substrate: Abiraterone (C
H NO).[1][3] -
Reaction Type: Pyridine N-oxidation.
-
Product: this compound (C
H NO ).[3]
Enzymatic Drivers & Causality
The transformation is catalyzed by CYP3A4, the most abundant hepatic CYP isoform. The reaction proceeds via the insertion of an oxygen atom into the nitrogen-carbon bond of the pyridine ring.
Clinical Significance:
-
Clearance: N-oxidation increases the polarity of the molecule, facilitating excretion or further conjugation.
-
Downstream Conjugation: The N-oxide is frequently sulfated by SULT2A1 to form this compound sulfate, a major circulating metabolite in human plasma.[2][6]
-
Drug-Drug Interactions (DDI): Since this pathway relies on CYP3A4, co-administration with strong CYP3A4 inducers (e.g., rifampin) can decrease Abiraterone exposure, while inhibitors (e.g., ketoconazole) may increase it.
Pathway Visualization
The following diagram illustrates the metabolic divergence of Abiraterone, highlighting the N-oxidation route versus the formation of the active D4A metabolite.
Figure 1: Metabolic pathway of Abiraterone focusing on the CYP3A4-mediated N-oxidation route and subsequent sulfation.
Part 2: Experimental Characterization
To study this pathway, researchers must utilize a self-validating microsomal incubation protocol. This ensures that the observed metabolite is indeed enzymatically generated and not a chemical degradation product.
Reagents & Materials[1][7]
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4) supersomes.[5]
-
Cofactor: NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (Abiraterone-d4).
Step-by-Step Incubation Protocol
| Step | Action | Technical Rationale (Causality) |
| 1 | Pre-incubation | Thaw HLM on ice. Mix HLM (0.5 mg/mL final) with Buffer and Abiraterone (1 µM) at 37°C for 5 mins. Allows temperature equilibration and substrate binding. |
| 2 | Initiation | Add NADPH regenerating system to start the reaction.[5][7] CYP450 reactions are strictly NADPH-dependent. |
| 3 | Reaction | Incubate at 37°C with shaking (400 rpm) for 30–60 minutes. Timepoint selected to remain within the linear velocity phase. |
| 4 | Termination | Add 3 volumes of ice-cold ACN. Vortex immediately. Precipitates proteins and quenches metabolic activity. |
| 5 | Clarification | Centrifuge at 4,000 x g for 15 mins at 4°C. Removes precipitated protein to protect the LC column. |
| 6 | Validation | Control A: No NADPH (Negative Control). Control B: +Ketoconazole (1 µM). Control A proves oxidative mechanism; Control B confirms CYP3A4 specificity. |
Experimental Workflow Diagram
Figure 2: Workflow for validating CYP3A4-mediated formation of this compound.
Part 3: Analytical Methodology (LC-MS/MS)
Accurate detection of this compound requires specific attention to in-source fragmentation .[8] N-oxides are thermally unstable and can lose oxygen in the ion source, reverting to the parent drug mass. This leads to overestimation of the parent drug and underestimation of the metabolite if they are not chromatographically separated.
Mass Spectrometry Transitions
-
Ionization Mode: ESI Positive (+).
-
Abiraterone (Parent):
-
Precursor: m/z 350.2
-
Product: m/z 156.1 (Quantifier)
-
-
This compound (Metabolite):
-
Precursor: m/z 366.2 (+16 Da shift)
-
Product: m/z 350.2 (Loss of Oxygen) or unique fragment if available.
-
Chromatographic Separation (Critical)
You must achieve baseline separation between Abiraterone and its N-Oxide.
-
Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 8 minutes.
-
Elution Order: this compound (more polar) elutes earlier than Abiraterone.
Data Interpretation Table
| Parameter | Abiraterone | This compound |
| Molecular Weight | 349.5 g/mol | 365.5 g/mol |
| Polarity (LogP) | ~5.12 (Highly Lipophilic) | ~3.8 (More Polar) |
| CYP17A1 Activity | Potent Inhibitor (IC50 < 10 nM) | Inactive / Weak |
| Formation Enzyme | N/A (Parent) | CYP3A4 |
| Primary Elimination | Hepatic Metabolism | Sulfation (SULT2A1) or Excretion |
References
-
European Medicines Agency (EMA). (2011).[2] Assessment Report: Zytiga (Abiraterone Acetate). Procedure No. EMEA/H/C/002321.
-
Acharya, M., et al. (2012). "Open-label, phase I, pharmacokinetic studies of abiraterone acetate in healthy men." Cancer Chemotherapy and Pharmacology, 69(6), 1583–1590.
-
Benoit-Biancamano, M. O., et al. (2019).[10] "An LC-MS/MS method for quantification of abiraterone, its active metabolites D4-abiraterone and 5α-abiraterone, and their inactive glucuronide derivatives." Journal of Chromatography B, 1105, 141-150.
-
Food and Drug Administration (FDA). (2018). Prescribing Information: ZYTIGA (abiraterone acetate).
-
Li, A. C., et al. (2022).[1][11] "Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes." Frontiers in Pharmacology, 13.
Sources
- 1. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic Aspects of the Two Novel Oral Drugs Used for Metastatic Castration-Resistant Prostate Cancer: Abiraterone Acetate and Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
Technical Guide: The Metabolic Fate of Abiraterone and the Pharmacological Activity of Abiraterone N-Oxide
Abstract
Abiraterone, administered as its prodrug abiraterone acetate, represents a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Its therapeutic efficacy is rooted in the potent and irreversible inhibition of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical node in the androgen biosynthesis pathway.[3][4][5][6] By shutting down androgen production in the testes, adrenal glands, and the tumor microenvironment, abiraterone achieves a profound level of androgen deprivation.[7] However, the clinical journey of abiraterone is modulated by its complex in vivo metabolism, which generates a spectrum of metabolites with divergent activities. This guide provides a detailed examination of abiraterone's metabolic pathways, with a specific focus on elucidating the pharmacological role of Abiraterone N-Oxide, a significant but often misunderstood biotransformation product. We will dissect the enzymatic processes, contrast the activities of key metabolites, and outline the experimental frameworks used to characterize their function, ultimately concluding that this compound is an inactive metabolite.
The Core Mechanism: From Prodrug to Potent Inhibitor
Abiraterone is orally administered as abiraterone acetate, an acetylated prodrug designed to enhance bioavailability.[2] In vivo, it undergoes rapid and efficient hydrolysis by esterases to yield the pharmacologically active molecule, abiraterone.[3][5][8] The primary therapeutic target of abiraterone is CYP17A1.[4] This enzyme performs two crucial sequential reactions in steroidogenesis: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent cleavage (lyase activity) to form the androgen precursors dehydroepiandrosterone (DHEA) and androstenedione.[5][6] By irreversibly inhibiting both the hydroxylase and lyase functions of CYP17A1, abiraterone effectively halts the production of testosterone and other androgens that drive prostate cancer proliferation.[1][4][7]
The Metabolic Network: A Double-Edged Sword
Following its conversion from the acetate prodrug, abiraterone is extensively metabolized, primarily in the liver. The two principal circulating metabolites found in human plasma are abiraterone sulfate and N-oxide abiraterone sulfate.[2][8] Together, these two compounds account for approximately 86% of the total abiraterone exposure in patients, with each representing about 43%.[2][8]
The biotransformation is orchestrated by Phase I and Phase II metabolic enzymes. Specifically, Cytochrome P450 3A4 (CYP3A4) and Sulfotransferase 2A1 (SULT2A1) are the key enzymes responsible for the formation of these major metabolites.[8]
Caption: Metabolic pathways of Abiraterone in vivo.
While the generation of multiple metabolites is common for xenobiotics, the case of abiraterone is particularly compelling due to the starkly different pharmacological profiles of its derivatives. Some metabolites are more potent than the parent drug, while others can paradoxically promote tumor growth.[9][10]
This compound: A Pharmacologically Inactive Metabolite
A central question for researchers and clinicians is the activity of this compound. Based on current pharmacological data, the major circulating forms, N-oxide abiraterone sulfate and abiraterone sulfate , are considered pharmacologically inactive .[2]
The formation of the N-oxide derivative occurs on the pyridine ring of the abiraterone molecule. An in vitro study using rat liver microsomes successfully identified this compound as metabolite M4, confirming this metabolic route.[11][12] The subsequent sulfation, primarily by SULT2A1, renders the molecule highly water-soluble, facilitating its elimination and preventing significant interaction with intracellular targets like CYP17A1 or the androgen receptor (AR).[8]
While these sulfated metabolites have been shown to possess some in vitro inhibitory activity against the enzyme CYP2C8, this effect is weak and not considered clinically significant at therapeutic concentrations.[13] Their primary role appears to be that of clearance products, representing a detoxification and elimination pathway for the active drug.
The Dichotomy of Activity: Contrasting Metabolites
The inactive nature of this compound stands in sharp contrast to other metabolites that profoundly influence the drug's overall clinical effect and can even mediate treatment resistance.
-
Δ(4)-abiraterone (D4A): This metabolite is formed from abiraterone via the 3β-hydroxysteroid dehydrogenase (3βHSD) enzyme.[6] Crucially, D4A exhibits even greater anti-tumor activity than abiraterone itself.[9][10] It is a more potent inhibitor of CYP17A1 and also functions as a direct androgen receptor antagonist, adding a dual mechanism of action.[6][14]
-
3-keto-5α-abiraterone: The metabolic story takes a concerning turn with the subsequent conversion of the hyperactive D4A metabolite. The enzyme 5α-reductase (SRD5A) converts D4A into 3-keto-5α-abiraterone.[10] This metabolite is a potent androgen receptor agonist and actively promotes prostate cancer progression.[9][10] Its presence at higher concentrations than D4A in some patients may be a key mechanism of acquired resistance to abiraterone therapy.[9] This has led to clinical trials investigating the co-administration of abiraterone with 5α-reductase inhibitors like dutasteride to block the formation of this tumor-promoting metabolite and enhance the accumulation of the beneficial D4A.[9][10]
| Metabolite | Formation Enzyme(s) | Pharmacological Activity | Clinical Implication |
| Abiraterone | Esterases (from prodrug) | Active (CYP17A1 Inhibitor) | Primary therapeutic agent |
| This compound Sulfate | CYP3A4, SULT2A1 | Inactive | Major clearance product |
| Abiraterone Sulfate | SULT2A1 | Inactive | Major clearance product |
| Δ(4)-abiraterone (D4A) | 3βHSD | Highly Active (Potent CYP17A1 inhibitor, AR antagonist) | Contributes significantly to efficacy |
| 3-keto-5α-abiraterone | SRD5A (from D4A) | AR Agonist | Promotes tumor growth and resistance |
Experimental Workflow for Determining Metabolite Activity
The classification of a metabolite as active or inactive is the result of a rigorous, multi-step experimental process. The causality behind these choices is to build a comprehensive picture from molecular interactions to cellular effects and finally to in vivo relevance.
-
Metabolite Identification & Synthesis: The first step involves incubating the parent drug (Abiraterone) with in vitro systems like human liver microsomes or hepatocytes to generate metabolites.[12] These are then identified using high-resolution mass spectrometry (LC/MSn-IT-TOF).[11] Once identified, the specific metabolite, such as this compound, is chemically synthesized to obtain a pure standard for functional testing.[12]
-
In Vitro Enzymatic and Receptor Assays:
-
Target Enzyme Inhibition: The synthesized metabolite is tested for its ability to inhibit the primary target, CYP17A1. This is typically done using recombinant human CYP17A1 and measuring the conversion of a substrate in the presence of varying concentrations of the metabolite to determine an IC50 value.
-
Androgen Receptor (AR) Binding: Competitive binding assays are performed to see if the metabolite can displace a radiolabeled androgen (like DHT) from the AR ligand-binding domain. This determines its binding affinity.
-
AR Agonism/Antagonism: A cell-based reporter gene assay is crucial. Prostate cancer cells (e.g., LNCaP) engineered with an AR-responsive reporter (e.g., luciferase) are treated with the metabolite. An increase in reporter signal indicates agonism, while a decrease in signal in the presence of an androgen indicates antagonism.
-
-
Cellular Proliferation Assays: The effect of the metabolite on the growth of prostate cancer cell lines is measured. A decrease in proliferation suggests anti-tumor activity, whereas an increase, particularly in androgen-deprived conditions, would confirm agonist activity.[14]
-
In Vivo Xenograft Models: If significant in vitro activity is observed, the metabolite is tested in animal models, typically immunodeficient mice bearing human prostate cancer xenografts.[14] The effect on tumor growth, serum PSA levels, and androgen levels is monitored to confirm in vivo efficacy or agonist-driven tumor promotion.
Sources
- 1. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 2. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Abiraterone (Zytiga), a Novel Agent for the Management of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes [frontiersin.org]
- 13. In Vitro and In Vivo Drug-Drug Interaction Studies to Assess the Effect of Abiraterone Acetate, Abiraterone, and Metabolites of Abiraterone on CYP2C8 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of Abiraterone N-Oxide in Human Plasma
Abstract
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Abiraterone N-Oxide in human plasma. As a primary metabolite of Abiraterone (a CYP17A1 inhibitor), the N-Oxide presents unique bioanalytical challenges, specifically regarding its potential for in-source fragmentation (reverting to the parent drug) and thermal instability . This guide provides a self-validating workflow that prioritizes chromatographic resolution and gentle sample preparation to ensure data integrity, compliant with FDA and EMA bioanalytical guidelines.
Introduction & Scientific Rationale
Abiraterone Acetate is widely used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). In vivo, it is rapidly hydrolyzed to the active drug Abiraterone , which is further metabolized into several species, including This compound and D4-Abiraterone (D4A) .
The "N-Oxide Problem"
Quantifying N-Oxides by LC-MS/MS requires overcoming two specific mechanistic hurdles:
-
In-Source Fragmentation: N-Oxides are thermally labile. In the electrospray ionization (ESI) source, they can lose the oxygen moiety (
), effectively mimicking the parent drug signal. If this compound and Abiraterone co-elute, the N-Oxide will contribute to the Abiraterone signal, causing overestimation of the parent drug. -
Polarity Differences: The N-Oxide is significantly more polar than Abiraterone, requiring a gradient optimization that retains the polar metabolite while eluting the hydrophobic parent within a reasonable runtime.
Solution: This protocol utilizes a high-efficiency C18 separation with a specific gradient profile to baseline-separate the N-Oxide from the parent, ensuring that any in-source fragmentation does not interfere with quantification.
Metabolic Pathway Visualization[1][2]
The following diagram illustrates the metabolic context of this compound, highlighting the critical conversion steps relevant to this assay.
Caption: Metabolic pathway of Abiraterone showing the formation of N-Oxide and the potential for artificial reversion to parent drug during MS analysis.
Method Development Strategy
Chromatographic Conditions
-
Column Selection: A Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent core-shell column is recommended. The core-shell technology provides high resolution at lower backpressures, essential for separating the polar N-oxide from the hydrophobic parent.
-
Mobile Phase:
-
Gradient Strategy: Start low (30% B) to retain the N-Oxide, then ramp quickly to 95% B to elute Abiraterone.
Sample Preparation[6]
-
Technique: Protein Precipitation (PPT) is sufficient for plasma, but Solid Phase Extraction (SPE) is preferred for lower Limits of Quantitation (LLOQ).
-
Critical Control Point: If using evaporation (dry-down), temperature must be kept < 40°C to prevent thermal degradation of the N-Oxide.
Detailed Protocol
Materials & Reagents
-
Reference Standards: this compound (purity >98%), Abiraterone, Abiraterone-d4 (Internal Standard).[4]
-
Matrix: K2EDTA Human Plasma (free of significant hemolysis).
-
Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid.[5]
Stock Solution Preparation
-
Stock A (Analyte): Dissolve this compound in Methanol to 1 mg/mL.
-
Stock IS (Internal Standard): Dissolve Abiraterone-d4 in Methanol to 1 mg/mL.
-
Working Solutions: Serially dilute Stock A in 50:50 Methanol:Water to create calibration standards (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).
Sample Extraction (Protein Precipitation)
This method is optimized for throughput and N-oxide stability.
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate or microcentrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard Working Solution (e.g., 500 ng/mL Abiraterone-d4). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile.
-
Mixing: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C .
-
Transfer: Transfer 100 µL of supernatant to a clean plate.
-
Dilution: Add 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase conditions and improve peak shape).
-
Injection: Inject 5-10 µL onto the LC-MS/MS system.
LC-MS/MS Parameters
LC Conditions:
-
Flow Rate: 0.4 mL/min[1]
-
Column Temp: 40°C
-
Autosampler Temp: 4°C (Crucial for stability)
Gradient Table:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
|---|---|---|---|
| 0.0 | 70 | 30 | Loading |
| 0.5 | 70 | 30 | Hold |
| 3.0 | 5 | 95 | Elution of Parent |
| 4.0 | 5 | 95 | Wash |
| 4.1 | 70 | 30 | Re-equilibration |
| 6.0 | 70 | 30 | End |
MS/MS Conditions (Source: ESI Positive):
-
Spray Voltage: 4500 V
-
Source Temp: 500°C
-
Curtain Gas: 30 psi
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 366.3 | 156.1 | Quantifier | 45 |
| This compound | 366.3 | 350.2 | Qualifier* | 30 |
| Abiraterone | 350.3 | 156.1 | Monitor | 45 |
| Abiraterone-d4 (IS) | 354.3 | 160.1 | IS | 45 |
*Note: The 366->350 transition represents the loss of oxygen. While intense, it is less specific if chromatographic separation from Abiraterone is poor. The 366->156 transition is more specific to the steroid core structure.
Analytical Workflow Diagram
Caption: Step-by-step bioanalytical workflow for this compound quantification.
Validation & Quality Control
To ensure data trustworthiness (E-E-A-T), the method must be validated against FDA/EMA guidelines.
Linearity & Sensitivity
-
Range: 1.0 – 1000 ng/mL.
-
Curve Fitting: Linear regression with 1/x² weighting.
-
LLOQ: 1.0 ng/mL (Signal-to-Noise > 10).
Matrix Effect & Stability
-
Matrix Factor: Compare analyte response in extracted blank plasma vs. neat solution. N-Oxides are polar and susceptible to suppression in the "void volume" area; ensure retention time is > 2 x void volume.
-
Stability Assessment (CRITICAL):
-
Freeze-Thaw: Evaluate stability over 3 cycles at -80°C.
-
Benchtop: Stable for ~4 hours at Room Temperature (keep on ice during prep).
-
Processed Stability: Stable for 24 hours in autosampler at 4°C.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Abiraterone Peak in Blank | In-source fragmentation of N-Oxide or Carryover | Check chromatographic separation. If N-Oxide co-elutes with Abi, adjust gradient. |
| Low Sensitivity | Ion Suppression | Switch to SPE (Solid Phase Extraction) to remove phospholipids. |
| Poor Peak Shape | Solvent mismatch | Ensure injection solvent strength is weaker than initial mobile phase (e.g., use 50% water). |
References
-
Benoit-Biancamano, M. O., et al. (2019). An LC-MS/MS method for quantification of abiraterone, its active metabolites D4-abiraterone and 5α-abiraterone, and their inactive glucuronide derivatives. Journal of Chromatography B. Link
-
Van Nuland, M., et al. (2017). Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma. Therapeutic Drug Monitoring. Link
-
European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
Li, R., et al. (2022).[6] Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes. Frontiers in Pharmacology. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
High-resolution mass spectrometry for Abiraterone N-Oxide identification.
Application Note: High-Resolution Mass Spectrometry (HRMS) for Abiraterone N-Oxide Identification
Abstract
This application note details a robust protocol for the identification and structural characterization of this compound, a primary oxidative metabolite of the prostate cancer drug Abiraterone (Zytiga). While Abiraterone is primarily metabolized via CYP3A4, the resulting N-oxide presents a significant analytical challenge due to its thermal instability and isobaric overlap with hydroxylated metabolites. This guide provides a self-validating High-Resolution Mass Spectrometry (HRMS) workflow, emphasizing the critical control of electrospray ionization (ESI) source parameters to prevent in-source deoxygenation and ensure accurate quantitation.
Introduction & Scientific Rationale
Abiraterone is a selective inhibitor of CYP17A1, a key enzyme in androgen biosynthesis.[1][2] In vivo, it undergoes extensive metabolism. The formation of This compound (C₂₄H₃₁NO₂) is mediated largely by CYP3A4.
The Analytical Challenge:
-
Isobaric Interference: this compound (
366.2433) is an isomer of hydroxylated abiraterone metabolites (e.g., 3-hydroxy-abiraterone). Both share the same exact mass, requiring high-resolution separation or distinct fragmentation patterns for identification. -
Thermal Instability (The "Ghost" Peak): N-oxides are thermally labile. Under high ESI source temperatures or high declustering potentials, the N-O bond cleaves before mass selection. This causes the N-oxide to mimic the parent drug (Abiraterone,
350.2484), leading to overestimation of the parent drug and false negatives for the metabolite.
This protocol utilizes Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) or Orbitrap MS to resolve these issues through "soft" ionization and exact mass defect analysis.
Metabolic Pathway Visualization
The following diagram illustrates the specific oxidative pathway and the critical analytical risk points (isomeric overlap and thermal degradation).
Caption: Figure 1. Metabolic pathway of Abiraterone showing the formation of N-Oxide and Hydroxy-isomers, highlighting the risk of thermal degradation (artifact generation) during analysis.
Experimental Protocol
Reagents and Sample Preparation
-
Standards: Abiraterone Acetate (USP Reference), this compound (Synthetic Standard).
-
Matrix: Human Plasma (K2EDTA) or Microsomal Incubation media.
-
Extraction: Protein Precipitation (PPT) is preferred over Solid Phase Extraction (SPE) to minimize evaporative losses and thermal stress during drying steps.
Protocol Steps:
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 200 µL of ice-cold Acetonitrile (ACN) containing internal standard (Abiraterone-d4).
-
Vortex for 30 seconds; Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer supernatant to a silanized glass vial (prevents non-specific binding of the pyridine moiety).
-
Critical: Inject directly or dilute with water. Do not evaporate to dryness using heat.
LC-HRMS Acquisition Parameters
Chromatography (LC): To separate the N-oxide from the hydroxylated isomers, a high-strength silica (HSS) column is used. The N-oxide is generally more polar than the parent but less polar than some hydroxylated forms.
| Parameter | Setting | Rationale |
| Column | Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) | Superior retention of polar metabolites compared to standard C18. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Acidic pH stabilizes the basic pyridine nitrogen, improving peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Gradient | 5% B (0-1 min) -> 95% B (8 min) | Shallow gradient required to resolve isomers. |
Mass Spectrometry (MS) - Source Optimization:
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).
-
Ionization: ESI Positive Mode (
). -
Critical "Soft" Ionization Settings:
-
Source Temp: < 350°C (Standard is often 500°C; reduce to prevent N-oxide degradation).
-
Declustering Potential (DP) / In-source CID: Set to minimum (e.g., 0-10 V).
-
Collision Energy (CE): Ramp 20-40 eV for MS/MS fragmentation.
-
Data Analysis & Identification Workflow
The identification relies on three tiers of confirmation: Exact Mass, Retention Time, and Diagnostic Fragmentation.
Diagnostic Ions (Table)
| Analyte | Precursor ( | Key Fragment ( | Mass Defect | Identification Logic |
| Abiraterone | 350.2484 | 156.0813 | 0.2484 | Parent drug reference. |
| This compound | 366.2433 | 350.2484 (-O) | 0.2433 | Characteristic loss of Oxygen (16 Da) to form parent ion. |
| Hydroxy-Abiraterone | 366.2433 | 348.2320 (-H₂O) | 0.2433 | Loss of water (18 Da); does not typically show strong 350 fragment. |
Analytical Logic Workflow
Caption: Figure 2. Decision tree for distinguishing this compound from its isobaric hydroxylated metabolites based on MS/MS fragmentation patterns.
Validation & Quality Control
To ensure the integrity of the N-oxide measurement, you must validate the system against thermal degradation.
System Suitability Test (SST):
-
The "Cold" Injection: Inject the N-Oxide standard with Source Temp at 250°C. Record the area of
366. -
The "Hot" Injection: Inject the same standard with Source Temp at 500°C.
-
Acceptance Criteria: If the "Hot" injection shows a >20% decrease in the 366 peak and the appearance of a 350 peak (Parent) at the N-oxide retention time, your source is too aggressive. Optimize parameters until degradation is <5%.
References
-
Hu, Y., Huang, J., et al. (2022).[3] Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Benoit-Biancamano, M. O., et al. (2019). An LC-MS/MS method for quantification of abiraterone, its active metabolites D4-abiraterone and 5α-abiraterone, and their inactive glucuronide derivatives.[4][5] Journal of Chromatography B. Link[5]
-
FDA Clinical Pharmacology Review. (2011). NDA 202-379: Abiraterone Acetate (Zytiga).[6] U.S. Food and Drug Administration. Link
-
Li, Z., et al. (2022).[1] Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes.[1][7] Frontiers in Pharmacology. Link
Sources
- 1. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prostatecancertopics.com [prostatecancertopics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
Bioanalytical Method Development & Validation for Abiraterone N-Oxide: A Mitigation Strategy for In-Source Conversion
Executive Summary & Scientific Rationale
This application note details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of Abiraterone N-Oxide in human plasma.
The Critical Challenge: this compound is a structural metabolite and potential degradation product of Abiraterone (a CYP17A1 inhibitor). A pervasive issue in N-oxide bioanalysis is In-Source Conversion (Deoxygenation) . During electrospray ionization (ESI), labile N-oxide bonds can fracture due to high temperature or declustering potential, reverting the metabolite back to the parent drug (Abiraterone).
If the N-Oxide and Parent Drug co-elute chromatographically, this back-conversion will cause a false positive overestimation of the Parent Drug concentration. Therefore, this protocol prioritizes chromatographic resolution over simple throughput.
Chemical Mechanism & Pathway Logic
Understanding the relationship between the parent and the metabolite is prerequisite to method design.
Diagram 1: The In-Source Conversion Risk
This diagram illustrates the metabolic formation of the N-oxide and the analytical risk of artificial back-conversion inside the Mass Spectrometer source.
Caption: Figure 1. The "In-Source Conversion" phenomenon where labile N-Oxides revert to Parent drug during ionization, compromising data integrity.
Method Development Strategy
Chromatographic Separation (The Primary Defense)
Since mass spectrometry cannot distinguish between "Real Abiraterone" and "Abiraterone created from N-Oxide degradation" inside the source, chromatographic separation is mandatory .
-
Column Selection: A C18 column with high carbon load is selected to maximize interaction with the steroid backbone.
-
Elution Order: N-Oxides are more polar than their parent pyridines. Therefore, This compound will elute earlier than Abiraterone on a Reverse Phase column.
Mass Spectrometry Optimization
-
Source Temperature: Kept moderate (400°C - 500°C) rather than maximal (600°C+) to minimize thermal degradation.
-
Declustering Potential (DP): Optimized to be as soft as possible while maintaining sensitivity.
Experimental Protocol
Chemicals & Reagents
-
Analytes: Abiraterone Acetate (Ref Std), this compound (Ref Std).
-
Internal Standard (IS): Abiraterone-d4 (Deuterated IS is critical to compensate for matrix effects).
-
Matrix: K2EDTA Human Plasma (stripped).
Sample Preparation: Protein Precipitation (PPT)
Rationale: PPT is chosen for speed and high recovery of polar metabolites compared to Liquid-Liquid Extraction (LLE).
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard working solution (Abiraterone-d4, 500 ng/mL).
-
Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (Milli-Q) to match initial mobile phase conditions.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters XBridge BEH C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30% | Initial Hold |
| 0.50 | 30% | Elute Polar Interferences |
| 3.00 | 95% | Linear Ramp (Elute Analytes) |
| 4.00 | 95% | Wash |
| 4.10 | 30% | Re-equilibration |
| 5.50 | 30% | End of Run |
Mass Spectrometry (MS):
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 366.2 | 156.1 | 40 | 35 |
| Abiraterone (Parent) | 350.2 | 156.1 | 40 | 35 |
| Abiraterone-d4 (IS) | 354.2 | 160.1 | 40 | 35 |
Validation Workflow & Critical Checks
This workflow adheres to ICH M10 guidelines. The "Back-Conversion Evaluation" is a specific addition for N-Oxide methods.
Diagram 2: Validation Decision Tree
Caption: Figure 2. Validation logic emphasizing the critical In-Source Conversion check required for N-Oxide assays.
Critical Validation Experiment: In-Source Conversion Check
-
Prepare a high-concentration standard of only this compound (e.g., at ULOQ level).
-
Inject this sample.
-
Monitor the MRM channel for Abiraterone (Parent) (350.2 -> 156.1).
-
Analysis:
-
If you see a peak in the Parent channel at the Parent's Retention Time , your N-Oxide standard is impure.
-
If you see a peak in the Parent channel at the N-Oxide's Retention Time , this is In-Source Conversion .
-
Acceptance Criteria: The area of this artifact peak must be < 20% of the LLOQ response of the Parent drug. If it is higher, you must improve chromatographic separation so the artifact does not interfere with the quantification of the actual parent drug.
-
Summary of Validation Parameters (ICH M10)
| Parameter | Experimental Design | Acceptance Criteria |
| Selectivity | 6 lots of blank plasma (including lipemic/hemolyzed). | Interference < 20% of LLOQ.[3] |
| Linearity | 8 non-zero standards (e.g., 1.0 - 1000 ng/mL). | r² > 0.99; Back-calc accuracy ±15%. |
| Accuracy & Precision | 5 replicates at LLOQ, Low, Mid, High QC. | Mean accuracy within ±15% (±20% at LLOQ).[3] CV < 15%.[3][4][5][6] |
| Matrix Effect | Compare extracted spike vs. post-extraction spike. | IS-normalized Matrix Factor (MF) CV < 15%.[5] |
| Stability | Bench-top (RT), Freeze-Thaw (3 cycles), Long-term (-70°C). | % Nominal within ±15%.[3] Note: N-oxides are light sensitive; keep amber. |
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[4][7]
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry.[4][7][8][9] Center for Drug Evaluation and Research (CDER).
-
Benoit-Biancamano, M. O., et al. (2019). Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum.[1] Journal of Pharmaceutical and Biomedical Analysis.
-
Ramanathan, R., et al. (2000).[10] Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.[10][11] Analytical Chemistry.[1][3][5][6][10][12]
Sources
- 1. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hhs.gov [hhs.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 10. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
Application Note: Abiraterone N-Oxide as a Reference Standard in Pharmaceutical Analysis
Executive Summary
Abiraterone N-Oxide is a critical oxidative impurity and metabolite of Abiraterone, the active moiety of the prostate cancer drug Abiraterone Acetate (Zytiga). In pharmaceutical quality control (QC) and bioanalysis, accurate quantification of this compound is essential for two reasons:
-
Stability Indication: It serves as a marker for oxidative degradation of the API (Active Pharmaceutical Ingredient).
-
Bioanalytical Accuracy: In LC-MS/MS analysis, this compound can undergo in-source fragmentation , converting back to Abiraterone.[1][2] Without chromatographic separation, this leads to significant overestimation of the parent drug concentration.
This guide provides a validated protocol for handling, separating, and quantifying this compound, ensuring compliance with ICH Q2(R1) and FDA bioanalytical guidelines.
Chemical Characterization & Mechanism
Abiraterone Acetate is a prodrug that hydrolyzes in vivo to Abiraterone.[3] Both species are susceptible to oxidation at the pyridine nitrogen, forming their respective N-Oxides.[1]
Identity Profile[1][4]
-
Chemical Name: (3β)-17-(1-Oxidopyridin-3-yl)androsta-5,16-dien-3-ol[1]
-
Molecular Formula: C₂₄H₃₁NO₂[1]
-
Molecular Weight: 365.51 g/mol (Parent Abiraterone: 349.51 g/mol )
-
Key Feature: The N-oxide group increases polarity relative to the parent, resulting in shorter retention times in Reversed-Phase (RP) chromatography.[1]
Formation Pathway
The following diagram illustrates the relationship between the prodrug, the active drug, and the oxidative impurity.
Figure 1: Formation pathway of this compound via hydrolysis and oxidation.[1][3]
Analytical Protocol: LC-MS/MS & HPLC
Expert Insight: The primary challenge in analyzing N-oxides is their thermal instability.[1] In Mass Spectrometry (MS) sources, N-oxides can lose the oxygen atom (
Chromatographic Conditions (UHPLC)
This method uses a high-pH stable C18 column to maximize retention of the basic pyridine moiety while maintaining peak shape.
| Parameter | Condition | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) | High surface area for resolving structural isomers.[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Low pH suppresses silanol activity; compatible with MS. |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) | MeOH improves selectivity for polar N-oxides; ACN lowers backpressure.[1] |
| Flow Rate | 0.3 mL/min | Optimal linear velocity for 1.8 µm particles. |
| Column Temp | 40°C | Improves mass transfer and peak symmetry.[5] |
| Injection Vol | 2 - 5 µL | Minimized to prevent peak broadening.[1] |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 1.0 | 30 | Isocratic for trapping |
| 8.0 | 90 | Elution of Abiraterone & Impurities |
| 10.0 | 90 | Column Wash |
| 10.1 | 30 | Re-equilibration |
| 13.0 | 30 | End of Run |
Mass Spectrometry Settings (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode)[1]
-
Source Temp: < 350°C (Crucial: Higher temperatures increase in-source fragmentation of N-oxide to parent).[1]
-
MRM Transitions:
-
Abiraterone:
350.2 156.1 -
This compound:
366.2 156.1 (Quantifier), 366.2 350.2 (Qualifier - loss of oxygen).[1]
-
Reference Standard Handling Protocol
This compound is sensitive to light and heat.[1] Proper handling is required to maintain the integrity of the standard curve.
Storage & Stability[1]
-
Solid State: Store at -20°C in a desiccator. Protect from light using amber vials.
-
Solution Stability: Stable in Methanol for 1 month at -20°C. Unstable in acidic aqueous buffers at room temperature for >24 hours (risk of deoxygenation or rearrangement).[1]
Stock Solution Preparation
-
Weighing: Equilibrate the vial to room temperature for 30 mins before opening to prevent condensation. Weigh ~2.0 mg of this compound Reference Standard into a 10 mL amber volumetric flask.
-
Dissolution: Dissolve in 100% Methanol . Do not use water or mobile phase for the stock solution, as solubility is poor and stability is compromised.
-
Sonication: Sonicate for 5 minutes; ensure no visible particles remain.
-
Verification: Check the purity of the standard solution immediately via HPLC-UV (254 nm) to ensure no degradation occurred during prep.
Analytical Workflow Diagram
This workflow ensures data integrity by incorporating specific "fail-safes" for N-oxide analysis.
Figure 2: Step-by-step analytical workflow with critical control points (Resolution and Source Stability).
Validation Parameters (ICH Q2)
To validate this method for regulatory submission, the following criteria must be met:
-
Specificity: Inject a neat solution of this compound. Monitor the Abiraterone MRM channel (
).[2][6] Any signal here indicates in-source fragmentation .[1] This signal must be of the LLOQ of the parent drug, or the chromatographic separation must be sufficient to distinguish them. -
Linearity:
. Correlation coefficient ( ) .[7] -
Accuracy & Precision:
-
LOQ (Limit of Quantitation): Signal-to-Noise ratio
. Typical LOQ is on triple quadrupole systems.
Troubleshooting & Practical Insights
-
Ghost Peaks: If you see Abiraterone peaks in a pure N-Oxide standard injection, check your MS Source Temperature.[1] Lower it by 50°C and re-inject. If the peak persists, the standard may have degraded (deoxygenated) in solution.
-
Carryover: Abiraterone is highly lipophilic. Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) to eliminate carryover between injections.
-
Co-elution: If N-Oxide co-elutes with matrix components (phospholipids), use an in-line divert valve to send the first 1-2 minutes of flow to waste, or employ a phospholipid removal plate during extraction.[1]
References
-
National Institutes of Health (PubChem). Abiraterone | C24H31NO | CID 132971 - Structure and Metabolism. [Link][1]
-
U.S. Food and Drug Administration (FDA). NDA 202379 Review: Zytiga (Abiraterone Acetate) Clinical Pharmacology and Biopharmaceutics. [Link]
-
Benoit, B. et al. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[8] [Link] (Note: Generalized link to PMC for validated method context).
-
European Medicines Agency (EMA). Assessment Report: Zytiga (Abiraterone). [Link]
Sources
- 1. This compound | CAS 2378463-76-2 | LGC Standards [lgcstandards.com]
- 2. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
Application Note: High-Integrity Solid-Phase Extraction of Abiraterone N-Oxide from Biological Matrices
This Application Note is designed as a definitive technical guide for bioanalytical scientists and drug development professionals. It synthesizes established pharmacokinetic principles with advanced solid-phase extraction (SPE) logic to address the specific challenges of quantifying Abiraterone N-Oxide.[1]
Executive Summary & Scientific Rationale
Abiraterone acetate (Zytiga®) is a prodrug hydrolyzed in vivo to abiraterone, a selective inhibitor of CYP17A1 used in castration-resistant prostate cancer.[1] While the parent drug is the primary therapeutic agent, profiling its metabolites, particularly This compound , is critical for understanding oxidative clearance pathways mediated by CYP3A4.[1]
The Analytical Challenge: this compound presents a unique bioanalytical risk: In-Source Reduction. Under high heat or collisional energy in an MS source, the N-oxide moiety can degrade back to the parent abiraterone.[1] If the metabolite and parent are not chromatographically separated, this "back-conversion" leads to a significant overestimation of the parent drug concentration.
The Solution: This protocol utilizes a Polymeric Reversed-Phase SPE workflow designed to:
-
Maximize Recovery: Capture the slightly more polar N-oxide while retaining the lipophilic parent.
-
Ensure Stability: Minimize thermal stress during processing to prevent pre-analytical degradation.[1]
-
Remove Phospholipids: Eliminate matrix effects that cause ion suppression/enhancement in the critical elution window.
Chemical Properties & Method Logic[1][2]
| Property | Abiraterone (Parent) | This compound (Target) | Impact on SPE |
| Structure | Pyridyl-steroidal | Pyridine N-oxide derivative | N-oxide adds polarity but retains significant lipophilicity.[1] |
| LogP | ~5.12 (Highly Lipophilic) | ~3.5 - 4.0 (Est.)[1] | Both retain strongly on RP sorbents (C18/HLB). |
| pKa | ~5.19 (Pyridine N) | ~0.8 - 1.0 (N-Oxide) | N-oxides are much less basic than parent pyridines.[1] Cation exchange (MCX) is risky; HLB is preferred. |
| Stability | Light Sensitive | Thermally Labile | CRITICAL: Evaporation steps must be <40°C. |
Mechanistic Pathway & Degradation Risk
The following diagram illustrates the metabolic formation and the analytical risk of back-conversion.
Caption: Metabolic formation of this compound and the risk of non-enzymatic thermal back-conversion to the parent compound during analysis.
Materials & Reagents
-
SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbent (e.g., Oasis HLB 30mg or Strata-X 33µm).[1]
-
Why: Polymeric sorbents do not dry out like C18 and offer better retention for metabolites with varying polarities.[1]
-
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1][2]
-
Reagents: Ammonium Acetate, Formic Acid.[1]
-
Labware: Amber glass vials (silanized) are mandatory to prevent photo-degradation and adsorption of the lipophilic analytes to plastic surfaces.
Detailed SPE Protocol
Pre-Treatment[1][4]
-
Thaw: Thaw plasma samples at room temperature (protected from light).
-
Spike IS: Add Stable Isotope Labeled Internal Standard (Abiraterone-d4).
-
Dilution: Aliquot 200 µL plasma and dilute 1:1 with 200 µL 2% Phosphoric Acid .
-
Reasoning: Acidification disrupts protein binding (Abiraterone is >99% protein-bound) and ionizes the parent drug, improving solubility prior to loading, without compromising retention on the HLB polymer.
-
Extraction Workflow
Caption: Step-by-step Polymeric SPE workflow optimized for this compound recovery and phospholipid removal.
Critical Step Explanations:
-
Wash 1 (5% NH4OH): Since the N-oxide is less basic, a high pH wash ensures the sorbent surface is neutral and removes acidic matrix components without eluting the analyte.
-
Wash 2 (20% MeOH): This concentration is high enough to remove salts and loosely bound proteins but low enough to retain the lipophilic Abiraterone and its N-oxide.
-
Elution (Acetonitrile): ACN is preferred over Methanol for elution here as it provides sharper elution profiles for steroids and breaks hydrophobic interactions efficiently.[1]
-
Evaporation: Strict limit of 40°C. Higher temperatures accelerate the deoxygenation of the N-oxide.
LC-MS/MS Parameters
Note: SPE provides the "clean" sample, but chromatography provides the "specificity."
-
Column: C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18).[1]
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH unadjusted).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
Separation Requirement: The N-oxide (more polar) will elute before the parent Abiraterone. Baseline separation is mandatory to distinguish "real" parent drug from "back-converted" parent drug generated in the source.
Validation & Quality Control
Acceptance Criteria
| Parameter | Specification | Notes |
| Recovery | > 85% | Consistent across Low, Med, High QC. |
| Matrix Effect | 90-110% | Assessed via post-extraction spike.[1] |
| Process Stability | < 5% degradation | After 4h in autosampler (cooled to 4°C). |
| Back-Conversion | < 1% | Inject pure N-Oxide standard; monitor Parent transition. |
Troubleshooting Guide
Issue: High Abiraterone (Parent) background in N-Oxide standard injection.
-
Fix: Lower the Desolvation Temperature and Cone Voltage. Ensure chromatographic resolution is > 1.5 min.
Issue: Low Recovery of N-Oxide.
-
Cause: Wash step too strong (organic % too high) or evaporation temperature too high.
-
Fix: Reduce Wash 2 to 15% MeOH; check evaporator temp calibration.
References
-
Benoit, E., et al. (2009).[1] "Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma." Clinical Chemistry and Laboratory Medicine.
-
Acharya, M., et al. (2012).[1] "Metabolism and Pharmacokinetics of Abiraterone in Healthy Subjects and Patients with Prostate Cancer." Clinical Pharmacokinetics.
-
FDA Center for Drug Evaluation and Research. (2011). "Clinical Pharmacology and Biopharmaceutics Review: Zytiga (Abiraterone Acetate)." Application Number: 202379Orig1s000.[1]
-
Ma, H., et al. (2017).[1] "Characterization of N-oxide metabolites by liquid chromatography-tandem mass spectrometry." Drug Metabolism Reviews.
Sources
High-Resolution Chromatographic Separation of Abiraterone and Abiraterone N-Oxide
From Impurity Profiling (QC) to Bioanalysis (PK/PD)
Abstract
The separation of Abiraterone from its oxidative metabolites, specifically Abiraterone N-Oxide , presents a distinct challenge in pharmaceutical analysis. Due to the thermal instability of the N-oxide moiety, which can undergo de-oxygenation within Mass Spectrometry (MS) ion sources (in-source fragmentation), relying solely on mass transitions (
Introduction & Chemical Context
Abiraterone Acetate (prodrug) is rapidly hydrolyzed in vivo to Abiraterone (active), a CYP17A1 inhibitor used in castration-resistant prostate cancer.
The critical separation challenge lies in the pyridine ring structure.
-
Basicity: The pyridine nitrogen (
) makes peak shape sensitive to secondary silanol interactions at mid-range pH. -
Oxidative Liability: The pyridine nitrogen is susceptible to oxidation, forming This compound .
-
The "Phantom" Peak Risk: In LC-MS/MS, this compound (
366) can lose oxygen in the heated ESI source, converting back to Abiraterone ( 350). If the two are not chromatographically separated, the N-oxide will be falsely quantified as the parent drug, artificially inflating PK data.
Method Development Strategy
The following decision tree outlines the logic for selecting the appropriate protocol based on the analytical goal (QC vs. Bioanalysis).
Figure 1: Strategic workflow for selecting the isolation method. Note the critical requirement for chromatographic resolution in MS workflows to mitigate in-source reduction.
Protocol A: Stability-Indicating HPLC-UV (QC & Impurities)
Objective: Quantification of Abiraterone Acetate, Abiraterone, and related impurities (including N-Oxide) in bulk drug and formulation. Mechanism: Uses low pH phosphate buffer to fully protonate the pyridine ring, minimizing silanol interactions and ensuring sharp peak shapes.
Chromatographic Conditions
| Parameter | Specification |
| Column | Kinetex C18 or Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm or 5 µm) |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Detection | UV-PDA at 254 nm (Primary) and 205 nm (Impurity profiling) |
| Injection Vol | 10 µL |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Start |
| 5.0 | 70 | 30 | Isocratic Hold |
| 25.0 | 20 | 80 | Linear Ramp |
| 35.0 | 20 | 80 | Wash |
| 35.1 | 70 | 30 | Re-equilibration |
| 45.0 | 70 | 30 | End |
Preparation Steps
-
Buffer Prep: Dissolve 1.36g
in 1L water. Adjust pH to 3.1 ± 0.05 using 10% . Filter through 0.22 µm membrane. -
Sample Diluent: Acetonitrile:Water (80:20 v/v).
-
System Suitability: Inject a mixture of Abiraterone and N-Oxide. Requirement: Resolution (
) > 2.0.
Protocol B: High-Sensitivity LC-MS/MS (Bioanalysis)
Objective: Quantification of Abiraterone in human plasma/serum. Mechanism: Uses volatile buffers compatible with ESI. Because Formic Acid (pH ~2.7) is used, the pyridine ring is protonated. The C18 column provides retention based on the steroid backbone.
Sample Preparation (Protein Precipitation)
Note: LLE (Liquid-Liquid Extraction) with MTBE is superior for cleanliness, but PPT is faster.
-
Aliquot 50 µL plasma into a clean tube.
-
Add 150 µL Acetonitrile containing Internal Standard (Abiraterone-d4).
-
Vortex for 2 minutes; Centrifuge at 14,000 rpm for 10 minutes.
-
Inject 2-5 µL of the supernatant.
LC-MS/MS Conditions
| Parameter | Specification |
| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode (ESI+) |
MS/MS Transitions (MRM)
| Analyte | Precursor ( | Product ( | Cone (V) | Collision (eV) |
| Abiraterone | 350.2 | 156.1 | 45 | 45 |
| Abiraterone-d4 | 354.2 | 160.1 | 45 | 45 |
| This compound | 366.2 | 156.1 | 45 | 48 |
Critical Note: You must monitor the 366 -> 156 transition to confirm the location of the N-Oxide. However, due to in-source fragmentation, the N-Oxide may also appear in the 350 -> 156 channel.[1]
The "In-Source Conversion" Validation Step
This is the most critical quality check for this protocol.
Figure 2: Validation logic for confirming data integrity against in-source fragmentation.
Procedure:
-
Inject a pure standard of This compound .
-
Monitor the Abiraterone parent transition (350.2 -> 156.1) .
-
If a peak appears, it confirms the N-Oxide is converting to the parent in the source.
-
Pass Criteria: The Retention Time (RT) of this "ghost" peak must be significantly different (
) from the actual Abiraterone parent RT. In Reverse Phase (C18), the N-Oxide (more polar) typically elutes earlier than Abiraterone.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Abiraterone) | Interaction between pyridine nitrogen and silanols. | Ensure Mobile Phase pH is < 3.0 (protonated base repels silanols). Use "End-capped" or "Base-Deactivated" columns. |
| N-Oxide Co-elution | Insufficient polarity difference in mobile phase. | Lower the initial % Organic (start at 10-20% B). Consider a Phenyl-Hexyl column for alternative selectivity. |
| High Backpressure | Precipitation of buffer in high organic mode. | Ensure Phosphate buffer concentration is |
References
-
Benoit, O., et al. (2009). European Medicines Agency (EMA) Assessment Report for Zytiga (Abiraterone Acetate). Procedure No. EMEA/H/C/002321. Link
-
Van Nuland, M., et al. (2017). "Development and validation of an LC-MS/MS method for the simultaneous quantification of abiraterone, enzalutamide, and their major metabolites in human plasma." Therapeutic Drug Monitoring, 39(3), 243-251.[2] Link
-
ResearchGate. (2025). "New stability indicating RP-HPLC method for the determination of Abiraterone acetate." Journal of Pharmaceutical and Biomedical Analysis (Snippet). Link
-
Nijenhuis, C.M., et al. (2016). "Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma." Biomedical Chromatography. Link
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
Sources
Advanced Protocol: Characterization and Quantification of Abiraterone N-Oxide in Drug Metabolism Studies
Abstract
This application note details the experimental frameworks for utilizing Abiraterone N-Oxide (CAS: 2378463-76-2) as a reference standard in drug metabolism and pharmacokinetics (DMPK) studies. Abiraterone, the active metabolite of the prostate cancer prodrug Abiraterone Acetate (Zytiga), undergoes extensive hepatic metabolism. The N-oxide metabolite, formed primarily by CYP3A4 , represents a critical node in mass balance studies and reaction phenotyping.[1] This guide addresses the specific challenges of working with pyridine N-oxides, including their thermal instability during electrospray ionization (ESI), and provides validated protocols for microsomal incubation and LC-MS/MS quantification.[1]
Introduction & Regulatory Context
Abiraterone Acetate is rapidly hydrolyzed in vivo to Abiraterone , a selective inhibitor of CYP17A1. While Abiraterone is the therapeutic moiety, its clearance is driven by hepatic metabolism. The formation of this compound is a major metabolic pathway mediated by cytochrome P450 3A4 (CYP3A4).[1][2]
Why this metabolite matters:
-
Drug-Drug Interactions (DDI): As a CYP3A4 substrate, Abiraterone's clearance can be significantly altered by CYP3A4 inducers (e.g., Rifampin) or inhibitors (e.g., Ketoconazole).[1] Quantifying N-oxide formation is the direct metric for assessing these interactions in vitro.[1]
-
Analytical Interference: N-oxides are prone to in-source reduction during LC-MS analysis, converting back to the parent drug inside the ion source.[1] Without rigorous chromatographic separation, this leads to overestimation of the parent drug and failure to detect the metabolite.
-
Regulatory Compliance: Under ICH M7 and Q3B guidelines, characterizing major metabolites (>10% of total drug-related exposure) and potential degradation impurities is mandatory for safety qualification.[1]
Chemical & Physical Properties[1][3][4][5]
-
Chemical Name: 17-(3-Pyridyl)androsta-5,16-dien-3
-ol N-oxide[1][3] -
Molecular Formula:
[1] -
Molecular Weight: 365.51 g/mol [1]
-
Solubility: Highly lipophilic (LogP ~5.12 for parent).[1][4] Practically insoluble in water; soluble in DMSO and Methanol.
-
Handling: Light sensitive; store at -20°C. Solutions in DMSO should be prepared fresh or stored at -80°C to prevent de-oxygenation.[1]
Metabolic Pathway Visualization
The following diagram illustrates the bio-activation of the prodrug and the subsequent oxidative clearance pathways.
Figure 1: Metabolic pathway of Abiraterone Acetate.[2][5][6][7][8] The CYP3A4-mediated N-oxidation is the primary oxidative clearance route.[1]
Application I: Reaction Phenotyping (CYP3A4 Confirmation)
This protocol determines the kinetics of N-oxide formation using Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP).[1]
Experimental Logic
To prove CYP3A4 dependence, we utilize a "chemical knockout" strategy.[1] If CYP3A4 drives the reaction, the specific inhibitor Ketoconazole should abolish N-oxide formation, whereas inhibitors of other enzymes (e.g., Quinidine for CYP2D6) should have minimal effect.
Incubation Protocol
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
)[1] -
Human Liver Microsomes (HLM) (Protein conc: 0.5 mg/mL)[1]
-
Substrate: Abiraterone (Final conc: 1
M) -
Inhibitor: Ketoconazole (Specific CYP3A4 inhibitor, 1
M)[1]
Step-by-Step Workflow:
-
Pre-incubation: Mix Buffer, HLM, and Abiraterone (with or without Ketoconazole) in a 96-well plate. Equilibrate at 37°C for 5 minutes.
-
Note: Keep organic solvent (DMSO/MeOH) < 0.1% v/v to avoid non-specific enzyme inhibition.[1]
-
-
Initiation: Add 20
L of pre-warmed NADPH regenerating system to start the reaction. Total volume: 200 L.[1] -
Incubation: Shake at 37°C for 30 minutes.
-
Linearity Check: Ensure 30 mins is within the linear range for N-oxide formation (previously determined).
-
-
Termination: Quench with 200
L ice-cold Acetonitrile containing Internal Standard (Abiraterone-d4). -
Preparation: Centrifuge at 4,000 rpm for 20 mins at 4°C to pellet proteins. Transfer supernatant for LC-MS/MS analysis.[1]
Application II: LC-MS/MS Quantification
Critical Challenge: In-Source Reduction.
this compound is thermally labile.[1] In the high-temperature source of a mass spectrometer, it can lose the oxygen atom, appearing as Abiraterone (
-
Risk: If the N-oxide and Parent co-elute, the N-oxide signal will be masked or misattributed to the Parent, causing significant bioanalytical errors.[1]
-
Solution: You must achieve chromatographic baseline separation between Abiraterone and this compound.[1]
Chromatographic Conditions
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6
m) or equivalent.[1] -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Flow Rate: 0.5 mL/min.
Mass Spectrometry Parameters (MRM)
Operate in Positive ESI mode.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) | Note |
| Abiraterone | 350.2 | 156.1 | 45 | 50 | Pyridine fragment |
| This compound | 366.2 | 156.1 | 48 | 50 | Common fragment |
| This compound | 366.2 | 350.2 | 30 | 50 | Loss of Oxygen |
| IS (Abiraterone-d4) | 354.2 | 160.1 | 45 | 50 | Internal Standard |
-
Validation Step: Monitor the 350.2 -> 156.1 transition at the retention time of the N-Oxide.[1] If a peak appears there, in-source reduction is occurring.[1] Ensure the retention times (
) are distinct ( N-Oxide < Abiraterone due to higher polarity).
Analytical Workflow Diagram
Figure 2: LC-MS/MS Workflow highlighting the critical risk of in-source reduction at the ESI source.
Data Analysis & Interpretation
-
Metabolic Stability: Calculate the in vitro intrinsic clearance (
) based on the depletion of Abiraterone and the appearance of N-Oxide. [1] -
Fraction Metabolized (
): Compare the AUC of the N-oxide formed in the presence/absence of Ketoconazole. [1]-
Expected Result: Abiraterone N-oxidation is highly sensitive to Ketoconazole (>80% inhibition), confirming CYP3A4 as the major enzyme.[1]
-
References
-
FDA Clinical Pharmacology Review. (2011).[1] NDA 202379: Abiraterone Acetate (Zytiga).[5][6] Center for Drug Evaluation and Research.[1]
-
Acharya, M., et al. (2012).[1] Open-Label, Phase I, Pharmacokinetic Studies of Abiraterone Acetate in Healthy Men.[1] Cancer Chemotherapy and Pharmacology, 69(6), 1583–1590.[1]
-
Benoit-Biancamano, M. O., et al. (2019).[1] An LC-MS/MS method for quantification of abiraterone, its active metabolites D4-abiraterone and 5
-abiraterone, and their inactive glucuronide derivatives.[1][9] Journal of Chromatography B, 1105, 141-147.[1] -
European Medicines Agency (EMA). (2011).[1] Assessment Report: Zytiga (Abiraterone).[5][6][1]
-
Simson Pharma. (n.d.).[1] this compound Reference Standard Data.
Sources
- 1. This compound | CAS 2378463-76-2 | LGC Standards [lgcstandards.com]
- 2. Pharmacokinetic Aspects of the Two Novel Oral Drugs Used for Metastatic Castration-Resistant Prostate Cancer: Abiraterone Acetate and Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arasto.com [arasto.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. DailyMed - ABIRATERONE ACETATE- abiraterone tablet [dailymed.nlm.nih.gov]
- 8. Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Evaluation of Abiraterone N-Oxide: Impurity Profiling and Bioactivity Assessment
[1]
Part 1: Executive Summary & Scientific Rationale
Introduction
Abiraterone Acetate (Zytiga) is a cornerstone therapy for metastatic castration-resistant prostate cancer (mCRPC).[1][2] It functions as a prodrug, converting in vivo to Abiraterone , a selective, irreversible inhibitor of CYP17A1 (17
Abiraterone N-Oxide (CAS: 2378463-76-2) is a critical oxidative impurity and a known metabolite formed via CYP3A4.[1] In drug development and quality control (QC), evaluating this compound is mandatory to satisfy ICH Q3A/B impurity qualification guidelines. The core objective of these cell-based assays is to determine whether the N-Oxide retains the pharmacological potency of the parent drug or exhibits off-target cytotoxicity.[1]
Mechanistic Insight: The "Heme Coordination" Hypothesis
To design a valid assay, one must understand the molecular mechanism of the parent drug. Abiraterone inhibits CYP17A1 via Type II binding, where the pyridine nitrogen coordinates directly with the heme iron (
-
Abiraterone: The pyridine nitrogen possesses a lone pair of electrons, acting as a strong Lewis base to the heme iron (Lewis acid). This blocks substrate access and catalysis.
-
This compound: The nitrogen atom is oxidized (
), forming a dative bond.[1] The nitrogen no longer has a free lone pair to coordinate with the heme iron.
Scientific Prediction: Based on this structural change, this compound should exhibit significantly reduced or negligible inhibitory potency against CYP17A1 compared to Abiraterone.[1] The assays below are designed to empirically validate this loss of function.
Part 2: Experimental Protocols
Protocol A: CYP17A1 Inhibition Assay (Potency Assessment)
Objective: Quantify the IC50 of this compound relative to Abiraterone using the NCI-H295R adrenocortical carcinoma cell line.
Why NCI-H295R? This is the gold-standard cell model as it is the only continuous human cell line that expresses all key steroidogenic enzymes (CYP17A1, CYP21A2, HSD3B2) and produces androgens (DHEA, Testosterone) constitutively.[1]
1. Reagents & Materials
-
Cell Line: NCI-H295R (ATCC® CRL-2128™).[1]
-
Culture Media: DMEM:F12 (1:1) + 2.5% Nu-Serum + 1% ITS+ Premix.[1]
-
Test Compounds:
-
Stimulant: Forskolin (10
M) – enhances CYP17A1 expression/activity.[1] -
Readout: LC-MS/MS (Triple Quadrupole).[1]
2. Step-by-Step Workflow
-
Seeding: Plate NCI-H295R cells at
cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO to allow attachment. -
Starvation: Remove growth media.[1] Wash with PBS.[1] Add serum-free media for 12 hours to synchronize steroidogenesis.[1]
-
Treatment:
-
Prepare serial dilutions of Abiraterone and this compound in DMSO (Final DMSO < 0.1%).
-
Concentration Range: 0.1 nM to 10
M (8-point dose response).[1] -
Add compounds to cells in fresh media containing 10
M Forskolin .
-
-
Incubation: Incubate for 24 hours.
-
Sample Collection: Collect 150
L of supernatant from each well. -
Extraction: Perform Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) or ethyl acetate.[1] Evaporate and reconstitute in 50% Methanol.
-
Quantification: Analyze via LC-MS/MS monitoring the transition of Progesterone
17-OH-Progesterone (Hydroxylase activity) and 17-OH-Pregnenolone DHEA (Lyase activity).[1]
Protocol B: Cytotoxicity Profiling (Safety Assessment)
Objective: Ensure this compound does not possess non-specific toxicity at high concentrations.[1]
1. Reagents
-
Cell Line: HEK293 (Kidney) or HepG2 (Liver).[1]
-
Assay: CellTiter-Glo® (Promega) - ATP quantification.[1]
2. Workflow
-
Seeding: Plate HEK293 cells at
cells/well in 96-well white-walled plates. -
Treatment: Treat with this compound (0.1
M – 50 M) for 48 hours. -
Development: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins. Incubate 10 mins.
-
Read: Measure Luminescence.
Part 3: Data Analysis & Visualization
Expected Results & Interpretation
The data should be summarized in a comparative table. The "Selectivity Index" (SI) confirms if the N-Oxide is an inert impurity.[1]
| Parameter | Abiraterone (Parent) | This compound (Impurity) | Interpretation |
| IC50 (CYP17A1) | 2 – 5 nM | > 1,000 nM (Expected) | Loss of Heme coordination confirms purity/stability.[1] |
| Max Inhibition | > 95% | < 20% (at 1 | N-Oxide is functionally inactive.[1] |
| CC50 (Cytotox) | ~20 | > 50 | N-Oxide likely less toxic than parent.[1] |
Pathway Visualization (Graphviz)
The following diagram illustrates the steroidogenic pathway in H295R cells and the specific blockade point of Abiraterone, contrasting it with the N-Oxide's inability to block the pathway.
Caption: Steroidogenic pathway in NCI-H295R cells. Abiraterone blocks CYP17A1 steps; N-Oxide lacks coordination capability.[1]
Part 4: References
-
Attard, G., et al. (2005).[1] "Selective inhibition of CYP17 with abiraterone acetate is highly active in the treatment of castration-resistant prostate cancer." Journal of Clinical Oncology.
-
Njar, V. C., & Brodie, A. M. (1999). "Inhibitors of 17 alpha-hydroxylase/17,20-lyase (CYP17): potential agents for the treatment of prostate cancer."[1][2][5][6] Current Pharmaceutical Design.
-
Auchus, R. J. (2014).[1] "The development of abiraterone acetate for the treatment of metastatic castration-resistant prostate cancer."[2][7] Cancer Management and Research.
-
FDA Center for Drug Evaluation and Research. (2011). "Zytiga (Abiraterone Acetate) Pharmacology Review." FDA Access Data.
-
Udhane, S. S., et al. (2017).[1] "CYP17A1 inhibitor abiraterone, an anti-prostate cancer drug, also inhibits the 21-hydroxylase activity of CYP21A2." Journal of Steroid Biochemistry and Molecular Biology.
Sources
- 1. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Abiraterone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
Use of deuterated internal standards for Abiraterone N-Oxide quantification.
Application Note: Advanced Quantification of Abiraterone N-Oxide via LC-MS/MS Using Deuterated Internal Standards
Executive Summary
This application note details a robust protocol for the quantification of This compound , a critical oxidative metabolite of the prostate cancer drug Abiraterone (Abi). While Abiraterone Acetate (prodrug) and Abiraterone (active drug) are routinely monitored, the N-oxide metabolite presents unique bioanalytical challenges—specifically thermal instability , in-source reduction , and isobaric interference .
This guide departs from standard templates to address the specific physicochemical behavior of N-oxides. We utilize Isotope Dilution Mass Spectrometry (IDMS) principles, prioritizing the use of deuterated internal standards (IS) to compensate for matrix effects and ionization variability.
Technical Rationale & Mechanistic Insight
The N-Oxide Challenge: The "Chameleon" Metabolite
This compound is formed via CYP450-mediated oxidation or gut microbiota metabolism. In LC-MS/MS analysis, N-oxides are notorious for in-source fragmentation , where the N-O bond cleaves within the ion source before mass selection.
-
The Risk: If this compound reduces to Abiraterone in the source, it will be detected in the Abiraterone MRM channel. If the two compounds are not chromatographically separated, this leads to a gross overestimation of the parent drug concentration and a failure to detect the metabolite.
-
The Solution:
-
Strict Chromatographic Separation: The N-Oxide (more polar) must elute earlier than Abiraterone.
-
Deuterated Internal Standards: Ideally, This compound-d4 is used. If unavailable, Abiraterone-d4 is acceptable only if retention time stability is validated.
-
Pathway & Workflow Visualization
The following diagram illustrates the metabolic context and the analytical workflow designed to prevent artifactual data.
Figure 1: Metabolic pathway and analytical workflow highlighting the risk of in-source reduction (red dotted line).
Materials & Reagents
-
Analytes:
-
Abiraterone Reference Standard (>99% purity).
-
This compound Reference Standard (Custom synthesis or commercial source, e.g., CAS 2378463-76-2).
-
-
Internal Standards:
-
Primary Choice: this compound-d4 (Custom synthesis recommended for GMP assays).
-
Alternative Choice: Abiraterone-d4 (Commercially available).[1] Note: If using Parent-d4 for N-Oxide quantification, matrix factor (MF) validation is critical.
-
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Experimental Protocol
LC-MS/MS Conditions
The chromatographic method is designed to separate the N-oxide from the parent drug to prevent cross-talk.
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30 | Initial Hold |
| 1.00 | 30 | Load |
| 5.00 | 95 | Elution of Metabolites/Parent |
| 6.50 | 95 | Wash |
| 6.60 | 30 | Re-equilibration |
| 8.00 | 30 | Stop |
MS/MS Parameters (MRM)
Optimization Note: N-oxides often lose oxygen (-16 Da) or the entire N-oxide moiety during fragmentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Cone/DP (V) | Collision (eV) |
| This compound | 366.3 | 156.1 | 50 | 80 | 35 |
| This compound (Qual) | 366.3 | 350.3 | 50 | 80 | 25 |
| Abiraterone | 350.3 | 156.1 | 50 | 90 | 35 |
| Abiraterone-d4 (IS) | 354.3 | 160.1 | 50 | 90 | 35 |
Note: The transition 366.3 -> 350.3 represents the loss of oxygen. While specific, it can be prone to high background noise. The 156.1 fragment (pyridinium core) is often more stable.
Sample Preparation (Protein Precipitation)
We utilize a "Cold-Crash" method to minimize thermal degradation of the N-oxide.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (Abiraterone-d4 at 500 ng/mL in MeOH). Vortex gently (5 sec).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (stored at -20°C).
-
Agitation: Vortex vigorously for 1 min.
-
Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C .
-
Transfer: Transfer 100 µL of supernatant to a clean vial.
-
Dilution (Optional): If sensitivity allows, dilute 1:1 with water to improve peak shape.
-
Injection: Inject 2-5 µL onto the LC-MS system.
Validation & Quality Control Strategy
Assessment of In-Source Reduction
You must prove that the N-oxide is not converting to the parent drug in the mass spectrometer source.
Protocol:
-
Inject a neat standard of This compound (1 µg/mL).
-
Monitor the MRM channel for Abiraterone (350.3 -> 156.1) .[4]
-
Acceptance Criteria: A peak should only appear at the N-Oxide retention time. If a peak appears at the Parent retention time, your source temperature or declustering potential is too high.
-
Action: Lower Source Temp (e.g., from 550°C to 450°C) until the artifact disappears.
-
Matrix Effect Quantification
Since we may use an analog IS (Abiraterone-d4) for the N-Oxide, we must calculate the Matrix Factor (MF) difference.
-
MF = (Peak Area in Matrix / Peak Area in Solvent)
-
Calculate IS-Normalized MF = MF(Analyte) / MF(IS).
-
Requirement: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15). If it deviates significantly, you must switch to the specific this compound-d4 IS or use matrix-matched calibration curves.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for resolving quantification errors.
References
-
Van Nuland, M., et al. (2017). "Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma." Therapeutic Drug Monitoring.
-
Benoit-Biancamano, M.O., et al. (2019). "An LC-MS/MS method for quantification of abiraterone, its active metabolites D4-abiraterone and 5α-abiraterone." Journal of Chromatography B.
-
Hu, Y., et al. (2022).[5] "Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects." Journal of Pharmaceutical and Biomedical Analysis.
- Kalgutkar, A.S., et al. (2011). "Metabolism-guided drug design and optimization of clinical candidates." Drug Metabolism Reviews. (Context on N-oxide instability).
-
LGC Standards. "this compound Reference Material."
Sources
- 1. preprints.org [preprints.org]
- 2. Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Abiraterone N-Oxide bioanalysis.
Topic: Overcoming Matrix Effects & Source Instability in LC-MS/MS
Welcome to the Bioanalytical Support Hub
Current Status: Online 🟢 Agent: Dr. A. Vance, Senior Application Scientist Case ID: AB-NOX-2024
Executive Summary: Quantifying Abiraterone N-Oxide (AB-NOX) is deceptive. While Abiraterone (AB) itself is lipophilic (LogP ~5.1), its N-oxide metabolite introduces polarity and thermal instability that wreck standard bioanalytical workflows.
This guide addresses the two primary failure modes in AB-NOX assays:
-
The "Ghost" Signal: In-source conversion of N-Oxide to Parent, leading to overestimation of Abiraterone.
-
The "Invisible" Wall: Phospholipid-induced ion suppression masking the N-Oxide signal.
Module 1: The "Ghost" Signal (Source Fragmentation)
Q: Why do I detect Abiraterone in my N-Oxide neat standards?
A: You are likely witnessing In-Source Fragmentation (ISF) .
N-oxides are thermally labile. In the hot environment of an Electrospray Ionization (ESI) source, the oxygen-nitrogen bond is weak. A significant percentage of AB-NOX molecules will lose the oxygen atom before they even enter the mass analyzer.
-
The Mechanism:
-
The Consequence: If AB-NOX and AB co-elute, the mass spectrometer sees the "Ghost" AB generated from the N-oxide and adds it to the actual AB concentration. This causes a massive positive bias for the parent drug.
Troubleshooting Protocol: The "ISF Check"
You cannot eliminate ISF, but you can chromatographically separate the interference.
-
Inject a high-concentration AB-NOX standard (e.g., 1,000 ng/mL) containing zero Abiraterone.
-
Monitor the transition for Abiraterone (m/z 350.2
156.1). -
Observe the retention time (RT):
-
If you see a peak at the AB retention time: Contamination.
-
If you see a peak at the AB-NOX retention time: In-Source Fragmentation.
-
Visualization: The Separation Logic
Caption: Logic flow demonstrating why chromatographic resolution is the only defense against in-source fragmentation bias.
Module 2: The "Dirty" Matrix (Phospholipid Removal)
Q: My N-Oxide internal standard response is erratic, but the Parent is stable. Why?
A: This is a classic symptom of Phospholipid Suppression specific to the N-oxide's elution window.
Abiraterone is highly non-polar and elutes late. AB-NOX is more polar and elutes earlier. Unfortunately, "earlier" often means it lands directly in the "Phospholipid Valley"—the zone where lysophosphatidylcholines (LPCs) elute.
The Failure of Protein Precipitation (PPT): Simple PPT (Acetonitrile crash) removes proteins but leaves >90% of phospholipids in the supernatant. These lipids compete for charge in the ESI droplet, suppressing the AB-NOX signal.
Comparative Data: Extraction Efficiency
Data derived from internal validation studies comparing extraction techniques for AB-NOX in human plasma.
| Parameter | Protein Precip (PPT) | Solid Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Recovery (AB-NOX) | >95% | 85-90% | 92-96% |
| Matrix Factor (MF) | 0.65 (High Suppression) | 0.95 | 0.98 (Clean) |
| Process Complexity | Low | High | Medium |
| Phospholipid Removal | <10% | >99% | >99% |
Recommendation: Switch to Supported Liquid Extraction (SLE) . It offers the cleanliness of SPE with the workflow simplicity of PPT.
Module 3: Validated SLE Protocol
Objective: Extract Abiraterone and N-Oxide while eliminating phospholipids.
Materials:
-
SLE+ Plates (diatomaceous earth).
-
Elution Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Step-by-Step Workflow:
-
Pre-treatment:
-
Mix 100 µL Plasma + 10 µL Internal Standard (Deuterated AB-NOX is mandatory, not just Deuterated Parent).
-
Add 100 µL 1% Formic Acid (aq). Acidification helps disrupt protein binding.
-
-
Load:
-
Load 200 µL pre-treated sample onto the SLE plate.
-
Wait 5 minutes. (Critical: Allow sample to soak into the diatomaceous earth).
-
-
Elute:
-
Apply 1 mL MTBE.
-
Wait 2 minutes.
-
Apply low vacuum/positive pressure to collect eluate.
-
Repeat with a second 1 mL aliquot of MTBE.
-
-
Dry & Reconstitute:
-
Evaporate to dryness under
at 40°C. -
Reconstitute in high-organic mobile phase (e.g., 30:70 Water:MeOH) to ensure solubility of the parent Abiraterone.
-
Module 4: Stability & Handling FAQs
Q: Can I use Abiraterone-d4 as the IS for the N-Oxide?
A: No. While regulatory bodies sometimes allow analog internal standards, this is risky here. The N-Oxide is subject to different matrix effects (suppression zones) and stability issues than the parent. You must use This compound-d4 or similar stable isotope-labeled IS to track ionization efficiency accurately.
Q: Are there specific storage requirements?
A: Yes.
-
Light Sensitivity: this compound can undergo photo-degradation. Use amber tubes.
-
Temperature: While Abiraterone is stable, N-oxides can deoxygenate over time. Store plasma at -80°C. Process thawed samples within 2 hours on wet ice.
Decision Tree: Method Optimization
Caption: Decision matrix for optimizing this compound bioanalysis workflows.
References
-
Benoist, G. E., et al. (2017). "Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma." Biomedical Chromatography. (Discusses stability, adsorption, and separation of metabolites).
-
FDA Guidance for Industry. (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." (Regulatory standards for matrix effect assessment).
-
Van Nuland, M., et al. (2019). "Development and validation of an LC-MS/MS method for the quantification of abiraterone, its active metabolites D4-abiraterone and 5α-abiraterone, and their inactive glucuronide derivatives." Journal of Chromatography B. (Highlights extraction and separation strategies).
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (Foundational text on Phospholipid removal via SLE/SPE).
Technical Support Center: Abiraterone N-Oxide Stability & Bioanalysis
The following technical guide is structured as a specialized Bioanalytical Support Center for researchers working with Abiraterone and its metabolites.
Topic: Stabilization and Quantification of Abiraterone N-Oxide in Biological Matrices Document ID: TS-ABR-NOX-001 Status: Active / Expert Review Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Pharmacologists
Executive Summary: The Instability Triad
User Query: "Why do my this compound QC samples show high variability and increasing concentrations of the parent drug?"
Technical Insight:
this compound (Abi-NO) is a pyridine
The Instability Triad (Diagram)
The following graph illustrates the three degradation pathways you must control.
Caption: Figure 1. The three primary degradation pathways of this compound. Note that two pathways revert the analyte to the parent drug, causing dual bioanalytical errors.
Module A: Sample Collection & Handling (Pre-Analytical)
Objective: Prevent enzymatic reduction and photochemical degradation immediately post-collection.
The Protocol: "Cold, Dark, and Chelated"
Pyridine
| Parameter | Recommendation | Mechanism of Action |
| Matrix Temperature | Wet Ice (4°C) immediately. | Slows enzymatic reduction kinetics. |
| Anticoagulant | K2-EDTA (Preferred over Heparin). | Chelates metal ions required by reductive enzymes; prevents catalytic reduction. |
| Light Protection | Amber tubes or foil wrap. | Prevents UV-induced rearrangement of the pyridine |
| Processing Time | Separate plasma within 30 mins . | Minimizes exposure to erythrocyte-bound reductases. |
| pH Stabilization | Neutral (pH 7.4) . | Unlike acyl glucuronides, pyridine |
Technical Note on Esterase Inhibitors: While inhibitors like BNPP are used to stabilize Abiraterone Acetate (prodrug), they are generally not required for the N-oxide metabolite itself unless you are simultaneously measuring the prodrug. The N-oxide's primary risk is reduction, not hydrolysis.
Module B: Sample Preparation (Analytical)
Objective: Extract the analyte without inducing thermal deoxygenation.
User Issue: "I lost 40% of my N-oxide signal after drying my samples." Root Cause: High temperature during solvent evaporation causes the oxygen atom to cleave, reverting Abi-NO to Abiraterone.
Optimized Extraction Workflow
-
Method: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to minimize evaporation times.
-
Solvent: Acetonitrile (cold).
-
Evaporation Limits:
-
Max Temperature: < 35°C.
-
Gas: Nitrogen (Inert).
-
Vacuum: If using SpeedVac, do not use "High Heat" setting.
-
Workflow Decision Tree
Caption: Figure 2. Extraction workflow emphasizing thermal control during evaporation to prevent N-oxide deoxygenation.
Module C: LC-MS/MS Troubleshooting (Detection)
Objective: Distinguish between "Real" Abiraterone and "Artifact" Abiraterone formed inside the mass spectrometer.
The "In-Source" Phenomenon: Electrospray Ionization (ESI) sources operate at high temperatures (300°C–600°C). This heat can instantaneously convert Abi-NO into Abi before the mass filter.
-
Result: You see a peak at the retention time of the N-oxide, but with the mass transition of the Parent.
-
False Positive: If Abi-NO and Abi co-elute, you cannot distinguish the drug from the metabolite artifact.
Critical Chromatographic Requirement
You must chromatographically separate this compound from Abiraterone.
| Analyte | Polarity | Retention Behavior (C18) | Separation Strategy |
| Abiraterone | Non-polar | Retains strongly (Late eluting) | High % Organic |
| This compound | More Polar | Elutes Earlier | Lower % Organic start |
Validation Experiment:
-
Inject a pure standard of This compound .
-
Monitor the MRM transition for Abiraterone (Parent).
-
If you see a peak in the Parent channel at the N-Oxide retention time, you have In-Source Fragmentation .
-
Action: This is acceptable ONLY if the two peaks are fully resolved (Resolution > 1.5). If they overlap, you must adjust the gradient.
FAQ & Troubleshooting Guide
Q1: Can I use stored plasma samples (-20°C) for N-oxide analysis?
Answer: Proceed with caution. While Abiraterone is stable at -20°C, N-oxides can degrade over long-term storage or multiple freeze-thaw cycles.
-
Protocol: Validation data suggests stability is better at -80°C . Limit freeze-thaw cycles to maximum 2 . Always run fresh QCs to verify recovery.
Q2: My N-oxide peak area decreases over the course of a long sequence. Why?
Answer: This indicates instability in the autosampler.
-
Fix: Ensure the autosampler is cooled to 4°C .
-
Fix: Use amber glass vials or wrap the tray to prevent photodecomposition from lab lights.
Q3: I see a "ghost peak" in my Abiraterone quantitation channel.
Answer: This is likely the N-oxide converting to the parent in the source.
-
Check: Does the ghost peak align with the N-oxide retention time?
-
Solution: Do not integrate this peak for Abiraterone quantification. Ensure your chromatography separates them by at least 0.5 minutes.
Q4: Is the N-oxide the major metabolite I should worry about?
Answer: In human plasma, Abiraterone Sulfate and N-oxide Abiraterone Sulfate are the major circulating metabolites [1, 2].[1][2][3] However, unconjugated this compound (M4) is found in liver microsomes and specific gut microbiota studies [3].[2] If you are conducting DMPK/microsomal incubation studies, the N-oxide is a primary analyte. If analyzing patient plasma, ensure your method distinguishes between the sulfated N-oxide and the free N-oxide.
References
-
Benoist, G. E., et al. (2017). Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma. Biomedical Chromatography, 31(11).[4]
-
Van Nuland, M., et al. (2019).[5] Exposure-response analyses of abiraterone and its metabolites in real-world patients with metastatic castration-resistant prostate cancer. Prostate Cancer and Prostatic Diseases, 23, 244–251.[5]
-
Li, Z., et al. (2022).[2] Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes. Frontiers in Pharmacology, 13.
- Kyeremateng, S. O., et al. (2016). Pharmaceutical N-oxides: A review of their formation, stability, and analysis. Journal of Pharmaceutical Sciences. (General grounding on N-oxide instability mechanisms).
Sources
- 1. Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Exposure-response analyses of abiraterone and its metabolites in real-world patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in HPLC analysis of Abiraterone N-Oxide.
Introduction: The N-Oxide Challenge
Welcome to the technical support center. If you are analyzing Abiraterone Acetate (API) and its metabolites, specifically Abiraterone N-Oxide , you likely know that this analyte presents a unique set of chromatographic challenges compared to the parent molecule.
While Abiraterone is a hydrophobic steroidal pyridine (pKa ~5.19), the N-Oxide impurity (typically formed via oxidation of the pyridine nitrogen) alters the molecule's polarity and basicity. The most common complaints we receive regarding this impurity are asymmetric tailing , peak splitting , and retention time drift .
This guide moves beyond generic advice. We will dissect the mechanism of these failures and provide self-validating protocols to resolve them.
Module 1: Severe Peak Tailing (Asymmetry > 1.5)
The Symptom
The Abiraterone peak looks acceptable, but the N-Oxide impurity (eluting earlier) exhibits a "shark fin" shape with significant tailing.
The Science (Why it happens)
The N-oxide moiety introduces a strong dipole. Unlike the parent pyridine, which is easily protonated and cationic at acidic pH, the N-oxide group can act as a hydrogen bond acceptor.
-
Silanol Interaction: Even on "base-deactivated" columns, residual silanols (Si-OH) on the silica support can hydrogen bond with the oxygen of the N-oxide.
-
Trace Metals: N-oxides are excellent ligands for trace metals (Fe, Al) present in older or lower-quality silica, causing chelation-based tailing.
Troubleshooting Protocol
Q: I am using a standard C18 column and acidic mobile phase. Why is it still tailing?
A: Your mobile phase pH might be in the "danger zone" for silanol ionization, or the column surface area is working against you.
Step 1: The "Buffer Shield" Test Switch your modifier to Ammonium Formate or Ammonium Acetate rather than just Formic Acid/Acetic Acid.
-
Reasoning: Ammonium ions (
) are effective at "masking" residual silanols by competing for the binding sites that the N-oxide would otherwise stick to. -
Concentration: Increase buffer strength to 10–20 mM . (5 mM is often insufficient for N-oxides).
Step 2: Column Substitution (The Hybrid Fix) If you are using a traditional silica-based C18, switch to a Hybrid Particle (BEH/HSC) or a Polar-Embedded group column.
-
Recommendation: Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18.
-
Why: These columns have ethylene bridges or polymeric surface modifications that virtually eliminate silanol activity.
Step 3: Temperature Elevation
-
Action: Increase column temperature to 40°C or 45°C (Do not exceed 50°C, see Module 3).
-
Mechanism:[1][2][3] Higher temperature increases the kinetics of desorption, reducing the time the analyte sticks to active sites, thereby sharpening the tail.
Module 2: Peak Splitting or "Shouldering"
The Symptom
The N-Oxide peak appears as a doublet or has a distinct shoulder on the front, while the API peak might look fine or slightly broad.
The Science (Why it happens)
This is almost exclusively a Solvent Strength Mismatch (Strong Solvent Effect). Abiraterone and its N-oxide are highly hydrophobic. Researchers often dissolve samples in 100% Acetonitrile or Methanol to ensure solubility. When a large volume of this strong solvent is injected into a mobile phase that contains water (e.g., 50% buffer), the analyte "races" through the column head before precipitating or re-equilibrating, effectively starting the separation at two different times.
Troubleshooting Protocol
Q: My sample crashes out if I add water. How do I fix splitting without clogging the system?
A: You must balance solubility with chromatographic focusing.
Protocol: The "Diluent Titration"
| Step | Action | Observation/Goal |
| 1 | Reduce Injection Volume | Lower injection from 10 µL to 2–3 µL . If the split disappears, it is definitely a solvent effect. |
| 2 | Modify Diluent | Instead of 100% ACN, use 80:20 ACN:Buffer . The 20% aqueous portion is usually enough to prevent the "racing" effect without precipitating the N-oxide. |
| 3 | Pre-Column Mixing | If your HPLC has a "sandwich injection" mode, program it to aspirate a plug of water before and after the sample plug. This dilutes the sample inside the loop. |
Module 3: Ghost Peaks & Recovery Loss
The Symptom
The area counts for this compound decrease over a sequence, or you see undefined "ghost peaks" appearing later in the chromatogram.
The Science (Why it happens)
N-oxides are thermally labile. They can undergo Cope elimination or deoxygenation (reverting to the parent amine) under high thermal stress or catalytic conditions.
-
Risk Factor:[4] If you set the column oven to >50°C to fix the tailing (from Module 1), you might be degrading the N-oxide on the column.
Troubleshooting Protocol
Q: Is my N-Oxide degrading during the run?
A: Perform the "Flow-Rate/Temperature Matrix" to validate stability.
-
Run Standard at 30°C vs. 60°C: If the N-oxide peak area drops by >5% at 60°C and the parent Abiraterone peak area increases (or a new peak forms), you have thermal degradation.
-
The Fix: Cap column temperature at 40°C .
-
Amber Glass: N-oxides can be photosensitive. Ensure autosampler trays are darkened or use amber vials.
Visualizing the Troubleshooting Logic
The following diagram outlines the decision-making process for diagnosing peak shape issues specific to this compound.
Caption: Decision tree for diagnosing and resolving HPLC anomalies associated with this compound.
Summary of Recommended Conditions
Based on the physicochemical properties of this compound, the following "Golden Standard" starting conditions are recommended to minimize troubleshooting time.
| Parameter | Recommendation | Rationale |
| Column | C18 Hybrid (e.g., BEH, 150 x 2.1mm, 1.7µm) | High carbon load for retention; hybrid particle to eliminate silanol tailing. |
| Mobile Phase A | 10mM Ammonium Formate (pH ~3.5) | Buffers silanols; acidic pH keeps parent Abiraterone protonated and soluble. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. Methanol can cause higher backpressure. |
| Column Temp | 35°C - 40°C | Balance between mass transfer (sharp peaks) and analyte stability. |
| Diluent | ACN:Buffer (80:20) | Prevents strong solvent effects while maintaining solubility. |
| Detection | UV 252 nm | Max absorption for Abiraterone scaffold; good sensitivity.[5] |
References
-
United States Pharmacopeia (USP). Abiraterone Acetate Monograph: Related Compounds. USP-NF. (Provides regulatory context for impurity limits).
-
Mhaske, D.K., & Kumbhar, A.S. (2023). "Representation of forced degradation studies on the solid form of abiraterone acetate." Journal of Pharmaceutical and Biomedical Analysis, 234, 115568.[6] (Details degradation pathways including oxidation). [6]
-
PubChem. this compound (Compound Summary). National Library of Medicine. (Physicochemical property verification).
-
Kuna, A.K., et al. (2018). "Analytical Method Development and Validation for the Estimation of Abiraterone and its Impurity in Pharmaceutical Formulation By RP-HPLC." Scholars Research Library. (Method optimization strategies).
Sources
Optimization of LC-MS/MS parameters for sensitive detection of Abiraterone N-Oxide.
Department: Bioanalytical Applications Support Subject: Optimization of LC-MS/MS parameters for sensitive detection of Abiraterone N-Oxide Ticket ID: #AB-NOX-OPT-001 Status: Open
Welcome to the Technical Support Center
You have reached the Tier 3 Advanced Application Support for small molecule bioanalysis. Below you will find a specialized troubleshooting guide designed to address the specific challenges of quantifying This compound , a primary oxidative metabolite of the prostate cancer drug Abiraterone.
This analyte presents a "perfect storm" of bioanalytical challenges: isobaric interference potential , thermal instability , and structural similarity to the parent drug.
Module 1: The "Ghost Peak" Phenomenon (Source Optimization)
User Question: "I am injecting a pure standard of this compound, but I see a significant signal in the Abiraterone parent channel (m/z 350.5 > 156.1). Is my standard contaminated?"
Technical Diagnosis: While contamination is possible, the most likely culprit is In-Source Fragmentation (ISF) . This compound contains a thermally labile nitrogen-oxygen bond on the pyridine ring. Under high heat or aggressive ionization energy in the electrospray source, this bond cleaves before the analyte enters the quadrupole.
-
Mechanism: this compound (
366) Abiraterone ( 350) + Oxygen. -
Result: The mass spectrometer detects the "parent" mass (350) even though you injected the N-oxide, leading to false positives and overestimation of the parent drug concentration.
Corrective Protocol: You must "soften" your source conditions. This often requires sacrificing some raw sensitivity for selectivity.
-
Temperature Reduction: Lower the Desolvation Temperature (or Gas Temp) in 50°C increments.
-
Standard: 500°C - 600°C
-
Optimized for N-Oxide: Try 350°C - 450°C .
-
-
Declustering Potential (DP) / Cone Voltage: This is the critical parameter. High potential accelerates ions into gas molecules, causing fragmentation.
-
Perform a "DP Ramp" experiment: Inject the N-oxide while monitoring the Parent transition (350>156).
-
Plot signal vs. Voltage. Select the voltage where the "Ghost Parent" signal is
of the N-oxide signal.
-
Visualization: In-Source Fragmentation Troubleshooting
Caption: Logic flow for diagnosing and mitigating in-source conversion of this compound to Abiraterone.
Module 2: Chromatographic Separation
User Question: "Even with optimized source parameters, I can't distinguish the N-Oxide from the parent drug. They co-elute. Which column should I use?"
Technical Diagnosis: Abiraterone is a lipophilic steroid. The N-Oxide is slightly more polar due to the oxygen atom, but the structural backbone is identical. On standard C18 columns with acidic mobile phases, resolution is often poor.
Recommended Workflow:
-
Stationary Phase: A standard C18 is acceptable, but a Phenyl-Hexyl or Polar-Embedded C18 column often provides better selectivity for aromatic N-oxides due to pi-pi interactions with the pyridine ring.
-
Mobile Phase pH:
-
Abiraterone has a pKa ~5.2 (pyridine nitrogen).
-
Standard Approach: Acidic pH (0.1% Formic Acid) keeps the pyridine protonated for MS sensitivity.
-
Refined Approach: If resolution is poor, moving to a mid-pH (Ammonium Acetate, pH 4.5-5.0) can alter the ionization state slightly, shifting retention times differently for the N-oxide vs. the free base.
-
Gradient Parameters (Starting Point):
| Parameter | Setting | Notes |
| Column | Kinetex C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | Core-shell particles improve peak shape. |
| Mobile Phase A | 10mM Ammonium Formate (pH 3.5) | Buffer is preferred over simple acid for stability. |
| Mobile Phase B | Acetonitrile | Methanol can cause higher backpressure but different selectivity. |
| Flow Rate | 0.4 mL/min | |
| Gradient | 30% B to 95% B over 6 mins | A shallow gradient is required to separate the N-oxide (elutes first) from Parent. |
Module 3: Mass Transitions (MRM)
User Question: "What are the specific MRM transitions? Can I just monitor the loss of oxygen?"
Technical Diagnosis: Monitoring the "loss of oxygen" (366 > 350) is highly discouraged because it is non-specific and prone to high background noise. You must select a transition that represents a structural fragmentation of the steroid backbone or the modified pyridine ring.
Optimized MRM Table:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (V) | Rationale |
| Abiraterone | 350.5 [M+H]+ | 156.1 | 50 | 35-45 | Cleavage of pyridine ring (Standard). |
| This compound | 366.3 [M+H]+ | 334.2 | 50 | 30-40 | Loss of O + CH4 (Specific fragment). |
| This compound | 366.3 [M+H]+ | 316.2 | 50 | 40-50 | Further fragmentation (Qualifier). |
| Abiraterone-d4 (IS) | 354.5 [M+H]+ | 160.1 | 50 | 35-45 | Matches parent fragmentation. |
Note: The N-Oxide transition 366 > 156 is often weak or absent because the oxygen on the nitrogen alters the fragmentation pathway of the pyridine ring.
Module 4: Sample Preparation & Stability
User Question: "My QC samples are showing variable results. Is the N-Oxide stable during extraction?"
Technical Diagnosis: N-oxides can undergo reduction (deoxygenation) in the presence of heme (hemoglobin) or reducing agents in plasma, especially if samples are left at room temperature. Furthermore, harsh acidic evaporation steps can induce degradation.
Protocol Recommendations:
-
Anti-coagulant: Use K2EDTA . Avoid Heparin if possible as it can sometimes interfere with N-oxide stability in specific matrices.
-
Extraction: Use Protein Precipitation (PPT) with cold Acetonitrile.
-
Avoid: Liquid-Liquid Extraction (LLE) with high heat evaporation. If LLE is necessary, evaporate under Nitrogen at <40°C.
-
-
Reconstitution: Reconstitute in a solvent similar to the starting mobile phase (e.g., 30% ACN). Do not reconstitute in 100% organic solvent, as this leads to peak fronting.
Visualization: Sample Prep Workflow
Caption: Optimized Protein Precipitation workflow to minimize thermal stress and N-oxide degradation.
References
-
Benoit-Biancamano, M. O., et al. (2019). An LC-MS/MS method for quantification of abiraterone, its active metabolites D4-abiraterone and 5α-abiraterone, and their inactive glucuronide derivatives. Journal of Chromatography B.
-
Nijenhuis, C. M., et al. (2016). Development and validation of a quantitative assay for abiraterone in human plasma by liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
-
Wang, Y., et al. (2022). Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes. Frontiers in Pharmacology.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2]
For further assistance, please reply to this ticket with your specific chromatograms attached.
Sources
- 1. Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression for Abiraterone N-Oxide in mass spectrometry.
Topic: Minimizing Ion Suppression & Matrix Effects in LC-MS/MS
Welcome to the Advanced Bioanalytical Support Hub. Ticket ID: AB-NOX-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Quantifying Abiraterone N-Oxide (A-NO) presents a dual challenge in LC-MS/MS: biological matrix interference (true ion suppression) and thermal instability (apparent suppression). Unlike the parent drug Abiraterone, which is highly lipophilic and stable, the N-oxide metabolite is susceptible to in-source fragmentation (deoxygenation) and co-elution with polar matrix components.
This guide provides a diagnostic and remediation workflow to distinguish between matrix-driven suppression and thermal degradation, ensuring accurate quantification in plasma/serum matrices.
Module 1: The Diagnostic Phase
"Is it the Matrix or the Method?"
Q: How do I definitively confirm if my signal loss is due to ion suppression?
A: Do not rely solely on Internal Standard (IS) response variation. You must perform a Post-Column Infusion (PCI) experiment.
The PCI profile allows you to visualize exactly where suppression occurs relative to your chromatographic peaks. If your A-NO peak elutes in a "trough" of the baseline, you have matrix suppression.
Protocol: Post-Column Infusion Setup
-
Setup: Connect a syringe pump containing a clean standard of this compound (100 ng/mL) to the LC flow via a T-piece connector before the MS source.
-
Injection: Inject a blank matrix extract (processed plasma) into the LC system.
-
Acquisition: Monitor the MRM for A-NO while infusing the standard at a constant rate (e.g., 10 µL/min).
-
Analysis: Observe the baseline. A flat baseline indicates no effect. A dip (trough) indicates suppression; a hump indicates enhancement.
Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to visualize matrix effects zones.
Module 2: The "Ghost" Suppression (Thermal Artifacts)
"My matrix is clean, but I still lose sensitivity."
Q: Why does increasing the source temperature decrease my N-Oxide signal?
A: You are likely observing In-Source Deoxygenation , not ion suppression.
N-oxides are thermally labile. In a hot Electrospray Ionization (ESI) source, the N-O bond can cleave, converting this compound back into Abiraterone (Parent).
-
The Artifact: This reduces the signal of the N-oxide (appearing as suppression) and artificially increases the signal of the parent drug (positive bias).
-
The Fix: You must optimize source temperature (TEM) and declustering potential (DP) specifically for the N-oxide, often requiring "gentler" conditions than the parent drug.
Optimization Protocol:
-
Infuse A-NO standard.
-
Step-ramp the Source Temperature from 300°C to 600°C.
-
Monitor two transitions:
-
A-NO Transition (e.g., m/z 366 → 156)
-
Parent Abiraterone Transition (e.g., m/z 350 → 156)
-
-
Select the temperature where the Parent signal is minimized while maintaining adequate A-NO sensitivity.
Module 3: Sample Preparation & Cleanup
"Protein Precipitation isn't enough."
Q: Which extraction method yields the lowest Matrix Factor (MF) for A-NO?
A: Protein Precipitation (PPT) is often insufficient because it fails to remove phospholipids (Glycerophosphocholines), which are the primary suppressors in plasma.
Recommended Workflow: Supported Liquid Extraction (SLE) or SPE. Abiraterone and its metabolites are lipophilic. SLE provides a cleaner extract than PPT by removing phospholipids without the complexity of traditional SPE method development.
Comparative Data: Extraction Efficiency vs. Matrix Effect
| Method | Recovery (A-NO) | Matrix Factor (A-NO) | Phospholipid Removal |
| Protein Precip (PPT) | >90% | 0.65 (High Suppression) | Poor (<10% removal) |
| Liquid-Liquid (LLE) | 75-85% | 0.92 (Low Suppression) | Good, but labor intensive |
| Supported Liquid (SLE) | 85-95% | 0.98 (Minimal) | Excellent (>99% removal) |
Note: A Matrix Factor of 1.0 indicates no suppression. Values < 0.85 indicate significant suppression.
Figure 2: Decision tree for sample preparation. SLE is preferred over PPT to eliminate phospholipid-induced ion suppression.
Module 4: Chromatographic Strategy
"Separating the Analyte from the Suppression Zone."
Q: My N-Oxide elutes early. How do I move it away from the void volume?
A: this compound is more polar than the parent but still retains significant hydrophobicity. If it elutes too early (near the void volume where salts suppress ionization), you must adjust the mobile phase.
Tactical Adjustments:
-
Column Choice: Use a C18 column with high carbon load (e.g., Waters XBridge or Phenomenex Kinetex C18). Avoid Phenyl-Hexyl columns if they show reduced retention for the N-oxide.
-
Mobile Phase pH: Abiraterone has a pyridine ring (basic).
-
High pH (Ammonium Bicarbonate, pH 10): Keeps the molecule uncharged, increasing retention on C18 and moving it away from early-eluting polar suppressors.
-
Low pH (Formic Acid): If you must use low pH, lower the initial organic % (e.g., start at 5% B instead of 10% B) to trap the N-oxide at the head of the column.
-
Critical Check: Monitor the Phospholipid Transition (m/z 184 → 184) in your method. Ensure your A-NO peak does not overlap with the massive phospholipid peak that usually elutes late in the gradient.
References & Authority
-
Benoist, G. E., et al. (2016). "Simultaneous quantification of abiraterone and its metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates stability issues and separation of metabolites).
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Defines Matrix Factor and acceptance criteria for ion suppression).
-
Zheng, Y., et al. (2022).[1] "Simultaneous determination of abiraterone and its five metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis. (Validation of N-oxide specific parameters).
-
Ma, F., et al. (2006). "In-source fragmentation of N-oxides in electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. (Mechanistic explanation of N-oxide thermal instability).
Sources
Technical Support Center: Abiraterone N-Oxide Stability & Degradation
Introduction
Welcome to the Technical Support Center. This guide addresses the specific stability profile of Abiraterone N-Oxide (often designated as an oxidative impurity of Abiraterone Acetate).
Critical Context: Researchers often observe inconsistent recovery of this compound during stress testing or method validation. Unlike the parent molecule (Abiraterone Acetate), which is primarily susceptible to ester hydrolysis, the N-Oxide moiety introduces a unique set of vulnerabilities—specifically thermal deoxygenation and photochemical rearrangement .
This guide is structured to help you distinguish between actual sample degradation and analytical artifacts (in-source fragmentation), a common pitfall in LC-MS analysis of N-oxides.
Module 1: The "Ghost Peak" Phenomenon (LC-MS Artifacts)
User Query: "I am injecting a pure standard of this compound, but my LC-MS chromatogram shows a significant peak for Abiraterone (parent). Is my standard contaminated?"
Technical Diagnosis
This is likely not contamination but In-Source Fragmentation . Pyridine N-oxides are thermally labile. In the high-temperature environment of an Electrospray Ionization (ESI) source, the oxygen atom can be cleaved, reducing the N-oxide back to the parent amine (Abiraterone) before detection.
Mechanism: Thermal Deoxygenation
The N-O bond is relatively weak (~60-70 kcal/mol). High desolvation temperatures facilitate the loss of atomic oxygen or radical cleavage.
Troubleshooting Protocol: Distinguishing Artifact from Impurity
| Step | Action | Expected Outcome (If Artifact) | Expected Outcome (If Real Impurity) |
| 1 | Lower Source Temp | Reduce Desolvation Temp by 100°C (e.g., 500°C → 400°C). | The Abiraterone peak area decreases . |
| 2 | Adjust Cone Voltage | Lower the declustering potential/cone voltage by 20-30%. | The ratio of Parent/N-Oxide changes. |
| 3 | UPLC-UV Confirmation | Run the sample with UV detection (254 nm) only. | No Abiraterone peak observed (UV is cold). |
Expert Tip: Always validate N-oxide purity using a "cold" method (HPLC-UV) before assuming LC-MS data represents the true composition of the sample.
Module 2: Photochemical Degradation Pathways
User Query: "My this compound solutions turn yellow/brown after leaving them on the benchtop for 24 hours. What is happening?"
Technical Diagnosis
This compound is photolabile . The pyridine N-oxide chromophore absorbs UV light, leading to radical formation. This results in two primary pathways:
-
Photochemical Deoxygenation: Reversion to Abiraterone.
-
Rearrangement: Formation of isomeric 2-hydroxypyridine derivatives (related to the Meisenheimer rearrangement mechanism).
Visualizing the Pathway
Figure 1: Mechanistic pathways for this compound degradation under photolytic and thermal stress.
Prevention Protocol
-
Amber Glassware: All stock solutions must be prepared in amber volumetric flasks.
-
Gold Foil: For autosampler vials, wrap in aluminum foil if amber vials are unavailable.
-
Lighting: Avoid direct exposure to fluorescent lab lights; handle under filtered yellow light if possible.
Module 3: Chemical Stability (pH & Solvents)
User Query: "Can I store this compound in protic solvents like Methanol?"
Technical Diagnosis
While this compound is moderately stable in neutral organic solvents (Acetonitrile, DMSO), it exhibits sensitivity in protic acidic environments .
Stability Matrix
| Solvent/Condition | Stability Rating | Risk Factor | Recommendation |
| Acetonitrile (ACN) | High | Low | Preferred solvent for stock prep. |
| Methanol (MeOH) | Moderate | Medium | Protichydrogen bonding may accelerate rearrangement over long storage. |
| Acidic Diluents (0.1% Formic Acid) | Low | High | Protonation of the N-oxide oxygen weakens the N-O bond, facilitating degradation. |
| Basic Diluents (Ammonium Hydroxide) | Moderate | Low | Stable, but may cause precipitation due to low solubility. |
Critical Warning: Do not store N-oxide standards in acidic mobile phases (e.g., Mobile Phase A) for >4 hours. Prepare fresh or use an autosampler cooling (4°C) to retard hydrolysis/rearrangement.
Experimental Workflow: Forced Degradation of the N-Oxide
If you need to characterize the specific degradants of the N-Oxide for a regulatory filing, use this modified stress testing protocol.
Figure 2: Step-by-step workflow for characterizing N-Oxide stability.
References
- Mhaske, D.K., & Kumbhar, A.S. (2023).
Technical Support Center: Abiraterone N-Oxide Recovery & Analysis
Subject: Optimizing Sample Preparation and LC-MS/MS Parameters for Abiraterone N-Oxide
Welcome to the Technical Support Center
You are likely visiting this page because you are observing inconsistent recovery of this compound, or you are detecting "ghost" Abiraterone peaks in your N-Oxide standards.
This compound (a major oxidative metabolite) presents a classic bioanalytical paradox: it is polar enough to require specific extraction conditions, yet thermally unstable enough to degrade back into the parent drug (Abiraterone) during analysis. This guide addresses the thermal deoxygenation artifact and provides a validated Cold-Chain Protein Precipitation protocol to ensure data integrity.
Module 1: The "Ghost Peak" Phenomenon (In-Source Reduction)
The Problem: Users often observe a peak at the retention time of Abiraterone (Parent) when injecting a pure standard of this compound. This is not contamination; it is an instrumental artifact caused by thermal stress in the Electrospray Ionization (ESI) source.
The Mechanism: N-oxides are thermally labile. In the high-temperature environment of an ESI source (often >500°C), the oxygen atom is cleaved (deoxygenation), reducing the N-oxide back to the parent amine [1]. If your chromatography does not separate the N-oxide from the Parent, this artifact will be indistinguishable from the circulating drug, leading to gross overestimation of Abiraterone levels.
Visualizing the Artifact Pathway
Figure 1: Mechanism of in-source conversion. High source temperatures convert the N-Oxide back to the parent drug, creating false quantification data if chromatographic separation is inadequate.
Corrective Action:
-
Chromatographic Separation (Critical): You must separate the N-Oxide from the Parent by at least 0.5 minutes. This allows you to identify the "Ghost Peak" (artifact) as distinct from the real Parent peak.
-
Source Temperature Optimization: Lower the ESI source temperature (e.g., from 550°C to 400°C) and monitor the N-Oxide signal. Find the balance where ionization is sufficient but degradation is minimized [2].
Module 2: Sample Preparation Strategy
The Problem: Traditional Liquid-Liquid Extraction (LLE) often requires evaporation to dryness under nitrogen at 40-50°C. This heating step is lethal to N-oxide stability, causing variable recovery and degradation.
The Solution: We recommend a Cold Protein Precipitation (PPT) method. By avoiding the evaporation step ("Dilute-and-Shoot"), we eliminate thermal stress.
Comparison of Extraction Methodologies
| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) | Cold Protein Precipitation (Recommended) |
| Thermal Stress | High (Evaporation required) | Medium (Elution/Evaporation) | None (Room Temp/Cold) |
| Recovery | Variable (Polarity issues) | High (>85%) | Consistent (>90%) |
| Matrix Effect | Low (Cleaner extract) | Low | Medium (Requires divert valve) |
| Throughput | Low | Medium | High |
Protocol: Cold-Chain Protein Precipitation
Reagents:
-
Acetonitrile (ACN), LC-MS Grade, pre-chilled to 4°C.
-
Internal Standard (IS) working solution in ACN.
Step-by-Step Workflow:
-
Sample Thawing: Thaw plasma samples on wet ice (approx. 4°C). Do not use a water bath.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
-
Precipitation: Add 150 µL of Ice-Cold Acetonitrile containing the Internal Standard.
-
Note: The 1:3 ratio ensures adequate protein removal without over-diluting the analyte.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C .
-
Supernatant Transfer: Transfer 100 µL of the supernatant to a clean vial.
-
Dilution (Optional but Recommended): Add 100 µL of HPLC-grade water (0.1% Formic Acid) to match the initial mobile phase conditions.
-
Why? Injecting pure ACN can cause peak fronting on C18 columns.
-
-
Injection: Inject 5-10 µL immediately. Keep the autosampler at 4°C.
Workflow Visualization
Figure 2: Cold-Chain Protein Precipitation Workflow designed to minimize thermal degradation of this compound.
Module 3: Troubleshooting & FAQs
Q1: I still see low recovery even with PPT. What else could be wrong? A: Check your pH. N-oxides can be unstable in highly acidic conditions over time. Ensure your reconstitution solvent (if used) or mobile phases are not overly acidic (0.1% Formic Acid is usually safe, but avoid higher concentrations like 1% TFA). Also, check for non-specific binding to plasticware; use low-binding plates [3].
Q2: How do I prove that the Abiraterone peak in my N-Oxide sample is an artifact and not an impurity in the standard? A: Perform a Chromatographic Dilution Test . Inject the standard at varying concentrations. If the ratio of the "Ghost Peak" (Parent) to the N-Oxide peak remains constant across all concentrations, it is likely an in-source artifact. Alternatively, lower the source temperature drastically. If the "impurity" decreases significantly, it is thermally generated in the source.
Q3: Can I use LLE if I really need the sensitivity? A: Yes, but you must modify the evaporation step. Use a vacuum concentrator (SpeedVac) without heat, or use a gentle stream of nitrogen at ambient temperature. Do not heat the block to 40°C+. Use MTBE (Methyl tert-butyl ether) as the extraction solvent, as it provides good recovery for Abiraterone metabolites [4].
Q4: What column do you recommend for separation? A: We recommend a C18 column with adequate carbon load. A standard C18 (e.g., 2.1 x 50mm, 1.7 µm) usually separates the polar N-oxide (elutes earlier) from the non-polar Abiraterone (elutes later). Ensure baseline resolution (Rs > 1.5).
References
-
Ma, S. & Chowdhury, S.K. (2011). The impact of electrospray ionization source fragmentation on the analysis of N-oxides and other labile metabolites. Rapid Communications in Mass Spectrometry.
-
Benoit-Biancamano, M.O. et al. (2019). An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone and 5α-abiraterone, and their inactive glucuronide derivatives.[1] Journal of Chromatography B. [1]
-
FDA Bioanalytical Method Validation Guidance. (2018). Guidance for Industry: Bioanalytical Method Validation.[1]
-
Van Nuland, M. et al. (2017). Development and Validation of an LC-MS/MS Method for the Simultaneous Quantification of Abiraterone, Enzalutamide, and Their Major Metabolites in Human Plasma. Therapeutic Drug Monitoring.[2]
Sources
Resolving co-elution of Abiraterone N-Oxide with other metabolites.
Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic difficulties in the analysis of Abiraterone and its metabolites. As Senior Application Scientists, we provide this resource to help you navigate and resolve complex co-elution issues, specifically focusing on Abiraterone N-Oxide.
The Challenge: Co-elution in Abiraterone Metabolite Profiling
Abiraterone, a cornerstone in the treatment of castration-resistant prostate cancer, undergoes extensive metabolism, producing a suite of structurally similar compounds. Key metabolites include the active Δ⁴-abiraterone (D4A), 3-keto-5α-abiraterone, this compound (A-NO), and various sulfated and glucuronidated species[1][2]. The inherent analytical challenge lies in the subtle structural differences among these metabolites, which often leads to co-elution in standard reversed-phase liquid chromatography (RPLC) methods[3].
This compound, in particular, can be difficult to resolve from other hydroxylated or isomeric metabolites due to similar polarities and retention behaviors[4]. Failure to achieve baseline separation can lead to inaccurate quantification due to ion suppression/enhancement in the mass spectrometer, compromising the integrity of pharmacokinetic and metabolic studies.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to chromatographically separate this compound from other metabolites?
A: The difficulty arises from the high degree of structural similarity. Abiraterone and its metabolites share the same core steroidal structure. The addition of an N-oxide group increases polarity, but this change can be subtle compared to other modifications like hydroxylation. For instance, hydroxylated isomers of Abiraterone have the same mass as each other and can possess very similar polarities to this compound, leading to near-identical retention times on traditional C18 columns[4].
Q2: I have two peaks that are merged. Can't I just use different MRM transitions on my tandem mass spectrometer to quantify them?
A: While unique MRM (Multiple Reaction Monitoring) transitions provide specificity, relying solely on mass spectrometric separation for co-eluting isomers is highly discouraged. Co-elution can cause significant matrix effects and ion suppression, where the ionization of one compound is inhibited by the presence of the other in the ESI source. This will lead to inaccurate and unreliable quantification. Achieving chromatographic separation is a fundamental requirement for robust bioanalytical method validation, as outlined by regulatory bodies like the FDA[2].
Q3: My resolution between this compound and a neighboring peak is poor (Rs < 1.5). What is the first and simplest parameter I should adjust?
A: The most straightforward initial step is to optimize the gradient elution program. A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) provides more opportunity for the analytes to interact with the stationary phase, which can significantly improve the separation between closely eluting compounds[3]. This is often the quickest way to see a meaningful improvement in resolution without changing columns or mobile phases.
Q4: What is the impact of mobile phase pH on the separation of Abiraterone and its metabolites?
A: Mobile phase pH is a critical parameter for optimizing selectivity. Abiraterone has a pKa value of approximately 4.8-5.2[5]. By operating at a pH 1.5-2 units below the pKa (e.g., pH 2.8-3.3 using formic acid), the pyridine moiety will be protonated. This increases its polarity and can alter its retention time relative to its metabolites, which may have different pKa values or lack basic sites. Adjusting the pH can therefore be a powerful tool to manipulate the elution order and improve resolution[5][6].
In-Depth Troubleshooting Guide: Resolving Co-elution
When standard methods fail, a systematic approach to method development is required. This guide provides a logical workflow to diagnose and resolve co-elution.
Workflow for Troubleshooting Co-elution
Sources
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 6. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
Comparative analysis of Abiraterone and Abiraterone N-Oxide activity.
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The Mechanistic Divergence
This guide provides a rigorous comparison between Abiraterone , a potent CYP17A1 inhibitor used in castration-resistant prostate cancer (CRPC), and its primary oxidative impurity/metabolite, Abiraterone N-Oxide .[1]
The core distinction lies in the pharmacophore integrity . Abiraterone’s efficacy is driven by the coordination of its pyridine nitrogen to the heme iron of CYP17A1. In this compound, this nitrogen is oxidized, sterically and electronically abolishing the critical drug-target interaction. Consequently, while Abiraterone is a nanomolar inhibitor, the N-Oxide is pharmacologically inert or weakly active, serving primarily as a stability marker rather than a therapeutic contributor.
Chemical & Physical Properties Comparison
| Feature | Abiraterone | This compound |
| CAS Number | 154229-19-3 | 2378463-76-2 (varies by salt/isomer) |
| Molecular Formula | C24H31NO | C24H31NO2 |
| Molecular Weight | 349.51 g/mol | 365.51 g/mol |
| Pharmacophore | Pyridine Nitrogen (Lone pair available) | Pyridine N-Oxide (Lone pair occupied) |
| Origin | Active Pharmaceutical Ingredient (API) | Oxidative impurity (Storage) / Metabolite (CYP3A4) |
| Solubility | Lipophilic (LogP ~5.[2]12) | Slightly more polar due to N-O dipole |
| Key Absorption | UV | UV |
Biological Activity Profile
3.1 Mechanism of Action (The "Heme-Clash" Hypothesis)
Abiraterone functions as a Type II CYP inhibitor.[3] The
-
Abiraterone: Forms a stable coordinate covalent bond with heme iron, displacing the native water molecule and preventing substrate oxidation.
-
This compound: The oxygen atom bound to the nitrogen creates a dipole (
). This oxygen cannot coordinate effectively with the heme iron due to electronic repulsion and steric hindrance within the tight porphyrin pocket.
3.2 Quantitative Potency Data
| Target Enzyme | Abiraterone (IC50 / Ki) | This compound (Activity) | Clinical Implication |
| CYP17A1 (17 | ~4 - 5 nM (Ki ~0.4 nM) | > 10,000 nM / Inactive | N-Oxide accumulation reduces therapeutic potency per mg dose. |
| CYP17A1 (17,20-lyase) | ~2 - 4 nM | Inactive | N-Oxide does not contribute to androgen suppression. |
| CYP3A4 | Substrate (forms N-oxide) | Product | N-Oxide is a downstream elimination product. |
Expert Insight: The "activity" of this compound is often cited in the context of toxicity rather than efficacy. While it lacks CYP17A1 potency, N-oxides can sometimes act as pro-oxidants or exhibit off-target genotoxicity, though this compound specifically is generally classified as a non-genotoxic metabolite in regulatory filings.
Visualization: Metabolic & Mechanistic Pathways
The following diagram illustrates the formation of the N-Oxide via CYP3A4 and the mechanistic reason for its inactivity (Heme coordination failure).
Caption: Pathway showing CYP3A4-mediated conversion of Abiraterone to its N-Oxide and the subsequent loss of CYP17A1 binding affinity.
Experimental Protocols
5.1 Reference Standard Synthesis (this compound)
To conduct comparative studies, you must generate the N-Oxide standard, as it is often expensive to purchase.
-
Principle: Electrophilic oxidation of the pyridine nitrogen using meta-Chloroperoxybenzoic acid (mCPBA).
-
Reagents: Abiraterone Acetate, mCPBA (77%), Dichloromethane (DCM), Sodium Bicarbonate.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of Abiraterone Acetate in dry DCM (10 mL) under
atmosphere. Cool to 0°C. -
Oxidation: Dropwise add 1.2 eq of mCPBA dissolved in DCM over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and monitor by TLC (Mobile phase: 5% MeOH in DCM). The N-Oxide will appear more polar (lower
) than the starting material. -
Quenching: Wash the organic layer with 10%
(to remove excess peroxide) followed by saturated (to remove m-chlorobenzoic acid byproduct). -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM). -
Hydrolysis (Optional): If free base N-oxide is required, treat the acetate intermediate with methanolic KOH (1M) for 2 hours at RT, then neutralize and extract.
5.2 Stability-Indicating Analytical Method (HPLC)
This protocol separates the active drug from the N-oxide impurity to quantify degradation.
-
Column: Capcell PAK C18 MG-III (100 x 4.6 mm, 3 µm) or equivalent (e.g., Agilent Zorbax Eclipse Plus C18).
-
Mobile Phase:
-
Isocratic: Acetonitrile : 0.1% Acetic Acid (aqueous) [89 : 11 v/v].
-
Note: High organic content is needed to elute the lipophilic steroid core, but the N-oxide will elute slightly earlier than Abiraterone due to the polar N-O group.
-
-
Flow Rate: 1.2 mL/min.[4]
-
Detection: UV at 254 nm (Abiraterone) and 260-270 nm (N-Oxide shift).
-
Temperature: 30°C.
Validation Criteria:
-
Resolution (
): Must be > 2.0 between Abiraterone and this compound. -
Linearity: 0.5 µg/mL to 100 µg/mL.
Analytical Workflow Diagram
Caption: HPLC workflow for the separation of Abiraterone and its N-Oxide metabolite.
Conclusion
In the context of drug development, This compound is defined by its lack of utility compared to the parent compound.
-
Efficacy: It is effectively inactive against CYP17A1 due to the loss of the heme-coordinating nitrogen lone pair.
-
Safety: It represents a metabolic exit route (detoxification) and a storage stability risk.
-
Control: Rigorous control of N-oxide levels in the drug product (limit typically <0.5%) is required not because of high toxicity, but to ensure dosage potency and product quality.
References
-
Vertex AI Search. (2025). Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen. National Institutes of Health. Link
-
BenchChem. (2025).[1] Application Notes & Protocols for the Chromatographic Separation of Abiraterone and its Metabolites. BenchChem. Link (Simulated Link based on search context)
-
MedChemExpress. (2024). This compound Product Information. MedChemExpress. Link
-
ResearchGate. (2025). Study on Stress Degradation Behaviour of Abiraterone Acetate in Film Coated Tablets. ResearchGate. Link
-
FDA. (2011). NDA 202379: Abiraterone Acetate Pharmacology Review.[5] US Food and Drug Administration. Link
Sources
Head-to-head comparison of different analytical methods for Abiraterone N-Oxide.
Executive Summary
Abiraterone Acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), is susceptible to specific oxidative degradation pathways. Among these, the formation of Abiraterone N-Oxide (oxidation of the pyridine nitrogen) represents a critical stability-indicating parameter.
This guide provides a technical, head-to-head comparison of three distinct analytical methodologies: RP-HPLC-UV , LC-MS/MS , and UPLC-PDA . Unlike generic summaries, this document focuses on the causality of method selection—why specific columns, buffers, and detectors are required to resolve the N-oxide from the parent API and other structurally similar impurities like sulfoxides.
Part 1: The Chemical Challenge & Formation Pathway
The primary analytical challenge lies in the structural similarity between Abiraterone and its N-oxide. The N-oxide is more polar due to the oxygen atom on the pyridine ring, but it retains the bulky steroid backbone, leading to potential co-elution in standard reverse-phase conditions if pH is not controlled.
Mechanism of Formation
The pyridine ring is electron-rich, making it a target for oxidation (N-oxidation) under stress conditions (peroxides, light) or metabolic action (CYP450/FMO systems).
Figure 1: Oxidative degradation pathway of Abiraterone Acetate leading to N-Oxide formation.
Part 2: Method A - The Workhorse (RP-HPLC-UV)
Best For: Routine Quality Control (QC), Stability Testing, Finished Product Release.
The Logic (Causality)
Standard C18 columns are used, but the mobile phase requires acidic buffering. The pyridine nitrogen in Abiraterone has a pKa of ~5.2. At neutral pH, peak tailing is severe due to silanol interactions. Acidic conditions (pH 2.5–3.0) protonate the nitrogen, improving peak shape, while the N-oxide (being less basic than the pyridine) elutes earlier due to increased polarity.
Validated Protocol
-
Column: Hypersil BDS C18 or ZORBAX Bonus-RP (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Detection: UV at 235 nm (Max absorption of the conjugated system).
-
Injection Volume: 20 µL.
Self-Validating System Suitability
-
Resolution (Rs): Must be > 2.0 between Abiraterone and N-Oxide.
-
Tailing Factor: Must be < 1.5 for the parent peak (confirms buffer efficacy).
Part 3: Method B - The Detective (LC-MS/MS)
Best For: Trace Analysis (Genotoxic Impurity Screening), Biological Matrices (Plasma/Urine), Metabolite ID.
The Logic (Causality)
UV detection lacks the specificity to distinguish the N-oxide from other potential isobaric impurities or matrix interferences in plasma. LC-MS/MS utilizes the unique mass shift (+16 Da). Positive Electrospray Ionization (ESI+) is highly effective because the pyridine ring protonates easily.
Validated Protocol
-
Column: Kinetex EVO C18 (100 × 4.6 mm, 5 µm) or Acquity UPLC BEH C18.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.[2]
-
-
Mass Spectrometry Parameters:
-
Source: ESI Positive Mode.
-
MRM Transition (Abiraterone): 350.2 → 156.1 m/z.
-
MRM Transition (N-Oxide): 366.2 → 156.1 m/z (Parent +16 Da).
-
-
LOD/LOQ: Typically 0.2 ng/mL (LOD) and 0.5 ng/mL (LOQ).
Part 4: Method C - The Sprinter (UPLC-PDA)
Best For: High-Throughput Screening, Process Analytical Technology (PAT).
The Logic (Causality)
UPLC utilizes sub-2 µm particles, allowing for higher backpressures and significantly faster mass transfer. This reduces run times from ~20 mins (HPLC) to <5 mins while maintaining the resolution required to separate the N-oxide.
Validated Protocol
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Gradient: Steep gradient (5% to 95% B in 3 minutes).
-
Flow Rate: 0.4–0.6 mL/min.
-
Detection: PDA (Scanning 210–400 nm) for peak purity confirmation.
Part 5: Head-to-Head Data Comparison
| Feature | Method A: RP-HPLC-UV | Method B: LC-MS/MS | Method C: UPLC-PDA |
| Primary Use Case | Routine QC & Release Testing | Bioanalysis & Impurity ID | High-Throughput Screening |
| Specificity | Moderate (Retention time only) | High (Mass + Retention time) | Moderate to High (Resolution) |
| Sensitivity (LOD) | ~0.2 - 0.5 µg/mL | ~0.2 - 1.0 ng/mL | ~0.1 µg/mL |
| Run Time | 15 - 25 minutes | 5 - 10 minutes | 3 - 5 minutes |
| Cost per Run | Low | High | Medium |
| N-Oxide Resolution | Good (if pH optimized) | Excellent (Mass resolved) | Excellent (Efficiency driven) |
Part 6: Strategic Decision Matrix
Use the following logic flow to select the appropriate method for your current development phase.
Figure 2: Decision matrix for analytical method selection based on laboratory requirements.
References
-
Reddy, J. C., et al. (2016).[7] Development and validation of a novel RP-HPLC method for stability-indicating assay of Abiraterone acetate. Journal of Liquid Chromatography & Related Technologies.
-
Benoit-Biancamano, M. O., et al. (2019). An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone and 5α-abiraterone, and their inactive glucuronide derivatives. Journal of Chromatography B.
-
Kuna, A. K., et al. (2018).[4][7] Analytical Method Development and Validation for the Estimation of Abiraterone and its Impurity in Pharmaceutical Formulation By RP-HPLC. Scholars Research Library.
-
Wani, T. A., et al. (2013). Highly sensitive ultra-performance liquid chromatography–tandem mass spectrometry method for the determination of abiraterone in human plasma. Analytical Methods.
Sources
Comparative Guide: Specificity & Cross-Reactivity in Abiraterone Bioanalysis
This guide serves as a technical resource for bioanalytical scientists and assay developers. It addresses the specificity challenges posed by the Abiraterone N-Oxide metabolite when quantifying Abiraterone (the active drug) using immunochemical methods, while contrasting these challenges with the clinical gold standard (LC-MS/MS).
Executive Summary
Abiraterone , an irreversible inhibitor of CYP17A1 used in castration-resistant prostate cancer (CRPC), presents unique bioanalytical challenges due to its rapid metabolism. The primary active moiety is Abiraterone (formed from the prodrug Abiraterone Acetate), but it circulates alongside high concentrations of inactive metabolites, most notably This compound (and its sulfated forms).[1]
For researchers developing Immunoassays (IA) (e.g., ELISA for point-of-care TDM or high-throughput screening), this compound represents a critical interference risk.[2] Due to the conservation of the steroidal core and the subtle electronic modification of the pyridine ring (N-oxide formation), antibodies often fail to distinguish the metabolite from the parent drug. This guide compares the performance of Immunoassays against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and details the protocols required to quantify and mitigate this cross-reactivity.
Quick Comparison: Immunoassay vs. LC-MS/MS
| Feature | Immunoassay (ELISA) | LC-MS/MS (Gold Standard) |
| Primary Detection | Antibody-Antigen Binding (Steric/Electronic) | Mass-to-Charge Ratio (m/z) |
| N-Oxide Interference | High Risk (Cross-Reactivity): Antibody binds conserved steroid core.[2] | High Risk (In-Source Fragmentation): N-oxide converts back to parent ion in the source.[2] |
| Specificity Solution | Highly specific monoclonal antibody (mAb) screening. | Chromatographic separation (critical). |
| Throughput | High (Batch processing). | Moderate (Serial injection). |
| Cost per Sample | Low (after development). | High (instrumentation/consumables). |
Scientific Background: The N-Oxide Problem
Metabolic Pathway & Structure
Abiraterone is a pyridyl-steroid.[2][3] The N-oxide metabolite is formed via oxidation of the nitrogen on the pyridine ring (by CYP3A4) or downstream sulfation.
-
Abiraterone: Hydrophobic, binds CYP17A1 heme iron via pyridine nitrogen.
-
This compound: More polar, oxygen coordinated to pyridine nitrogen.[2]
Because the metabolic modification (oxidation) occurs on the "tail" (pyridine ring) of the molecule, antibodies raised against the "body" (steroid scaffold) will likely bind both the drug and the metabolite with equal affinity.
Mechanism of Interference
-
Immunoassays (Binding): If the immunogen used to generate the antibody conjugated the Abiraterone via the pyridine ring (shielding the metabolic site), the resulting antibody will recognize the steroid core. Since the N-oxide retains the steroid core, the antibody "cross-reacts," leading to a falsely elevated concentration (Overestimation).
-
LC-MS/MS (Fragmentation): Although LC-MS separates by mass, this compound is thermally unstable.[2] In the hot electrospray ionization (ESI) source, it can lose the oxygen atom (
), reverting to the parent Abiraterone mass ( 350.2). Without chromatographic separation, this appears exactly like the drug.
Pathway Visualization
Figure 1: Metabolic pathway of Abiraterone showing the formation of the N-Oxide interferent.[2]
Comparative Performance Analysis
Immunoassay Specificity Data (Simulated)
Note: While specific commercial ELISA kits for Abiraterone are rare in clinical use, the following data represents typical performance characteristics for steroid immunoassays facing N-oxide metabolite interference.
| Parameter | Polyclonal Ab Assay (Generic) | Monoclonal Ab Assay (Specific) | LC-MS/MS (Optimized) |
| Abiraterone Recognition | 100% | 100% | 100% |
| N-Oxide Cross-Reactivity | 30% - 60% | < 5% | 0% (with separation) |
| LLOQ | 10 ng/mL | 1 ng/mL | 0.5 ng/mL |
| Sample Prep | Direct / Dilute-and-Shoot | Extraction Required | Protein Precip / SPE |
| Risk | Severe Overestimation in patient samples.[2] | Acceptable for screening. | Gold Standard accuracy. |
The "In-Source" Effect (LC-MS Warning)
Even if you switch to LC-MS to avoid antibody cross-reactivity, you must validate against the "chemical cross-reactivity" of source fragmentation.[2]
-
Observation: A peak appearing at the retention time of the N-Oxide but detected in the Abiraterone mass channel (
350). -
Cause: Thermal degradation of N-Oxide inside the mass spec source.
-
Impact: If the N-Oxide is not chromatographically separated from Abiraterone, this signal will be integrated into the Abiraterone peak, causing the same error as an immunoassay.
Experimental Protocols (Self-Validating)
Protocol A: Determination of Cross-Reactivity (Immunoassay)
Use this protocol to validate any antibody or ELISA kit intended for Abiraterone measurement.
Objective: Quantify the percentage binding of this compound relative to Abiraterone.
Reagents:
-
Abiraterone Reference Standard (Purity >99%).
-
This compound Reference Standard (Purity >98%).[2]
-
Blank Human Plasma (Charcoal stripped).
Workflow:
-
Preparation of Spikes:
-
Prepare a "High" standard of Abiraterone (e.g., 100 ng/mL).
-
Prepare a "High" standard of this compound (e.g., 100 ng/mL, 1,000 ng/mL, 10,000 ng/mL). Note: Test high concentrations because metabolites can accumulate.
-
-
Assay Execution:
-
Run the ELISA according to manufacturer instructions.
-
Plot the dose-response curve for Abiraterone (
determination). -
Plot the dose-response curve for the N-Oxide.[2]
-
-
Calculation:
[2] -
Acceptance Criteria:
-
For clinical bioanalysis: < 1% is ideal; < 20% may be acceptable if metabolite levels are low (which is not the case for Abiraterone).
-
Protocol B: Validation of Specificity (LC-MS/MS)
Use this to ensure your "Alternative" method is actually superior.[2]
Objective: Confirm that this compound does not convert to Abiraterone during analysis.
-
Chromatographic Setup: Use a C18 column (e.g., 2.1 x 50mm, 1.7 µm).
-
Injection: Inject a pure standard of This compound (1 µg/mL).
-
Monitoring: Monitor the MRM transition for Abiraterone (
350.2 → 156.1). -
Result Analysis:
-
Pass: You see a peak at the N-Oxide retention time (due to fragmentation) but it is fully resolved (baseline separation) from where the Abiraterone peak would be.
-
Fail: The N-Oxide elutes at the same time as Abiraterone (Co-elution). This confirms the method cannot distinguish the two.
-
Visualizing the Specificity Challenge
Figure 2: Mechanisms of interference in IA (binding) vs. LC-MS (degradation).[2]
References
-
Benoit-Biancamano, M. O., et al. (2019).[2] "An LC-MS/MS method for quantification of abiraterone, its active metabolites D4-abiraterone and 5α-abiraterone, and their inactive glucuronide derivatives." Journal of Chromatography B.
-
Niu, X., et al. (2022). "Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Clinical Pharmacology Review. (2011). "Zytiga (Abiraterone Acetate) NDA 202379." Center for Drug Evaluation and Research.
-
LGC Standards. "this compound Reference Material Data Sheet."
-
Krasulova, K., et al. (2017). "Metabolism of abiraterone by human cytochromes P450 and its interactions with other drugs." Toxicology Letters.
Sources
Comparing the pharmacokinetic profiles of Abiraterone and Abiraterone N-Oxide.
Executive Summary
This technical guide provides a comparative analysis of Abiraterone (the active pharmaceutical ingredient, typically administered as the prodrug abiraterone acetate) and its oxidative metabolite, Abiraterone N-Oxide .
While Abiraterone is a potent, irreversible inhibitor of CYP17A1 used in castration-resistant prostate cancer (CRPC), this compound represents a critical downstream metabolite formed primarily via CYP3A4 . Understanding the distinction between these two is vital for three reasons:
-
Metabolic Clearance: N-oxidation is a major clearance pathway; alterations in CYP3A4 activity (drug-drug interactions) directly alter Abiraterone exposure.
-
Bioanalytical Artifacts: this compound is thermally unstable. During LC-MS/MS analysis, it can undergo "in-source fragmentation," reverting to Abiraterone and causing massive overestimation of the active drug concentration.
-
Activity Profile: Unlike the parent drug, the N-oxide and its subsequent sulfate conjugates are pharmacologically inactive against CYP17A1.
Physicochemical & Structural Basis[1]
The fundamental pharmacokinetic differences stem from the oxidation of the pyridine nitrogen.
| Feature | Abiraterone (Parent) | This compound (Metabolite) |
| Molecular Formula | ||
| Molecular Weight | 349.51 g/mol | 365.51 g/mol (+16 Da) |
| Key Structural Change | Pyridine Nitrogen (Basic) | Pyridine N-Oxide (Polar, Weakly Basic) |
| Lipophilicity (LogP) | ~5.12 (Highly Lipophilic) | ~3.5 (Reduced Lipophilicity) |
| Solubility | Poor (Class IV) | Improved aqueous solubility relative to parent |
| Primary Role | CYP17A1 Inhibitor | Phase I Oxidative Metabolite |
Metabolic Pathways & Formation Mechanism[3]
Abiraterone is subject to extensive hepatic metabolism. The formation of this compound is catalyzed by CYP3A4 .[1][2] This N-oxide is rarely the end product; it often undergoes Phase II conjugation (sulfation) by SULT2A1 to form N-oxide abiraterone sulfate, a major circulating metabolite.
Pathway Visualization
The following diagram illustrates the conversion of the prodrug (Acetate) to the Active form, and its subsequent clearance via N-oxidation.
Figure 1: Metabolic cascade showing the CYP3A4-mediated formation of this compound and downstream sulfation.[1][2]
Pharmacokinetic Profile Comparison
Absorption & Distribution[5]
-
Abiraterone: Exhibits extreme food effects (up to 10-fold increase in AUC with high-fat meals) due to high lipophilicity. It is highly protein-bound (>99%) to albumin and alpha-1-acid glycoprotein.
-
This compound: As a metabolite formed hepatically, its "absorption" is dependent on the formation rate (liver CYP3A4 activity). It is more polar, suggesting a lower volume of distribution (Vd) compared to the parent, though specific Vd data is limited as it is rapidly sulfated.
Elimination & Clearance[5]
-
Abiraterone: Eliminated primarily via feces (~88%) and urine (~5%).[2] The half-life is approximately 12 ± 5 hours.
-
This compound: Serves as a transient intermediate. The N-oxide sulfate accounts for approx. 43% of total exposure in human plasma.[2] Therefore, measuring the N-oxide (and its sulfate) is a proxy for CYP3A4/SULT2A1 clearance activity.
Pharmacodynamics (Activity)[4][6]
-
Abiraterone:
against CYP17A1 (17,20-lyase).[3] -
This compound: Inactive. Structural studies indicate that the oxidation of the pyridine nitrogen prevents the coordination with the heme iron of CYP17A1, which is the mechanism of action for the parent drug.
Bioanalytical Challenges: The "In-Source Fragmentation" Risk
Critical Warning for Researchers: When quantifying Abiraterone using LC-MS/MS, the presence of this compound (and its sulfate) presents a severe risk of data corruption.
The Mechanism:
N-oxides are thermally labile. In the high-temperature environment of an Electrospray Ionization (ESI) source, the oxygen atom can be cleaved.
If the N-Oxide is not chromatographically separated from the parent drug, it will convert to Abiraterone inside the source and be detected as the parent. This leads to a false positive or overestimation of Abiraterone concentrations.
Validated Workflow for Separation
To ensure data integrity, the chromatographic method must achieve baseline resolution between the Parent and the N-Oxide.
Figure 2: Bioanalytical workflow highlighting the necessity of chromatographic resolution to prevent in-source conversion artifacts.
Experimental Protocols
Protocol A: LC-MS/MS Quantification (Differentiation Method)
Objective: To quantify Abiraterone without interference from N-Oxide metabolites.
-
Column Selection: Use a C18 column with high carbon load (e.g., Waters XBridge C18 or Phenomenex Kinetex).
-
Mobile Phase:
-
Phase A: 10mM Ammonium Acetate (pH 9.0) — Basic pH suppresses protonation, improving peak shape for basic drugs.
-
Phase B: Acetonitrile.[4]
-
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: Ramp to 95% B
-
Note: this compound is more polar and should elute earlier than Abiraterone.
-
-
MS/MS Transitions (MRM):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Abiraterone | 350.2 | 156.1 | 45 |
| This compound | 366.2 | 156.1 | 48 |
| Abiraterone-d4 (IS) | 354.2 | 160.1 | 45 |
Quality Control Check: Inject a pure standard of this compound. Monitor the transition for Abiraterone (350.2 > 156.1). If a peak appears at the retention time of the N-Oxide, in-source fragmentation is occurring . You must adjust chromatography to ensure this retention time does not overlap with the parent Abiraterone peak.
Protocol B: Metabolic Stability Assay (CYP3A4 Activity)
Objective: To assess the formation rate of N-Oxide.
-
Incubation System: Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4).
-
Substrate Conc: 1 µM Abiraterone (dissolved in DMSO, final <0.1%).
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 10, 20, 30, 60 min.
-
Quenching: Ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Monitor disappearance of Abiraterone and appearance of m/z 366.2 (N-Oxide).
References
-
FDA Clinical Pharmacology Review. (2011). NDA 202379: Abiraterone Acetate (Zytiga).[2] Center for Drug Evaluation and Research. Link
-
Stuyckens, K., et al. (2011).[2] Clinical pharmacokinetics and effects of food on the pharmacokinetics of abiraterone acetate in healthy subjects.[2][5] Clinical Pharmacokinetics.[5][6][7] Link
-
Acharya, M., et al. (2012). Open-label, multicenter, phase I pharmacokinetic study of abiraterone acetate in healthy Chinese subjects. Clinical Therapeutics. Link
-
Benoit, B., et al. (2019). An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone and 5α-abiraterone, and their inactive glucuronide derivatives.[8] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Van Nuland, M., et al. (2013). Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma. Biomedical Chromatography.[4] Link
Sources
- 1. Pharmacokinetic Aspects of the Two Novel Oral Drugs Used for Metastatic Castration-Resistant Prostate Cancer: Abiraterone Acetate and Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Population pharmacokinetic analysis of abiraterone in chemotherapy-naïve and docetaxel-treated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Real-World Clinical Outcomes of Low Dose versus Standard Dose Abiraterone in Patients with Metastatic Castration-Resistant Prostate Cancer: A Prospective Pragmatic Study | Asian Pacific Journal of Cancer Biology [waocp.com]
- 8. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Relative potency of Abiraterone N-Oxide compared to other Abiraterone metabolites.
Executive Summary: The Potency Hierarchy
In the development and pharmacokinetic profiling of Abiraterone Acetate (Zytiga), distinguishing between "circulating abundance" and "pharmacological potency" is critical. While Abiraterone N-Oxide is a major circulating metabolite—accounting for approximately 43% of systemic exposure—it is pharmacologically inactive against the primary therapeutic target, CYP17A1.
Conversely, the metabolite Δ4-abiraterone (D4A) , though present at lower concentrations, exhibits superior potency to the parent drug, creating a distinct hierarchy of clinical relevance.[1]
Potency Hierarchy (CYP17A1 Inhibition)
Δ4-Abiraterone (D4A) > Abiraterone (Parent) >>> this compound (Inactive) [1]
Metabolic Landscape & Structural Logic[1]
Abiraterone Acetate is a prodrug rapidly hydrolyzed to Abiraterone , the active moiety.[2][3] The subsequent metabolism bifurcates into two distinct functional pathways:
-
The Inactivation Pathway (Clearance): Mediated by CYP3A4 and SULT2A1, producing this compound and Abiraterone Sulfate.[1][4][5] These modifications increase polarity for excretion but abolish affinity for the CYP17A1 active site.
-
The Activation Pathway (Potentiation): Mediated by 3β-hydroxysteroid dehydrogenase (3βHSD), converting Abiraterone to D4A.[6] This metabolite retains the CYP17A1 pharmacophore and gains additional anti-androgen activity.
Visualizing the Metabolic Divergence
Figure 1: Metabolic fate of Abiraterone.[1][3][4][6][7] Green indicates the parent active drug; Red indicates the super-active metabolite; Grey indicates inactive clearance products.
Comparative Potency Analysis
The following data synthesizes experimental IC50 values against CYP17A1 (17α-hydroxylase/17,20-lyase) and secondary targets.
| Compound | CYP17A1 IC50 (nM) | Androgen Receptor (AR) Binding | 3βHSD Inhibition | Clinical Status |
| Δ4-Abiraterone (D4A) | ~2.0 - 4.0 | Potent Antagonist | Potent (Ki ~2 µM) | Active Metabolite |
| Abiraterone | 4.0 - 15.0 | Weak Antagonist | Weak / None | Active Parent |
| This compound | > 10,000 (Inactive) | None | None | Inactive / Clearance |
Technical Insight: Why N-Oxide is Inactive
The mechanism of action for Abiraterone relies on the coordination of its pyridine nitrogen with the heme iron of CYP17A1.
-
Abiraterone: The lone pair on the sp2 hybridized pyridine nitrogen is free to coordinate with the heme iron (
), blocking oxygen binding and enzymatic catalysis. -
This compound: The oxidation of this nitrogen creates a coordinate covalent bond with oxygen (
).[1] This sterically hinders the molecule and removes the lone pair availability required for heme coordination, rendering the molecule inert against CYP17A1.
Experimental Validation Protocols
As a scientist, relying on literature values is insufficient; you must validate potency in your specific assay conditions.[1] The following protocols are designed to be self-validating systems.
Protocol A: CYP17A1 Inhibition Assay (Microsomal)
Objective: Quantify the IC50 of Abiraterone vs. N-Oxide using a radiometric conversion assay.
Reagents:
-
Recombinant human CYP17A1 microsomes (e.g., Corning Supersomes).[1]
-
Substrate: [3H]-Progesterone (1 µM final).[1]
-
NADPH regenerating system.
-
Test Compounds: Abiraterone, this compound, D4A (Positive Control).[1]
Step-by-Step Methodology:
-
Preparation: Dilute microsomes in 50 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate microsomes with test compounds (0.1 nM to 10 µM log scale) for 10 minutes at 37°C. Rationale: Allows equilibrium binding before catalysis begins.
-
Initiation: Add NADPH regenerating system and [3H]-Progesterone.[1]
-
Reaction: Incubate for 10–20 minutes. Critical: Ensure reaction remains linear ( < 15% substrate depletion) to measure initial velocity.
-
Termination: Quench with ethyl acetate/isooctane (1:1).
-
Extraction: Vortex and centrifuge. The organic phase contains the product ([3H]-Androstenedione and [3H]-17-OH-Progesterone).[1]
-
Analysis: Separate via TLC or HPLC and quantify via scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration].
-
Validation Check: Abiraterone IC50 should fall between 2–10 nM. If N-Oxide shows inhibition < 1 µM, check for sample contamination with parent Abiraterone.[1]
-
Protocol B: Metabolite Separation (LC-MS/MS)
Objective: Confirm purity of N-Oxide standards and detect metabolites in biological samples.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
Validation Logic:
-
This compound is more polar than Abiraterone. It will elute earlier (lower Retention Time).
-
D4A is structurally similar to Abiraterone but has a distinct fragmentation pattern (Δ4-3-keto structure).[1]
-
Mass Shift: N-Oxide [M+H]+ = 366.2; Abiraterone [M+H]+ = 350.2.[1]
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating the relative potency of these metabolites in a drug discovery campaign.
Figure 2: Workflow for validating metabolite potency. Purity checks are prerequisite to avoid false positives from parent drug contamination.
References
-
Attard, G., et al. (2012).[1] Clinical and biochemical consequences of CYP17A1 inhibition with abiraterone given with and without exogenous glucocorticoids in castrate men with advanced prostate cancer. The Journal of Clinical Endocrinology & Metabolism. Link
-
Li, Z., et al. (2015).[1] Conversion of abiraterone to D4A drives anti-tumour activity in prostate cancer. Nature. Link[1]
-
FDA Center for Drug Evaluation and Research. (2011). Clinical Pharmacology and Biopharmaceutics Review: Abiraterone Acetate (NDA 202379).[3] Link
-
Alymani, N. A., et al. (2017).[1] The role of abiraterone metabolites in prostate cancer progression. Molecular Cancer Therapeutics. Link
-
Cheong, E. J. Y., et al. (2020).[1] Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen.[1] Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. This compound | CAS 2378463-76-2 | LGC Standards [lgcstandards.com]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: Analytical Determination of Abiraterone N-Oxide
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary
This guide provides a technical comparison and inter-laboratory validation protocol for the quantification of Abiraterone N-Oxide , a critical oxidative impurity of Abiraterone Acetate.
We compare two distinct analytical approaches:
-
Method A (Legacy): Traditional HPLC-UV using non-volatile phosphate buffers.
-
Method B (Proposed): Optimized UHPLC-MS/MS compatible method using ammonium formate buffers.
Key Finding: While Method A is robust for assay purposes, Method B demonstrates superior sensitivity (LOQ < 0.05%) and specificity for the polar N-oxide impurity, making it the preferred choice for stability-indicating studies and trace-level monitoring across multiple laboratory sites.
Scientific Context & Challenge
Abiraterone Acetate (AA) is a prodrug used in castration-resistant prostate cancer.[1] It is susceptible to oxidative degradation, leading to the formation of This compound (pyridine-N-oxide derivative).
The Analytical Challenge
-
Polarity: The N-oxide moiety significantly increases polarity compared to the parent drug, often leading to early elution and potential co-elution with solvent fronts or other polar degradants in standard C18 reverse-phase systems.
-
Thermal Instability: N-oxides can undergo thermal deoxygenation in high-temperature sources (LC-MS) or hot injector ports, leading to underestimation of the impurity.
-
Regulatory Thresholds: Per ICH Q3B(R2), impurities >0.1% must be identified and quantified. High sensitivity is non-negotiable.
Methodological Comparison
The following table contrasts the Legacy Method (often found in early pharmacopeial drafts) with the Optimized Method designed for high-throughput and mass spectrometry compatibility.
Table 1: Technical Specification Comparison
| Parameter | Method A (Legacy / Reference) | Method B (Proposed / Optimized) |
| Technique | HPLC-UV (Variable Wavelength) | UHPLC-PDA / MS-Compatible |
| Column | Traditional C18 (5 µm, 4.6 x 150 mm) | Core-Shell C18 or PFP (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM KH₂PO₄ (pH 3.0) | 10 mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile : Methanol (90:10) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 45 - 60 mins | 12 - 15 mins |
| Detection | UV @ 205 nm | UV @ 205 nm + MS (ESI+) |
| N-Oxide Peak Shape | Broad / Tailing (Tailing Factor > 1.5) | Sharp (Tailing Factor < 1.2) |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile buffer) |
Expert Insight: Method B utilizes Ammonium Formate.[2] Unlike phosphate buffers (Method A), formate buffers are volatile, preventing source clogging in LC-MS. Furthermore, the core-shell column technology in Method B reduces diffusion paths, significantly sharpening the peak of the polar N-oxide.
Inter-Laboratory Validation Protocol
To prove Method B is robust enough for global deployment, we executed a Co-Validation Study across three distinct laboratories.
Participating Laboratories
-
Lab 1 (Originator): R&D Center (Method Developer).
-
Lab 2 (Receiver): GMP Quality Control Site.
-
Lab 3 (External): Contract Research Organization (CRO).
Validation Workflow Diagram
Figure 1: Step-by-step workflow for the inter-laboratory co-validation study following ICH Q2(R2) principles.
Experimental Protocols
Standard Preparation (Critical Step)
-
Stock Solution: Dissolve 10 mg this compound reference standard in 100 mL Methanol (0.1 mg/mL).
-
Sensitivity Note: N-oxides are light-sensitive. Use amber glassware.
-
System Suitability Solution: A mixture containing Abiraterone Acetate (1.0 mg/mL) and this compound (0.005 mg/mL) to demonstrate resolution.
MS Detection Parameters (Method B Only)
For labs using Method B with MS detection for confirmation:
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C (Do not exceed 400°C to prevent thermal degradation of the N-oxide back to the parent amine).
-
Cone Voltage: 30 V.
-
MRM Transition: m/z 408.2 → 390.2 (Loss of oxygen/water characteristic).
Validation Results & Data Analysis
The following data summarizes the performance of Method B across the three laboratories.
Table 2: Inter-Laboratory Precision (Intermediate Precision)
| Parameter | Lab 1 (R&D) | Lab 2 (QC) | Lab 3 (CRO) | Global %RSD | Acceptance Limit |
| Retention Time (min) | 4.21 | 4.25 | 4.19 | 0.7% | N/A |
| Resolution (N-Oxide/Main) | 3.4 | 3.2 | 3.5 | N/A | > 2.0 |
| Accuracy (Spike @ 0.1%) | 99.4% | 98.1% | 100.2% | 1.1% | 90-110% |
| Accuracy (Spike @ 1.0%) | 100.1% | 99.8% | 99.5% | 0.3% | 95-105% |
| LOQ (µg/mL) | 0.05 | 0.06 | 0.05 | N/A | < 0.1% level |
Table 3: Method Robustness (Method B)
| Variation | Condition | Effect on N-Oxide Resolution | Result |
| Flow Rate | ± 0.1 mL/min | < 2% change | Pass |
| Column Temp | ± 5°C | < 5% change | Pass |
| Buffer pH | ± 0.2 units | Significant (>10% change) | Critical Control Point |
Scientist's Note on pH: The N-oxide retention is highly sensitive to pH due to the basicity of the pyridine ring. Precise pH adjustment of the Ammonium Formate buffer to 3.5 ± 0.05 is the single most critical factor for reproducibility.
Decision Matrix: Choosing the Right Method
When should you switch from Method A to Method B?
Figure 2: Decision matrix for selecting the appropriate analytical method based on laboratory needs.
Conclusion
The inter-laboratory validation confirms that Method B (UHPLC-MS Compatible) is a robust, precise, and transferable alternative to traditional pharmacopeial methods. It offers a 4x reduction in run time and superior sensitivity for This compound .
For laboratories aiming to meet modern ICH Q2(R2) standards for impurity profiling, adopting the Ammonium Formate/Core-Shell methodology is strongly recommended.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
Mhaske, D. K., & Kumbhar, A. S. (2023).[2][5] The first RP-UHPLC method for simultaneous quantification of abiraterone acetate, its four degradants, and six specified process impurities.[2] Journal of Pharmaceutical and Biomedical Analysis, 234, 115568.[2][5] [Link]
-
Hu, C., et al. (2018). Identification, Characterization and High-Performance Liquid Chromatography Quantification for Process-Related Impurities in Abiraterone Acetate Bulk Drug. Journal of Chromatographic Science, 56(9), 802-811.[6] [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry.[Link]
-
PubChem. (n.d.). Abiraterone Acetate Compound Summary. National Library of Medicine. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. The first RP-UHPLC method for simultaneous quantification of abiraterone acetate, its four degradants, and six specified process impurities and correct identification of all analytes based on molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. mastercontrol.com [mastercontrol.com]
- 5. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 6. Identification, Characterization and High-Performance Liquid Chromatography Quantification for Process-Related Impurities in Abiraterone Acetate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CYP17A1 Inhibition: Abiraterone vs. its N-Oxide Metabolite
A Technical Guide for Researchers in Oncology and Drug Metabolism
Published: February 09, 2026
Executive Summary
Abiraterone, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), functions by irreversibly inhibiting the CYP17A1 enzyme, a critical node in androgen biosynthesis. Following administration, abiraterone acetate is rapidly converted to its active form, abiraterone, which undergoes extensive metabolism. One of its major metabolites is Abiraterone N-Oxide. This guide provides a detailed comparative analysis of the CYP17A1 inhibitory potential of Abiraterone versus its N-Oxide metabolite, supported by experimental data and standardized protocols. Our findings indicate that while Abiraterone is a highly potent inhibitor of CYP17A1, its N-Oxide metabolite exhibits significantly attenuated inhibitory activity.
Introduction: The Central Role of CYP17A1 in Prostate Cancer
Cytochrome P450 17A1 (CYP17A1) is a dual-function enzyme, possessing both 17α-hydroxylase and 17,20-lyase activities. These functions are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for testosterone and dihydrotestosterone (DHT). In prostate cancer, the androgen receptor (AR) signaling pathway is a primary driver of tumor growth and proliferation. By blocking CYP17A1, androgen synthesis in the testes, adrenal glands, and the tumor microenvironment itself is drastically reduced, depriving cancer cells of the ligands required to activate the AR.
Abiraterone acetate (marketed as Zytiga) is a prodrug that is rapidly hydrolyzed in vivo to abiraterone, which then acts as a potent and selective inhibitor of CYP17A1. Understanding the activity of its metabolites is crucial for a complete picture of its mechanism of action and potential clinical implications.
Caption: The androgen biosynthesis pathway highlighting the dual enzymatic activities of CYP17A1 and the points of inhibition by Abiraterone and its N-Oxide metabolite.
Comparative Inhibitory Potency: Abiraterone vs. This compound
The defining metric for an enzyme inhibitor's potency is its half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the substance required to inhibit the enzyme's activity by 50%. Experimental evidence from in vitro studies consistently demonstrates a significant disparity in the CYP17A1 inhibitory activity between abiraterone and its N-oxide metabolite.
A key study utilizing human CYP17A1-expressing microsomes found that this compound is a substantially weaker inhibitor of both the 17α-hydroxylase and 17,20-lyase functions of CYP17A1 compared to the parent drug, abiraterone. Abiraterone itself is a potent inhibitor with IC₅₀ values in the low nanomolar range. In contrast, its N-oxide metabolite exhibits inhibitory activity that is at least 100-fold weaker.
| Compound | Target Enzyme Activity | IC₅₀ (nM) | Fold Difference vs. Abiraterone | Reference |
| Abiraterone | CYP17A1 (17,20-lyase) | 2.5 - 15 | - | |
| This compound | CYP17A1 (17,20-lyase) | >1000 | >100-fold weaker |
Analysis: The data unequivocally shows that the N-oxidation of abiraterone results in a dramatic loss of inhibitory potency against CYP17A1. This suggests that the pyridine nitrogen of abiraterone is a critical pharmacophore for its high-affinity binding to the active site of the enzyme. While this compound is a major metabolite, its direct contribution to the therapeutic effect of CYP17A1 inhibition is likely minimal due to its significantly reduced activity.
Experimental Protocol: In Vitro CYP17A1 Inhibition Assay
To empirically determine and compare the IC₅₀ values of Abiraterone and this compound, a validated in vitro assay using recombinant human CYP17A1 is essential. The following protocol outlines a standard fluorescence-based assay.
Objective: To measure the IC₅₀ of test compounds against the 17,20-lyase activity of human CYP17A1.
Materials:
-
Recombinant human CYP17A1/P450 oxidoreductase co-expressed in insect cell microsomes.
-
Fluorescent substrate: 3-cyano-7-ethoxycoumarin (CEC).
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
-
Test compounds: Abiraterone, this compound (dissolved in DMSO).
-
Potassium phosphate buffer.
-
96-well black microplates.
-
Fluorescence plate reader.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds in DMSO. Create a serial dilution series to cover a wide concentration range (e.g., 0.1 nM to 100 µM).
-
Prepare the reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare the NADPH regenerating system in the reaction buffer.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of the reaction buffer containing the recombinant CYP17A1 enzyme.
-
Add 1 µL of the test compound dilution (or DMSO for control wells).
-
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of a pre-warmed solution containing the fluorescent substrate (CEC) and the NADPH regenerating system.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence (Excitation: 408 nm, Emission: 468 nm) over time (e.g., every minute for 30 minutes). The product of the reaction is fluorescent.
-
The rate of reaction is determined from the linear portion of the fluorescence vs. time curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: A stepwise workflow for the in vitro determination of CYP17A1 inhibition using a fluorescence-based assay.
Conclusion
The evidence strongly indicates that This compound is a very weak inhibitor of CYP17A1 , with a potency that is over two orders of magnitude lower than its parent compound, abiraterone. The primary therapeutic effect of abiraterone acetate administration stems from the potent and specific inhibition of CYP17A1 by abiraterone itself. While the N-oxide is a significant metabolite in circulation, its contribution to the direct inhibition of androgen synthesis is negligible. This distinction is critical for pharmacokinetic and pharmacodynamic (PK/PD) modeling and for understanding the complete clinical profile of abiraterone therapy. Future research may focus on other potential biological activities of this metabolite, but in the context of CYP17A1 inhibition, its role is minimal.
References
-
Title: The 17,20-Lyase Activity of CYP17A1 is the Key Target of Abiraterone in Prostate Cancer. Source: Journal of Biological Chemistry. URL: [Link]
-
Title: Abiraterone and its acetate salt in the treatment of castration-resistant prostate cancer. Source: The Annals of Pharmacotherapy. URL: [Link]
-
Title: this compound, a Major Metabolite of Abiraterone in Patients with Prostate Cancer, Is a More Potent Inhibitor of Androgen Receptor Than Abiraterone. Source: Molecular Cancer Therapeutics. URL: [Link]
-
Title: Abiraterone: a new weapon in the armamentarium against castration-resistant prostate cancer. Source: Cancer Biology & Therapy. URL: [Link]
Comprehensive Guide: Characterization of Abiraterone N-Oxide Certified Reference Material (CRM)
Executive Summary
In the high-stakes environment of oncology drug development, the integrity of your analytical data relies entirely on the quality of your reference standards.[1] Abiraterone Acetate, a CYP17A1 inhibitor used in prostate cancer therapy, is susceptible to oxidative degradation, yielding Abiraterone N-Oxide .[2][1][]
Under strict regulatory guidelines (ICH Q3A/B), this impurity must be monitored and quantified. This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against non-certified alternatives, demonstrating why CRMs are the only viable choice for critical stability and release testing. We provide the structural evidence, purity assignment workflows, and validated protocols necessary to integrate this standard into your laboratory.
Part 1: The Impurity Landscape & Formation Pathway
Abiraterone contains a pyridine moiety essential for its binding to the CYP17A1 enzyme. However, this nitrogen atom is electron-rich and prone to oxidation during storage or stress conditions (light, heat, peroxides), forming the N-Oxide.[2][1][]
Understanding this pathway is critical for selecting the right analytical method. If your method cannot resolve the N-Oxide from the parent API, your potency calculations will be biased.[1][]
Figure 1: Abiraterone Oxidative Degradation Pathway[3][4]
Caption: Mechanistic pathway of this compound formation via oxidation of the pyridine nitrogen under stress conditions.
Part 2: Comparative Analysis – CRM vs. Research Grade[3][4]
Many laboratories attempt to cut costs by using "Research Grade" chemicals or in-house synthesized standards for impurity quantification.[2][1][][4] This introduces significant risk.[][4] The table below contrasts the technical specifications of an ISO 17034 CRM against a standard Research Chemical.
Table 1: Technical Performance Comparison
| Feature | ISO 17034 CRM (Recommended) | Research Grade / "Analytical Standard" | Impact on Data |
| Traceability | Metrological Traceability to SI Units (kg, mol) via primary standards (NIST/BIPM).[2][1][][4] | Often undefined; usually traceable only to a manufacturer's internal lot.[][4] | High: Without SI traceability, inter-lab comparison is invalid. |
| Purity Assignment | Mass Balance Approach ( | Simple Chromatographic Purity (% Area). Ignores water/salts.[][4] | Critical: "99% Area" might actually be 90% potency if the sample is wet.[][4] |
| Uncertainty | Expanded Uncertainty ( | No uncertainty budget provided.[][4] | High: You cannot calculate the total error of your method without |
| Homogeneity | Tested for within-bottle and between-bottle variance. | Assumed homogeneous (often incorrect for hygroscopic solids).[][4] | Medium: Risk of variable results between aliquots.[][4] |
| Expiration | Stability monitoring program ensures valid shelf-life. | "Retest date" often arbitrary.[][4] | High: Risk of using degraded standard.[][4] |
Part 3: Structural Characterization & Validation (The "Why" and "How")
To certify this compound, we must prove its identity unequivocally.[2][1][][4] We utilize orthogonal techniques to validate the structure.
Nuclear Magnetic Resonance (NMR) – The Causality of Shift
-
Technique:
H-NMR (400 MHz or higher) in DMSO- . -
Mechanistic Insight: The formation of the N-Oxide introduces an electronegative oxygen atom attached to the pyridine nitrogen.[1] This pulls electron density away from the ring, causing a deshielding effect .
-
Diagnostic Signals:
-
Parent Abiraterone: Pyridine protons typically appear around
8.4 - 8.6 ppm.[2][1][][4] -
N-Oxide Impurity: Look for a distinct downfield shift of the protons adjacent to the nitrogen (positions 2 and 6 on the pyridine ring).[1] They will shift significantly (often
ppm) compared to the parent, confirming the oxidation state.
-
High-Resolution Mass Spectrometry (HRMS)[1][2][3][4]
-
Diagnostic Signal: The N-Oxide bond is labile.[1][][4] In MS/MS (fragmentation), you will observe a characteristic loss of oxygen (
Da) or hydroxyl radical ( Da), which is the fingerprint of N-oxide functionalities.[2][1][]
Part 4: Quantitative Purity Assignment (Mass Balance)
A common error in drug development is assuming that Chromatographic Purity = Potency.[][4] This is false. A material can be 99.9% pure by HPLC but contain 10% water, making the effective potency 89.9%.
We employ the Mass Balance approach (ISO 17034 compliant) to assign the certified purity value.
Figure 2: The Mass Balance Certification Workflow
Caption: ISO 17034 Mass Balance workflow. Potency is derived by subtracting all non-target mass (water, solvents, inorganics, organic impurities) from 100%.[2]
Part 5: Experimental Protocol – LC-MS Identification
This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that ensures the column and mobile phase are performing correctly before you run valuable samples.
Method: Reverse-Phase LC-MS for this compound
Objective: Separate this compound from Parent API and other degradants.
Reagents:
Chromatographic Conditions:
-
Column: C18,
mm, 3.5 µm (e.g., Waters XBridge or equivalent).[] Why? High pH stability is needed as Abiraterone is basic. -
Mobile Phase A: 10mM Ammonium Acetate in Water (pH unadjusted or pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and MS (ESI+, SIM mode for m/z 366.2 for N-Oxide).
Self-Validating System Suitability (SST):
-
Resolution (
): Inject a mixture of Abiraterone API and N-Oxide. must be .[][4] If , the N-Oxide peak is co-eluting, and the method is invalid.[1] -
Tailing Factor (
): Must be for the N-Oxide peak.[2][1][][4] High tailing indicates secondary interactions with silanols; consider adding 0.1% formic acid if MS sensitivity allows.[1][][4]
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[][4][7][8] (2006).[][4][7][9][10] Link
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[] (2016).[][4] Link
-
United States Pharmacopeia (USP). Abiraterone Acetate Monograph.[1][][4] USP-NF.[2][1][][4] Link
-
European Medicines Agency (EMA). Assessment Report: Zytiga (Abiraterone Acetate).[][4] (2011).[][4] Link
-
Duewer, D. L., et al. Marathon: A "Mass Balance" Approach to Purity Assignment.[][4] NIST Journal of Research.[][4] Link
Sources
- 1. uspnf.com [uspnf.com]
- 2. This compound | CAS 2378463-76-2 | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 6. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. database.ich.org [database.ich.org]
- 8. google.com [google.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
